Abaloparatide
Description
This compound is a Parathyroid Hormone-Related Peptide Analog.
This compound is a 34 amino acid synthetic analog of human parathyroid hormone-related protein (PTHrP) (PTHrP(1-34) analog), with bone-growing and bone density conserving activities. Upon subcutaneous administration, this compound acts similar to PTHrP and targets, binds to and activates parathyroid hormone 1 (PTH1) receptor (PTH1R), a G protein-coupled receptor (GPCR) expressed in osteoblasts and bone stromal cells. PTH1R activates the cyclic AMP (cAMP) signaling pathway and the bone anabolic signaling pathway, leading to bone growth, increased bone mineral density (BMD) and volume. This correlates with increased bone mass and strength and prevents or treats osteoporosis and decreases fractures.
synthetic analog of human PTHrP (Parathyroid Hormone-Related Protein)
Properties
Key on ui mechanism of action |
Abaloparatide is an agonist at the PTH1 receptor (PTH1R), a G-protein-coupled receptor (GPCR) that regulates bone formation and bone turnover, as well as mineral ion homeostasis. The PTH1R couples to Gs and Gq, which stimulates adenylyl cyclase (AC), which activates the cAMP/PKA signalling cascade, and phospholipase C (PLC), which activates the IP/PKC signalling cascade. Abaloparatide binds to the PTH1R in target cells to activate the Gs-protein-mediated cAMP signalling pathway, thereby stimulating osteoblastic activity. Abaloparatide also activates Gq and β-arrestin-1 pathway downstream of PTH1R as off-targets in target cells such as the testis and epididymis, which have been associated with anti-inflammatory effects and alleviation of epididymitis and orchitis symptoms. The PTH1R has two conformations with distinct ligand binding profiles. The R0 conformation is a G protein–independent high-affinity conformation, and upon binding, the ligand induces a longer-lasting signalling response that gradually increases cAMP. Due to the prolonged signalling response, ligands selectively binding to the R0 conformation are associated with a risk for increased calcium mobilization and hypercalcemia. Conversely, the RG conformation is G-protein–dependent (GTPγS-sensitive) with a shorter signalling response. Abaloparatide binds to the RG conformation with greater selectivity: it induces more transient signalling responses and favours net bone formation over bone resorption. The drug's relatively low risk for hypercalcemia and osteoclast resorption compared to [teriparatide] is attributed to the preferential binding of abaloparatide to the RG conformation. |
|---|---|
CAS No. |
247062-33-5 |
Molecular Formula |
C174H300N56O49 |
Molecular Weight |
3961 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C174H300N56O49/c1-26-93(20)136(228-165(274)126(80-232)224-141(250)101(39-28-32-56-176)200-129(236)78-195-140(249)100(38-27-31-55-175)201-161(270)123(73-133(243)244)223-160(269)121(71-98-76-190-82-197-98)220-158(267)118(68-90(14)15)216-155(264)114(64-86(6)7)213-148(257)107(45-50-127(180)234)207-159(268)120(70-97-75-189-81-196-97)219-151(260)111(49-54-132(241)242)209-164(273)125(79-231)225-167(276)135(92(18)19)227-139(248)94(21)179)168(277)210-108(46-51-128(181)235)149(258)222-124(74-134(245)246)162(271)217-112(62-84(2)3)152(261)205-105(44-37-61-194-173(187)188)143(252)203-103(42-35-59-192-171(183)184)142(251)204-104(43-36-60-193-172(185)186)144(253)206-110(48-53-131(239)240)150(259)214-115(65-87(8)9)154(263)215-113(63-85(4)5)153(262)208-109(47-52-130(237)238)147(256)202-102(40-29-33-57-177)145(254)211-116(66-88(10)11)156(265)218-119(69-91(16)17)166(275)230-174(24,25)170(279)226-106(41-30-34-58-178)146(255)212-117(67-89(12)13)157(266)221-122(72-99-77-191-83-198-99)163(272)229-137(96(23)233)169(278)199-95(22)138(182)247/h75-77,81-96,100-126,135-137,231-233H,26-74,78-80,175-179H2,1-25H3,(H2,180,234)(H2,181,235)(H2,182,247)(H,189,196)(H,190,197)(H,191,198)(H,195,249)(H,199,278)(H,200,236)(H,201,270)(H,202,256)(H,203,252)(H,204,251)(H,205,261)(H,206,253)(H,207,268)(H,208,262)(H,209,273)(H,210,277)(H,211,254)(H,212,255)(H,213,257)(H,214,259)(H,215,263)(H,216,264)(H,217,271)(H,218,265)(H,219,260)(H,220,267)(H,221,266)(H,222,258)(H,223,269)(H,224,250)(H,225,276)(H,226,279)(H,227,248)(H,228,274)(H,229,272)(H,230,275)(H,237,238)(H,239,240)(H,241,242)(H,243,244)(H,245,246)(H4,183,184,192)(H4,185,186,193)(H4,187,188,194)/t93-,94-,95-,96+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,135-,136-,137-/m0/s1 |
InChI Key |
BVISQZFBLRSESR-XSCWXTNMSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Abaloparatide acetate; BA058; BA-058; BA 058; BIM-44058; BIM 44058; BIM44058; |
Origin of Product |
United States |
Foundational & Exploratory
Abaloparatide's Anabolic Action: A Deep Dive into its Mechanism on Osteoblasts
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the osteoanabolic effects of abaloparatide, a synthetic analog of parathyroid hormone-related protein (PTHrP), on osteoblasts. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of osteoporosis and bone metabolism.
This compound distinguishes itself from other anabolic agents through its preferential binding to a specific conformation of the parathyroid hormone 1 receptor (PTH1R), leading to a unique downstream signaling cascade that favors bone formation over resorption. This guide will dissect these intricate pathways, present key quantitative data from preclinical and clinical studies, and detail the experimental protocols used to elucidate these mechanisms.
Preferential Receptor Binding and Signal Initiation
This compound's primary mode of action begins with its interaction with the PTH1R, a G-protein coupled receptor expressed on the surface of osteoblasts.[1][2] The PTH1R exists in at least two distinct high-affinity conformations: R0 and RG.[3] this compound exhibits a greater selectivity for the RG conformation, which is the G-protein coupled state, compared to teriparatide, an analog of parathyroid hormone (PTH).[2] This preferential binding is a cornerstone of its mechanism, leading to a more transient but potent signaling response that is thought to be more anabolic.[2][3] This transient activation is believed to limit the prolonged signaling that can lead to increased bone resorption and hypercalcemia.
The binding affinity of this compound to the RG and R0 conformations of the PTH1R has been a subject of detailed investigation. While both this compound and teriparatide bind to the RG conformation with high affinity, this compound displays a significantly lower affinity for the R0 conformation. This difference in binding kinetics is believed to contribute to its distinct anabolic effects and a potentially lower risk of hypercalcemia.[1]
Table 1: Comparative Binding Affinities (IC50) for PTH1R Conformations
| Ligand | RG Conformation (IC50, nM) | R0 Conformation (IC50, nM) |
| This compound | ~0.3 | ~4.1 |
| Teriparatide (PTH 1-34) | ~0.3 | ~0.6 |
Source: Data compiled from radioligand competition binding assays.
The cAMP/PKA Signaling Cascade: The Primary Anabolic Driver
Upon binding to the PTH1R, this compound activates the Gs alpha subunit of the associated G-protein.[4] This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1]
The activation of the cAMP/PKA pathway is a critical step in mediating the anabolic effects of this compound.[1][4] PKA phosphorylates a multitude of downstream transcription factors and proteins that are essential for osteoblast differentiation, proliferation, and survival.[1] This ultimately leads to an increase in the number and activity of osteoblasts, thereby enhancing bone formation.[1]
Studies have shown that this compound stimulates a robust and rapid increase in intracellular cAMP.[1][5] Comparative studies have demonstrated that this compound has a lower EC50 for cAMP formation compared to teriparatide, indicating a higher potency in activating this key signaling pathway.[1][4]
Table 2: Potency of this compound and Teriparatide in Stimulating cAMP Production in Osteoblastic Cells
| Drug | Cell Line | EC50 for cAMP formation (nM) |
| This compound | MC3T3-E1 | 0.3 ± 0.03 |
| Teriparatide | MC3T3-E1 | 0.7 ± 0.2 |
| This compound | SaOS-2 | No significant difference with Teriparatide |
| Teriparatide | SaOS-2 | No significant difference with this compound |
| This compound | UMR-106 | ~1.5-fold greater than Teriparatide |
| Teriparatide | UMR-106 | ~1.5-fold less than this compound |
Source: Data from in vitro cAMP accumulation assays.[1][5]
Crosstalk with the Wnt Signaling Pathway
The anabolic effects of this compound are also modulated through its interaction with the Wnt signaling pathway, a critical regulator of bone mass. While not a direct activator of the Wnt pathway, PTH1R signaling influences Wnt activity primarily by regulating the expression of Wnt antagonists, such as Sclerostin (SOST) and Dickkopf-1 (DKK1).
Intermittent PTH1R activation by this compound has been shown to decrease the expression of SOST, a negative regulator of Wnt signaling produced by osteocytes. By downregulating SOST, this compound effectively disinhibits the Wnt pathway, allowing for the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a co-activator for transcription factors that drive the expression of genes crucial for osteoblast differentiation and function.
Experimental Protocols
The following sections outline the key experimental methodologies employed in the characterization of this compound's mechanism of action.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of this compound to the different conformations of the PTH1R.
-
Cell Culture and Membrane Preparation: HEK-293 cells stably expressing the human PTH1R are cultured under standard conditions. Cell membranes are then prepared by homogenization and centrifugation.
-
Binding Reactions: Membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-[Tyr³⁴]hPTH(1-34)) and increasing concentrations of unlabeled competitor (this compound or teriparatide). To assess binding to the R0 conformation, reactions are performed in the presence of GTPγS, which uncouples the receptor from G-proteins. For the RG conformation, a specific radioligand that preferentially binds to this state is used.
-
Data Analysis: The amount of bound radioactivity is measured, and competition curves are generated. The IC50 values (the concentration of competitor that inhibits 50% of radioligand binding) are calculated using non-linear regression analysis.
Intracellular cAMP Accumulation Assay
This assay quantifies the ability of this compound to stimulate the production of the second messenger cAMP in osteoblastic cells.
-
Cell Culture: Osteoblastic cell lines such as human SaOS-2 or rat UMR-106 are cultured to near confluence in appropriate media.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of this compound or teriparatide for a short period (e.g., 10-30 minutes).
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Dose-response curves are generated, and the EC50 values (the concentration of drug that produces 50% of the maximal response) are calculated.
In Vitro Osteoblast Differentiation Assay
This assay assesses the effect of this compound on the differentiation of precursor cells into mature osteoblasts.
-
Cell Culture: Mesenchymal stem cells or pre-osteoblastic cell lines are cultured in osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.
-
Treatment: Cells are treated with this compound at various concentrations over a period of several days to weeks, with regular media changes.
-
Assessment of Differentiation: Osteoblast differentiation is evaluated by measuring markers such as:
-
Alkaline Phosphatase (ALP) Activity: Measured using a colorimetric assay.
-
Mineralization: Visualized by Alizarin Red S staining, which stains calcium deposits.
-
Gene Expression: The expression of osteoblast-specific genes (e.g., RUNX2, SP7 (Osterix), BGLAP (Osteocalcin)) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Conclusion
This compound's mechanism of action on osteoblasts is characterized by its selective binding to the RG conformation of the PTH1R, leading to a potent and transient activation of the cAMP/PKA signaling pathway. This, in conjunction with its modulatory effects on the Wnt signaling pathway, results in a robust anabolic effect on bone, promoting osteoblast proliferation, differentiation, and survival, ultimately leading to increased bone formation. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in the field of anabolic therapies for osteoporosis.
References
- 1. This compound exhibits greater osteoanabolic response and higher cAMP stimulation and β‐arrestin recruitment than teriparatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of PTH (1-34), PTHrP (1-36), and this compound on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exhibits greater osteoanabolic response and higher cAMP stimulation and β-arrestin recruitment than teriparatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exerts Bone Anabolic Effects with Less Stimulation of Bone Resorption-Related Factors: A Comparison with Teriparatide - PMC [pmc.ncbi.nlm.nih.gov]
Abaloparatide's Anabolic Action: An In-Depth Technical Guide to its Signaling Pathway in Bone Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abaloparatide, a synthetic analog of parathyroid hormone-related protein (PTHrP), is a potent anabolic agent for the treatment of osteoporosis. Its mechanism of action is centered on the selective activation of the parathyroid hormone 1 receptor (PTH1R), leading to a signaling cascade that stimulates bone formation. This technical guide provides a comprehensive overview of the this compound signaling pathway, supported by quantitative data from pivotal clinical trials and detailed experimental protocols for key assays. Visualizations of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its molecular and cellular effects.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Anabolic agents, such as this compound, represent a critical therapeutic class that actively stimulates new bone formation, thereby increasing bone mineral density (BMD) and reducing fracture risk. This compound's efficacy stems from its unique interaction with the PTH1R and the subsequent downstream signaling events that favor bone anabolism.
This compound's Molecular Mechanism of Action
This compound is a 34-amino acid peptide designed to mimic the N-terminal region of PTHrP. It exerts its effects by binding to the PTH1R, a G-protein coupled receptor (GPCR) expressed on the surface of osteoblasts and their precursors.
Preferential Binding to the RG Conformation of PTH1R
The PTH1R can exist in different conformational states. This compound demonstrates a higher affinity for the transient, G-protein-coupled (RG) conformation of the PTH1R compared to the more sustained signaling conformation (R0) favored by teriparatide (a PTH analog). This preferential binding is thought to contribute to a more transient intracellular signaling cascade, which is believed to be key to its net anabolic effect on bone.
The cAMP/PKA Signaling Pathway
Upon binding to the PTH1R, this compound activates the Gs alpha subunit of the associated G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, including transcription factors that regulate the expression of genes involved in osteoblast differentiation, function, and survival.
Downstream Transcription Factors and Gene Expression
The activation of PKA leads to the phosphorylation and activation of key transcription factors, most notably cAMP response element-binding protein (CREB) and Runt-related transcription factor 2 (Runx2), as well as Osterix (Osx). These transcription factors are critical for osteoblast differentiation and function. They upregulate the expression of genes essential for bone matrix formation, including:
-
Collagen Type I: The primary structural protein of bone.
-
Osteocalcin: A protein involved in bone mineralization.
-
Alkaline Phosphatase (ALP): An enzyme crucial for the mineralization process.
This orchestrated increase in gene expression ultimately leads to enhanced osteoblast activity, resulting in increased bone formation and improved bone quality.
Quantitative Effects of this compound on Bone Metabolism
The clinical efficacy of this compound has been extensively evaluated in large-scale clinical trials, most notably the this compound Comparator Trial In Vertebral Endpoints (ACTIVE) and its extension study, ACTIVExtend.
Fracture Risk Reduction
The primary outcome of the ACTIVE trial was the incidence of new vertebral fractures. This compound demonstrated a significant reduction in fracture risk compared to placebo.
| Fracture Type | This compound (%) | Placebo (%) | Relative Risk Reduction (%) | p-value |
| New Vertebral Fractures | 0.6 | 4.2 | 86 | <0.001 |
| Nonvertebral Fractures | 2.7 | 4.7 | 43 | 0.049 |
Table 1: Fracture Risk Reduction with this compound in the ACTIVE Trial.
Changes in Bone Mineral Density (BMD)
This compound treatment leads to substantial increases in BMD at various skeletal sites. The following table summarizes the mean percent change in BMD from baseline at 18 months in the ACTIVE trial.
| Skeletal Site | This compound (%) | Placebo (%) | p-value vs. Placebo |
| Lumbar Spine | +11.2 | +0.6 | <0.001 |
| Total Hip | +4.2 | -0.1 | <0.001 |
| Femoral Neck | +3.6 | -0.4 | <0.001 |
Table 2: Mean Percent Change in Bone Mineral Density (BMD) at 18 Months.
Effects on Bone Turnover Markers (BTMs)
This compound stimulates bone formation markers to a greater extent than bone resorption markers, resulting in a net anabolic effect. The following table shows the median percent change from baseline in serum procollagen type I N-terminal propeptide (s-PINP), a bone formation marker, and serum C-terminal telopeptide of type I collagen (s-CTX), a bone resorption marker.
| Bone Turnover Marker | Time Point | This compound (Median % Change) | Teriparatide (Median % Change) |
| s-PINP | 1 Month | +72.8 | +89.7 |
| 6 Months | +123.5 | +164.7 | |
| s-CTX | 1 Month | +27.8 | +65.2 |
| 6 Months | +54.5 | +100.0 |
Table 3: Median Percent Change in Bone Turnover Markers (BTMs).
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on bone formation.
In Vitro Osteoblast Differentiation and Mineralization Assays
These assays are crucial for assessing the direct effects of this compound on osteoblast function.
-
Cell Line: MC3T3-E1 subclone 4 (ATCC CRL-2593), a pre-osteoblastic cell line, is commonly used.
-
Culture Medium: Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seed MC3T3-E1 cells in 24-well plates at a density of 5 x 10^4 cells/well.
-
Culture in standard medium until cells reach confluence.
-
Upon confluence, switch to an osteogenic differentiation medium: standard medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
Treat cells with varying concentrations of this compound or vehicle control.
-
Refresh the medium every 2-3 days for the duration of the experiment (typically 14-21 days).
-
After the desired treatment period (e.g., 7 days), wash the cells twice with phosphate-buffered saline (PBS).
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Transfer the cell lysate to a 96-well plate.
-
Add p-nitrophenyl phosphate (pNPP) substrate solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 3M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of each sample, determined by a Bradford or BCA protein assay.
-
After 21 days of differentiation, aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20 minutes at room temperature.
-
Aspirate the staining solution and wash the cells four times with deionized water.
-
Visualize the stained calcium deposits under a microscope.
-
For quantification, destain the cells with 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) for 15 minutes.
-
Measure the absorbance of the extracted stain at 562 nm.
A Deep Dive into the Preclinical In Vitro Profile of Abaloparatide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vitro studies of Abaloparatide, a selective activator of the parathyroid hormone 1 receptor (PTH1R) signaling pathway. This compound is an anabolic agent designed to stimulate bone formation, and understanding its in vitro characteristics is crucial for researchers in the field of osteoporosis and bone metabolism. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Receptor Binding Affinity and Selectivity
This compound's mechanism of action begins with its binding to the PTH1R, a G protein-coupled receptor with two principal high-affinity conformations: RG (G protein-coupled) and R0 (G protein-uncoupled).[1] Preclinical in vitro studies have demonstrated that this compound exhibits a pronounced selectivity for the RG conformation.[1][2] This preferential binding is thought to contribute to its distinct signaling profile, characterized by a more transient response compared to other PTH1R agonists like Teriparatide.[1][2]
The binding affinities of this compound and the comparator, Teriparatide, for the RG and R0 conformations of the PTH1R have been quantified in radioligand binding assays using membranes from HEK293-derived cells stably expressing the human PTH1R (GP-2.3 cells).[1]
| Ligand | Receptor Conformation | Tracer Radioligand | Apparent Binding Affinity (Ki, nM) | Reference |
| This compound | RG | 125I-M-PTH(1–15) | 3.4 ± 0.5 | [1][3] |
| R0 | 125I-PTH (1–34) with GTPγS | 5450 ± 1160 | [1][3] | |
| Teriparatide (PTH 1-34) | RG | 125I-M-PTH(1–15) | 4.1 ± 0.7 | [1][3] |
| R0 | 125I-PTH (1–34) with GTPγS | 68.5 ± 13.6 | [1][3] |
Downstream Signaling Pathways
Upon binding to the PTH1R, this compound primarily activates the Gs-protein-mediated cyclic adenosine monophosphate (cAMP) signaling cascade.[4] This activation leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[4] The activation of PKA is a critical step in mediating the downstream effects of this compound on osteoblast function.[4]
In addition to the canonical Gs-cAMP pathway, this compound has also been shown to stimulate β-arrestin recruitment.[5][6] β-arrestins are important for receptor internalization and can also initiate their own signaling cascades.[5] Notably, in vitro studies suggest that this compound does not significantly activate the Gq/11-linked phospholipase C (PLC) pathway, which is another signaling route for the PTH1R.[7]
The following diagrams illustrate the primary signaling pathways activated by this compound.
Functional In Vitro Assays
The functional consequences of this compound's interaction with the PTH1R have been extensively studied in various osteoblastic cell lines. These assays quantify the potency of this compound in stimulating downstream signaling and its effects on osteoblast function.
cAMP Accumulation
The potency of this compound in stimulating the primary Gs-cAMP signaling pathway is typically measured through cAMP accumulation assays. The half-maximal effective concentration (EC50) values from these studies are summarized below.
| Cell Line | This compound EC50 (nM) | Teriparatide EC50 (nM) | Reference |
| GP-2.3 (HEK293) | ~0.087 | ~0.44 | [8] |
| SaOS-2 (Human Osteosarcoma) | 0.47 ± 0.08 | 0.53 ± 0.09 | [8] |
| UMR-106 (Rat Osteosarcoma) | 1.0 ± 0.1 | 0.65 ± 0.10 | [8] |
| MC3T3-E1 (Mouse Pre-osteoblast) | 0.3 ± 0.03 | 0.7 ± 0.2 | [5] |
β-Arrestin Recruitment
The ability of this compound to engage β-arrestin signaling has been quantified, showing a potent recruitment of this scaffolding protein.
| Cell Line | This compound EC50 (nM) | Teriparatide EC50 (nM) | Reference |
| CHO-K1 (expressing PTH1R) | 0.9 ± 0.2 | 1.5 ± 0.3 | [5] |
Osteogenic Gene Expression
This compound has been shown to upregulate the expression of key osteogenic marker genes in osteoblastic cells. In vitro studies with the mouse pre-osteoblastic MC3T3 cell line, in the presence of lipopolysaccharide (LPS), demonstrated that this compound induced higher expression of Runt-related transcription factor 2 (RUNX2) and Bglap (osteocalcin) compared to Teriparatide.[9]
Experimental Protocols
This section provides an overview of the methodologies employed in the key in vitro studies of this compound.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of this compound to the different conformations of the PTH1R.[1][3]
-
Cell Culture and Membrane Preparation: GP-2.3 cells, which are HEK293 cells stably expressing the human PTH1R, are cultured and harvested. Cell membranes are then prepared through homogenization and centrifugation.[1][3]
-
RG Conformation Binding Assay:
-
Radioligand: 125I-M-PTH(1–15) is used as it selectively binds to the G protein-coupled (RG) conformation.[1][3]
-
Procedure: Membranes are incubated with the radioligand and varying concentrations of unlabeled this compound or comparator ligands. The reaction is performed in the absence of GTPγS.[1][3]
-
-
R0 Conformation Binding Assay:
-
Data Analysis: The amount of bound radioligand is measured, and competition binding curves are generated to calculate the inhibitory constant (Ki) for each ligand.[1][3]
cAMP Accumulation Assays
These functional assays measure the ability of this compound to stimulate the production of the second messenger cAMP.[8]
-
Cell Culture: Various cell lines such as SaOS-2, UMR-106, or MC3T3-E1 are seeded in multi-well plates.[5][8]
-
Assay Procedure:
-
Cells are typically pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.[5][8]
-
Cells are then stimulated with varying concentrations of this compound or a comparator for a short period (e.g., 10-40 minutes).[5][8]
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or reporter gene assays (e.g., luciferase-based glosensor).[1][8]
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.[8]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This technique is used to quantify the changes in the mRNA levels of specific osteogenic genes in response to this compound treatment.[9]
-
Cell Culture and Treatment: Osteoblastic cells (e.g., MC3T3-E1) are cultured and treated with this compound for a specified duration.[9]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for PCR with primers specific for the target genes (e.g., RUNX2, ALP, COL1A1, BGLAP) and a housekeeping gene for normalization (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using methods like the 2-ΔΔCt method.[3]
Conclusion
The preclinical in vitro studies of this compound provide a solid foundation for its mechanism of action as a bone anabolic agent. Its selective binding to the RG conformation of the PTH1R and potent activation of the Gs-cAMP signaling pathway, with minimal engagement of the Gq/PLC pathway, distinguish it from other PTH1R agonists. These in vitro findings, demonstrating this compound's ability to stimulate osteogenic signaling and gene expression in osteoblastic cells, are consistent with its observed effects on bone formation in vivo. This technical guide serves as a resource for researchers to understand the fundamental in vitro pharmacology of this compound and to design future studies to further elucidate its role in bone biology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Binding Selectivity of this compound for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sex‐Specific Differences in Gsα‐Mediated Signaling Downstream of PTH1R Activation by this compound in Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Selectivity of this compound for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Abaloparatide's Anabolic Effect on Bone Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abaloparatide, a synthetic analog of parathyroid hormone-related protein (PTHrP), is a potent anabolic agent for the treatment of osteoporosis. It stimulates bone formation, leading to significant increases in bone mineral density (BMD) and a reduction in fracture risk. This document provides a detailed technical overview of this compound's mechanism of action, its effects on bone remodeling supported by quantitative data from pivotal clinical trials, and the experimental protocols used to elucidate these effects. The information is intended for researchers, scientists, and professionals involved in drug development in the field of bone metabolism.
Mechanism of Action
This compound is a 34-amino acid peptide that acts as a selective agonist for the parathyroid hormone type 1 receptor (PTH1R).[1][2] The PTH1R is a G protein-coupled receptor expressed on the surface of osteoblasts and osteocytes, playing a crucial role in bone metabolism.[2]
This compound's anabolic effect is attributed to its unique binding affinity for different conformational states of the PTH1R.[2][3] The PTH1R exists in at least two conformations: a resting/G-protein coupled state (RG) and a state (R0) that leads to more prolonged downstream signaling.[2] While both this compound and teriparatide (a PTH analog) activate the PTH1R, this compound shows a higher affinity for the RG conformation.[2] This preferential binding results in a more transient activation of intracellular signaling pathways compared to teriparatide, which is thought to contribute to its favorable profile of stimulating bone formation with a lesser degree of bone resorption and hypercalcemia.[2][4]
Signaling Pathways
Upon binding to the PTH1R on osteoblasts, this compound initiates a cascade of intracellular events. The primary signaling pathway activated is the cyclic adenosine monophosphate (cAMP) pathway.[1][2] This leads to the activation of protein kinase A (PKA), which in turn phosphorylates various transcription factors and proteins essential for osteoblast differentiation, proliferation, and survival.[1][2] The culmination of this signaling cascade is an enhancement of bone formation.[1]
Preclinical and Clinical Data
The anabolic effects of this compound have been extensively documented in both preclinical and clinical studies.[3][5] The pivotal Phase 3 this compound Comparator Trial In Vertebral Endpoints (ACTIVE) demonstrated significant improvements in BMD and a reduction in fracture risk in postmenopausal women with osteoporosis.[4][6]
Bone Mineral Density (BMD)
The ACTIVE trial showed that daily subcutaneous administration of 80 µg of this compound for 18 months resulted in substantial increases in BMD at the lumbar spine, total hip, and femoral neck compared to placebo.[4][6]
| Parameter | This compound (80 µg) | Placebo | Teriparatide (20 µg) |
| Mean % Change in Lumbar Spine BMD at 18 Months | +11.2% | +0.6% | +10.5% |
| Mean % Change in Total Hip BMD at 18 Months | +4.2% | -0.1% | +3.3% |
| Mean % Change in Femoral Neck BMD at 18 Months | +3.6% | -0.4% | +2.9% |
| Table 1: Percent Change in Bone Mineral Density from Baseline at 18 Months in the ACTIVE Trial. Data sourced from multiple reports of the ACTIVE trial.[4][6] |
Following the 18-month ACTIVE trial, the ACTIVExtend study demonstrated that the BMD gains achieved with this compound were maintained and even further increased after transitioning to alendronate for up to 24 months.[7]
Bone Turnover Markers
This compound stimulates bone formation markers to a greater extent and earlier than bone resorption markers, creating an "anabolic window".
| Bone Turnover Marker | Time Point | This compound (80 µg) % Change from Baseline | Teriparatide (20 µg) % Change from Baseline |
| s-PINP (Formation) | 1 Month | ~+93% | ~+93% |
| 18 Months | ~+45% | ~+60% | |
| s-CTX (Resorption) | 3 Months | ~+43% | ~+65% |
| 18 Months | ~+20% | ~+35% | |
| Table 2: Median Percent Change from Baseline in Bone Turnover Markers. s-PINP (serum procollagen type I N-terminal propeptide), s-CTX (serum C-terminal telopeptide of type I collagen). Data adapted from Phase 2 and ACTIVE trial publications.[2][5] |
Bone Histomorphometry
Histomorphometric analysis of iliac crest bone biopsies from patients treated with this compound has provided direct evidence of its anabolic effects at the tissue level.[1][3][8] Studies have shown that this compound stimulates bone formation on cancellous, endocortical, intracortical, and periosteal surfaces.[1][8] A key finding is the significant increase in both modeling-based formation (new bone formation on previously quiescent surfaces) and remodeling-based formation (infilling of resorption cavities).[1][8]
| Histomorphometric Parameter (Cancellous Bone) | Baseline (Median) | 3 Months this compound (Median) | Fold Change |
| Mineralizing Surface/Bone Surface (MS/BS, %) | 4.5 | 24.7 | 5.5 |
| Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/day) | 0.003 | 0.016 | 5.3 |
| Modeling-Based Formation/Bone Surface (MBF/BS, %) | 0.0 | 2.6 | - |
| Remodeling-Based Formation/Bone Surface (RBF/BS, %) | 4.5 | 18.9 | 4.2 |
| Table 3: Early Effects of this compound on Bone Formation Indices in Postmenopausal Women with Osteoporosis. Data from Dempster DW, et al. J Bone Miner Res. 2021.[1][9] |
Experimental Protocols
Bone Histomorphometry Sub-study of the ACTIVE Trial
The following protocol is based on the methodology described in the bone histomorphometry sub-study of the ACTIVE trial and a dedicated study on the early effects of this compound.[1][3]
5.1.1 Subject Population Postmenopausal women with osteoporosis, as defined by the main trial's inclusion and exclusion criteria.[10]
5.1.2 Fluorochrome Labeling A quadruple fluorochrome labeling technique was employed to assess dynamic bone formation before and after treatment initiation in a single biopsy.[1]
-
First Labeling Period (Baseline): Demeclocycline (300 mg twice daily for 2 days), followed by a 10-day drug-free interval, then a second course of demeclocycline (300 mg twice daily for 2 days).[1]
-
Treatment Initiation: Daily subcutaneous injection of 80 µg this compound.
-
Second Labeling Period (Pre-biopsy): Tetracycline (500 mg twice daily for 2 days), followed by a 10-day drug-free interval, then a second course of tetracycline (500 mg twice daily for 2 days), administered before the 3-month biopsy.[1]
5.1.3 Bone Biopsy Procedure
-
Transiliac bone biopsies were obtained at 3 months of treatment.[1]
-
Biopsies were taken from the anterior iliac crest using a Bordier/Meunier or a similar type of trephine with an internal diameter of 7.5 mm.[3]
-
The biopsy specimen included both cortices and the intervening cancellous bone.
5.1.4 Sample Processing and Analysis
-
Bone samples were fixed in ethanol, dehydrated in graded ethanol solutions, and embedded undecalcified in methyl methacrylate.[3]
-
Sections (5 µm and 10 µm) were cut using a microtome.
-
Sections were stained with Goldner's trichrome for qualitative and static histomorphometric analysis and left unstained for dynamic histomorphometry (fluorescence microscopy).
-
A standard panel of static and dynamic histomorphometric indices was measured using a semi-automatic image analysis system, following the nomenclature of the American Society for Bone and Mineral Research (ASBMR).[3]
-
Measurements were made on cancellous, endocortical, intracortical, and periosteal bone envelopes.[1]
-
Sites of bone formation were classified as remodeling-based (scalloped underlying cement line) or modeling-based (smooth underlying cement line).[1]
Conclusion
This compound exerts a potent anabolic effect on bone remodeling, primarily through the activation of the PTH1R and the subsequent cAMP/PKA signaling pathway in osteoblasts. This leads to a significant increase in bone formation, as evidenced by increases in bone mineral density and changes in bone turnover markers. Detailed bone histomorphometry studies have confirmed these findings at the cellular and tissue level, demonstrating that this compound stimulates both modeling- and remodeling-based bone formation. The data presented in this guide underscore the robust anabolic potential of this compound in the management of osteoporosis.
References
- 1. Early Effects of this compound on Bone Formation and Resorption Indices in Postmenopausal Women With Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of this compound-SC (BA058) on bone histology and histomorphometry: The ACTIVE phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Fracture and Bone Mineral Density Response by Baseline Risk in Patients Treated With this compound Followed by Alendronate: Results From the Phase 3 ACTIVExtend Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. panoramaortho.com [panoramaortho.com]
- 8. Effects of this compound on Modeling and Remodeling Based Bone Formation - ACR Meeting Abstracts [acrabstracts.org]
- 9. Early Effects of this compound on Bone Formation and Resorption Indices in Postmenopausal Women With Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Anabolic Advantage: A Technical Guide to the Discovery and Development of Abaloparatide for Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abaloparatide (Tymlos®) represents a significant advancement in the anabolic treatment of osteoporosis, offering a potent option for patients at high risk of fracture. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. A synthetic analog of human parathyroid hormone-related protein (PTHrP), this compound's unique pharmacological profile stems from its selective binding to a specific conformational state of the parathyroid hormone type 1 receptor (PTH1R). This selective agonism initiates a transient signaling cascade that preferentially stimulates bone formation over bone resorption, leading to substantial increases in bone mineral density and a significant reduction in fracture risk. This guide details the preclinical and clinical journey of this compound, presenting key quantitative data in structured tables, outlining experimental protocols for pivotal studies, and visualizing the core signaling pathways and development workflow.
Introduction: The Unmet Need in Osteoporosis and the Dawn of a New Anabolic Agent
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fragility fractures. While antiresorptive therapies have been the mainstay of treatment, anabolic agents that stimulate new bone formation are crucial for patients with severe osteoporosis and a high fracture risk. This compound emerged from the need for a potent bone-building agent with a favorable safety profile.[1][2] Developed by Radius Health, this compound is a 34-amino acid synthetic peptide analog of PTHrP.[3] It received its first global approval from the U.S. Food and Drug Administration (FDA) in April 2017 for the treatment of postmenopausal women with osteoporosis at high risk for fracture.[4][5] Its indication was later expanded to include the treatment of men with osteoporosis at high risk of fracture.[6]
Table 1: this compound Profile
| Parameter | Description |
| Generic Name | This compound[7] |
| Brand Name | Tymlos®[5] |
| Chemical/Research Names | BA058, BIM-44058[7] |
| Molecular Formula | C174H300N56O49[8] |
| Amino Acid Sequence | A synthetic 34-amino acid peptide[3] |
| Homology | 41% homology to human parathyroid hormone (1-34) and 76% homology to human PTHrP (1-34)[3][9] |
| Pharmacological Class | Parathyroid Hormone and Analogue; Selective PTH1R Agonist[7] |
| Therapeutic Class | Osteoanabolic Agent[7] |
Mechanism of Action: Selective Receptor Modulation for Enhanced Bone Formation
This compound exerts its anabolic effect through its interaction with the parathyroid hormone type 1 receptor (PTH1R), a G protein-coupled receptor expressed on osteoblasts and osteocytes.[9] The uniqueness of this compound lies in its preferential binding to the transient, G protein-coupled conformational state of the PTH1R, known as the RG conformation.[10] This contrasts with teriparatide (a PTH analog), which binds to both the RG and the more stable R0 conformation.[1]
Binding to the RG conformation leads to a transient and potent downstream signaling cascade, primarily through the activation of the cyclic adenosine monophosphate (cAMP) pathway.[11][12] This short-lived signaling is believed to be key to its favorable anabolic window, promoting osteoblast activity and bone formation with a less pronounced stimulation of bone resorption.[10] This selective action contributes to a reduced incidence of hypercalcemia compared to teriparatide.[13]
Experimental Protocol: In Vitro Receptor Binding Assay
The selective binding of this compound to the PTH1R conformations was elucidated through competitive radioligand binding assays.
-
Cell Line: GP-2.3 cells, a Human Embryonic Kidney (HEK-293)-derived cell line stably expressing the human PTH1R.[10]
-
Membrane Preparation: Cell membranes from confluent GP-2.3 cells were prepared for use in the binding assays.[10]
-
RG Conformation Assay:
-
Radioligand: 125I-M-PTH(1–15), which selectively binds to the G protein-coupled (RG) receptor conformation.[5][10]
-
Procedure: Membranes were incubated with the radioligand and varying concentrations of unlabeled this compound or comparator peptides. Binding was measured to determine the inhibitory concentration (IC50).[10]
-
-
R0 Conformation Assay:
Preclinical Development: Establishing Anabolic Efficacy in Animal Models
The anabolic potential of this compound was extensively evaluated in preclinical studies, primarily using rodent models of osteoporosis. These studies demonstrated a dose-dependent increase in bone mass and strength.[2][9]
Table 2: Overview of Key Preclinical Studies
| Animal Model | Key Findings | Reference |
| Ovariectomized (OVX) Rats | Increased cortical and trabecular bone volume and density. Improved trabecular microarchitecture in vertebral and nonvertebral bones. | [9] |
| Orchiectomized (ORX) Rats | Mitigated bone loss associated with androgen deficiency. | [14] |
| Glucocorticoid-induced Osteoporosis Models | Prevented bone loss associated with glucocorticoid treatment. | [4][15] |
| Fracture Healing Models | Improved fracture healing. | [4][15] |
Experimental Protocol: Ovariectomized (OVX) Rat Model
A widely used model to mimic postmenopausal osteoporosis.
-
Animal Strain: Sprague-Dawley rats are commonly used.[2][12]
-
Procedure:
-
Ovariectomy: At approximately 12 weeks of age, female rats undergo surgical removal of the ovaries (ovariectomy) to induce estrogen deficiency. Sham-operated animals serve as controls.[2]
-
Bone Depletion Period: The OVX rats are left untreated for a period of around 8 weeks to allow for the development of osteopenia.[2]
-
Treatment: this compound or vehicle is administered daily via subcutaneous injection for a specified duration (e.g., 6 weeks).[2]
-
-
Assessments:
Clinical Development: From Phase II to Landmark Phase III Trials
The clinical development program for this compound was designed to rigorously evaluate its efficacy and safety in treating osteoporosis.
Phase II Clinical Trials
Initiated in 2008, a 24-week randomized trial in 222 postmenopausal women with osteoporosis assessed changes in BMD as the primary endpoint. The trial demonstrated significant BMD increases at the lumbar spine, femur, and hips with 40 mcg and 80 mcg doses of this compound compared to placebo. Notably, this compound showed superior anabolic effects on the hips compared to teriparatide.[9]
Table 3: Phase II Bone Mineral Density (BMD) Changes at 24 Weeks
| Treatment Group | Lumbar Spine BMD Increase | Total Hip BMD Increase | Femoral Neck BMD Increase |
| This compound 40 mcg | Significant vs. Placebo | Significant vs. Placebo | Significant vs. Placebo |
| This compound 80 mcg | Significant vs. Placebo | Significant vs. Placebo | Significant vs. Placebo |
| Teriparatide 20 mcg | Significant vs. Placebo | - | - |
| Placebo | - | - | - |
| (Specific percentage increases are not detailed in the provided search results) |
Phase III Clinical Trials: ACTIVE and ATOM
The pivotal Phase III program for this compound included the this compound Comparator Trial in Vertebral Endpoints (ACTIVE) in postmenopausal women and the this compound Treatment of Men (ATOM) trial.
This 18-month, randomized, double-blind, placebo-controlled, multicenter study enrolled 2,463 postmenopausal women with osteoporosis.[4][14] The trial demonstrated the significant efficacy of this compound in reducing fracture risk.[14]
Table 4: ACTIVE Trial - Fracture Incidence at 18 Months
| Fracture Type | This compound (80 mcg) | Placebo | Relative Risk Reduction (RRR) | p-value |
| New Vertebral Fractures | 0.58%[13] | 4.22%[13] | 86%[1][16] | <0.001[14] |
| Nonvertebral Fractures | 2.7% (event rate)[13] | 4.7% (event rate)[13] | 43%[1][16] | 0.049[14] |
Table 5: ACTIVE Trial - Bone Mineral Density (BMD) Changes at 18 Months
| Anatomic Site | This compound (80 mcg) % Change | Placebo % Change | Teriparatide (20 mcg) % Change |
| Lumbar Spine | > Placebo & Teriparatide[17] | - | - |
| Total Hip | > Placebo & Teriparatide[17] | - | - |
| Femoral Neck | > Placebo & Teriparatide[17] | - | - |
| (Specific percentage increases are not detailed in the provided search results) |
-
Study Design: Randomized, double-blind, placebo-controlled, with an open-label teriparatide arm.[4]
-
Participants: 2,463 postmenopausal women (mean age 69) with osteoporosis.[13][14]
-
Inclusion Criteria:
-
Postmenopausal women aged 50-85.[1]
-
BMD T-score ≤ -2.5 and > -5.0 at the lumbar spine or femoral neck, with radiological evidence of ≥2 mild or ≥1 moderate vertebral fractures, or a history of low-trauma nonvertebral fracture within the past 5 years.[1]
-
Women >65 years could be enrolled with a T-score ≤ -2.0 if they met fracture criteria, or a T-score ≤ -3.0 if they did not.[1]
-
-
Exclusion Criteria:
-
Interventions: Daily subcutaneous injections of this compound 80 mcg, placebo, or open-label teriparatide 20 mcg for 18 months.[18]
-
Primary Endpoint: Incidence of new vertebral fractures in the this compound group versus the placebo group.[18]
-
Assessments:
-
Fracture Assessment: Vertebral fractures were assessed via radiographic imaging at baseline and 18 months. Nonvertebral fractures were reported by investigators and adjudicated.[14]
-
BMD Measurement: Performed using dual-energy X-ray absorptiometry (DXA) at the lumbar spine, total hip, and femoral neck at baseline, 6, 12, and 18 months.[17]
-
This 12-month, randomized, double-blind, placebo-controlled, multicenter study evaluated the efficacy and safety of this compound in 228 men with osteoporosis.[6]
Table 6: ATOM Trial - Bone Mineral Density (BMD) Changes at 12 Months
| Anatomic Site | This compound (80 mcg) % Change | Placebo % Change | p-value |
| Lumbar Spine | +8.5%[6] | +1.2%[6] | <0.01[3] |
| Total Hip | +2.14%[17] | +0.01%[17] | <0.01[3] |
| Femoral Neck | +2.98%[17] | +0.15%[17] | <0.01[3] |
-
Study Design: Randomized (2:1), double-blind, placebo-controlled.
-
Participants: 228 men aged 40-85 with primary osteoporosis or osteoporosis associated with hypogonadism.
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Fragility fracture within the prior 12 months.
-
History of severe vertebral fracture or >2 moderate vertebral fractures.
-
Prior treatment with PTH or PTHrP-derived medications, or recent use of bisphosphonates or denosumab.[3]
-
-
Intervention: Daily subcutaneous injections of this compound 80 mcg or placebo for 12 months.
-
Primary Endpoint: Percent change from baseline in lumbar spine BMD at 12 months.[17]
-
BMD Measurement: Assessed by DXA at baseline and subsequent time points.[11]
ACTIVExtend Trial
Following the ACTIVE trial, the ACTIVExtend study evaluated the effects of subsequent treatment with the antiresorptive agent alendronate for up to two years. The results showed that the bone gains and fracture risk reduction achieved with this compound were sustained and even enhanced with alendronate therapy.[2][15]
Safety and Tolerability
Across clinical trials, this compound was generally well-tolerated. The most common side effects include hypercalciuria, dizziness, nausea, headache, and palpitations.[5][9] A boxed warning regarding an increased risk of osteosarcoma, based on rodent studies, was initially included but has since been removed by the FDA, with the information retained as a warning.[1] The cumulative use of this compound and other parathyroid hormone analogs is not recommended for more than two years during a patient's lifetime.[5]
Conclusion
This compound is a potent osteoanabolic agent that has demonstrated significant efficacy in increasing bone mineral density and reducing the risk of both vertebral and nonvertebral fractures in men and postmenopausal women with osteoporosis. Its development was guided by a deep understanding of PTH1R signaling, leading to a molecule with a distinct mechanism of action characterized by selective receptor binding and transient signaling. This targeted approach results in a favorable balance of bone formation and resorption. The comprehensive preclinical and clinical trial program has established this compound as a valuable therapeutic option for patients at high risk of fracture, addressing a critical unmet need in the management of severe osteoporosis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Six Weeks of Daily this compound Treatment Increased Vertebral and Femoral Bone Mineral Density, Microarchitecture and Strength in Ovariectomized Osteopenic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Efficacy and Safety of this compound‐SC in Men With Osteoporosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on fracture incidence and bone mineral density in postmenopausal women with osteoporosis at highest risk for fracture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on fracture incidence and bone mineral density in postmenopausal women with osteoporosis at highest risk for fracture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Binding Selectivity of this compound for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling. | Semantic Scholar [semanticscholar.org]
- 9. Response rates for lumbar spine, total hip, and femoral neck bone mineral density in men treated with this compound: results from the ATOM study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding Selectivity of this compound for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound promotes bone repair of vertebral defects in ovariectomized rats by increasing bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forearm bone mineral density and fracture incidence in postmenopausal women with osteoporosis: results from the ACTIVExtend phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 15. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. radiuspharm.com [radiuspharm.com]
- 17. researchgate.net [researchgate.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to Abaloparatide: Molecular Structure, Function, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abaloparatide is a synthetic analog of parathyroid hormone-related protein (PTHrP) approved for the treatment of osteoporosis in patients at high risk for fracture. As an osteoanabolic agent, it stimulates new bone formation, thereby increasing bone mineral density (BMD) and reducing fracture risk. This technical guide provides an in-depth review of the molecular structure of this compound, its mechanism of action through the parathyroid hormone 1 receptor (PTH1R), and the key experimental data supporting its clinical use. Detailed summaries of its effects on bone turnover markers, bone mineral density, and the underlying signaling pathways are presented. Furthermore, this guide outlines the methodologies of pivotal experiments and provides visual representations of key biological and experimental processes.
Molecular Structure and Design
This compound is a 34-amino acid synthetic peptide analog of human PTHrP(1-34). Its design involved strategic amino acid substitutions in the C-terminal region of PTHrP(1-34) to enhance stability and selectively modulate its interaction with the PTH1R. The primary sequence retains high homology with PTHrP(1-34) at the N-terminus, which is crucial for receptor activation.
Table 1: Amino Acid Sequence Alignment of this compound, Human PTHrP(1-34), and Human PTH(1-34)
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 | 29 | 30 | 31 | 32 | 33 | 34 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| This compound | A | V | S | E | H | Q | L | L | H | D | K | G | K | S | I | Q | D | L | R | R | R | E | L | L | E | K | L | L | Aib | K | L | H | T | A |
| hPTHrP(1-34) | A | V | S | E | H | Q | L | L | H | D | K | G | K | S | I | Q | D | L | R | R | R | F | F | L | H | H | L | I | A | E | I | H | T | A |
| hPTH(1-34) | S | V | S | E | I | Q | L | M | H | N | L | G | K | H | L | N | S | M | E | R | V | E | W | L | R | K | K | L | Q | D | V | H | N | F |
Residues in this compound that differ from hPTHrP(1-34) are highlighted. Aib = α-aminoisobutyric acid, a non-proteinogenic amino acid.
Mechanism of Action: Selective PTH1R Agonism
This compound exerts its therapeutic effect by acting as an agonist at the parathyroid hormone 1 receptor (PTH1R), a G-protein coupled receptor (GPCR) expressed on osteoblasts and osteocytes. The binding of this compound to PTH1R initiates a cascade of intracellular signaling events that ultimately shift the balance of bone remodeling to favor bone formation over resorption.
Conformational Selectivity of PTH1R Binding
A key aspect of this compound's mechanism is its preferential binding to a specific conformational state of the PTH1R. The PTH1R exists in at least two high-affinity states: R⁰ (G-protein independent) and Rᴳ (G-protein coupled).
-
R⁰ Conformation: Binding to this state is associated with a prolonged signaling response, which can lead to increased bone resorption and a higher risk of hypercalcemia.
-
Rᴳ Conformation: Binding to this state induces a more transient and rapid signaling response, which is thought to be more favorable for net bone formation.
This compound demonstrates a significant binding preference for the Rᴳ conformation compared to Teriparatide (a PTH(1-34) analog), which binds with higher affinity to the R⁰ state. This selectivity is believed to underlie this compound's potent anabolic effect with a reduced propensity for causing hypercalcemia.
Table 2: PTH1R Conformational Binding Affinities (IC₅₀)
| Ligand | Rᴳ Conformation IC₅₀ (nM) | R⁰ Conformation IC₅₀ (nM) | R⁰/Rᴳ Selectivity Ratio |
|---|---|---|---|
| This compound | ~0.44 | ~39.6 | ~90 |
| PTH(1-34) | ~0.49 | ~0.5 | ~1 |
Data derived from radioligand competition binding assays. A higher selectivity ratio indicates greater preference for the Rᴳ conformation.
Downstream Signaling Pathways
Upon binding to the PTH1R, primarily in the Rᴳ conformation, this compound activates downstream signaling pathways, most notably the Gs-protein-mediated cyclic adenosine monophosphate (cAMP) pathway.
Caption: this compound PTH1R Signaling Cascade.
Table 3: In Vitro Signaling Potency (EC₅₀)
| Signaling Event | This compound EC₅₀ (nM) | Teriparatide EC₅₀ (nM) |
|---|---|---|
| cAMP Accumulation | 0.3 ± 0.03 | 0.7 ± 0.2 |
| β-Arrestin Recruitment | 0.9 ± 0.2 | 1.5 ± 0.3 |
Data from in vitro cell-based assays. Lower EC₅₀ indicates higher potency.
Functional Outcomes: The Anabolic Window
The intermittent administration of this compound creates a therapeutic "anabolic window," a period where the stimulation of bone formation markers significantly outweighs the stimulation of bone resorption markers. This uncoupling of bone formation and resorption leads to a net gain in bone mass.
Effects on Bone Turnover Markers (BTMs)
Clinical studies have quantified the effects of this compound on key BTMs:
-
Procollagen type I N-terminal propeptide (P1NP): A marker of bone formation.
-
C-terminal telopeptide of type I collagen (CTX): A marker of bone resorption.
Treatment with this compound leads to a rapid and robust increase in P1NP, which peaks early in treatment. The increase in CTX is less pronounced and occurs more gradually. The "uncoupling index" (UI), a calculated ratio of the change in formation to resorption markers, is greater with this compound compared to placebo, particularly in the initial months of therapy.
Table 4: Summary of Bone Turnover Marker (BTM) Changes (from the ACTIVE Trial - Postmenopausal Women)
| Time Point | Treatment Group | Median Change in P1NP from Baseline (%) | Median Change in CTX from Baseline (%) |
|---|---|---|---|
| 1 Month | This compound | ~100% | ~20% |
| Teriparatide | ~110% | ~50% | |
| 6 Months | This compound | ~80% | ~45% |
| Teriparatide | ~100% | ~90% | |
| 12 Months | This compound | ~50% | ~30% |
| Teriparatide | ~70% | ~60% |
Approximate values derived from published trial data.
Effects on Bone Mineral Density (BMD)
The net anabolic effect of this compound translates into significant increases in bone mineral density at key skeletal sites. Large-scale clinical trials, such as ACTIVE (in postmenopausal women) and ATOM (in men), have demonstrated its efficacy.
Table 5: Percent Change in Bone Mineral Density (BMD) from Baseline
| Trial (Duration) | Treatment Group | Lumbar Spine | Total Hip | Femoral Neck |
|---|---|---|---|---|
| ACTIVE (18 Months) | This compound | +11.2% | +4.2% | +3.6% |
| Teriparatide | +10.5% | +3.3% | +2.7% | |
| Placebo | +1.6% | +0.4% | -0.4% | |
| ATOM (12 Months) | This compound | +8.5% | +2.1% | +3.0% |
| Placebo | +1.2% | +0.01% | +0.15% |
All changes for this compound vs. Placebo are statistically significant (p < 0.001).
Experimental Protocols
The characterization of this compound's molecular function relies on a suite of specialized in vitro and in vivo assays. The following sections describe the general methodologies for key experiments.
Radioligand Competition Binding Assay for PTH1R
This assay is used to determine the binding affinity (IC₅₀, Kᵢ) of this compound for the different conformations of the PTH1R.
Caption: Radioligand Competition Binding Assay Workflow.
Representative Protocol:
-
Membrane Preparation: Cells stably expressing the human PTH1R are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer. Protein concentration is determined.
-
Assay Conditions for R⁰ vs. Rᴳ:
-
R⁰ Assay: The binding reaction includes a radiolabeled ligand (e.g., ¹²⁵I-PTH(1-34)) and an excess of GTPγS to uncouple the receptor from G-proteins, enriching for the R⁰ state.
-
Rᴳ Assay: A different radioligand that preferentially binds the G-protein coupled state (e.g., ¹²⁵I-M-PTH(1-15)) is used, and the reaction is performed in the absence of GTPγS.
-
-
Competition Reaction: A fixed concentration of radioligand and cell membranes are incubated with increasing concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. Non-linear regression analysis is used to determine the IC₅₀ value, which is then converted to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay quantifies the ability of this compound to stimulate the production of intracellular cAMP, a key second messenger.
Representative Protocol (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Cell Plating: PTH1R-expressing cells are plated in microtiter plates and cultured to an appropriate confluency.
-
Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). Cells are then treated with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: A lysis buffer containing a europium (Eu³⁺) cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog is added to the wells.
-
Competitive Binding: Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the Eu³⁺-labeled antibody.
-
Signal Reading: The plate is read on an HTRF-compatible reader. When the antibody and d2-cAMP are in close proximity, fluorescence resonance energy transfer (FRET) occurs. The amount of FRET is inversely proportional to the concentration of cAMP in the cell lysate.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced at each this compound concentration is determined, and the data are fitted to a dose-response curve to calculate the EC₅₀ value.
Bone Histomorphometry
This is a specialized histological technique used to quantify bone structure and remodeling dynamics from a bone biopsy, typically from the iliac crest.
Representative Protocol:
-
In Vivo Labeling: Prior to the biopsy, the patient is administered two courses of a tetracycline-based fluorescent label (e.g., demeclocycline) at a specified interval (e.g., 14 days apart). Tetracycline incorporates into newly mineralizing bone, creating fluorescent lines.
-
Biopsy Procedure: A transiliac crest bone biopsy is obtained using a specialized trephine under local anesthesia.
-
Sample Processing: The bone core is fixed, dehydrated in a series of ethanol solutions, and embedded in a hard plastic resin (e.g., methyl methacrylate) without decalcification to preserve the mineralized tissue and fluorescent labels.
-
Sectioning: The embedded block is cut into thin sections (5-10 µm) using a heavy-duty microtome. Some sections are left unstained for fluorescence microscopy, while others are stained (e.g., Von Kossa, Goldner's Trichrome) to visualize cellular and structural components.
-
Microscopic Analysis: The sections are analyzed using a light and fluorescence microscope connected to a digital imaging system.
-
Quantitative Analysis: Specialized software is used to measure various static and dynamic parameters, including bone volume, trabecular thickness, osteoid surface, mineralizing surface (distance between tetracycline labels), and bone formation rate.
Conclusion
This compound represents a significant advancement in the treatment of osteoporosis, offering a potent anabolic effect with a favorable safety profile. Its molecular design, characterized by specific amino acid substitutions, confers a unique selectivity for the Rᴳ conformation of the PTH1R. This preferential binding leads to a transient signaling cascade that robustly stimulates bone formation markers while having a less pronounced effect on resorption markers, creating a distinct "anabolic window." The resulting increases in bone mineral density at the spine and hip have been demonstrated to significantly reduce fracture risk in high-risk patient populations. The experimental methodologies detailed herein have been crucial in elucidating this mechanism and confirming its clinical efficacy. Continued research into the nuanced signaling pathways activated by this compound will further enhance our understanding of bone biology and may pave the way for the development of next-generation osteoanabolic therapies.
The Anabolic Edge: An In-depth Technical Guide to the Pharmacodynamics of Abaloparatide in Bone Tissue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of abaloparatide, a selective agonist of the parathyroid hormone type 1 receptor (PTH1R), in bone tissue. This compound has emerged as a significant therapeutic agent for osteoporosis, demonstrating a potent anabolic effect on the skeleton, leading to increased bone mass and a reduction in fracture risk. This document delves into the molecular mechanisms, preclinical evidence, and clinical trial data that underpin its efficacy, offering valuable insights for the scientific and drug development communities.
Mechanism of Action: A Selective Approach to Bone Formation
This compound is a synthetic analog of parathyroid hormone-related protein (PTHrP).[1] Its primary mechanism of action is as an agonist at the PTH1R, a G-protein coupled receptor crucial for regulating bone metabolism.[1][2] Unlike its predecessor, teriparatide, this compound exhibits a unique binding profile to the PTH1R. The receptor exists in two distinct conformations: RG (G-protein coupled) and R0 (G-protein independent). This compound demonstrates a higher affinity for the RG conformation, which is believed to mediate a more transient and selective stimulation of the signaling pathways that favor bone formation over bone resorption.[3] This preferential binding is thought to contribute to its favorable safety profile, particularly the lower incidence of hypercalcemia compared to teriparatide.[3]
Signaling Pathways: Orchestrating Bone Anabolism
Upon binding to the PTH1R on the surface of osteoblasts, this compound initiates a cascade of intracellular signaling events. The primary pathway activated is the Gs-protein-mediated cyclic adenosine monophosphate (cAMP) pathway.[1][2] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various transcription factors that are critical for osteoblast differentiation, proliferation, and survival.[2] The transient nature of the cAMP signal induced by this compound is a key feature of its pharmacodynamic profile, promoting a net anabolic effect on bone.
Pharmacodynamics in Preclinical Models
The anabolic potential of this compound has been extensively characterized in a variety of preclinical models, providing a strong foundation for its clinical development.
In Vitro Studies
In vitro studies using osteoblastic cell lines, such as the murine calvarial MC3T3-E1 cells, have been instrumental in elucidating the direct effects of this compound on bone-forming cells. These studies have consistently demonstrated that this compound stimulates osteoblast proliferation and differentiation.[4][5] Key findings include increased expression of osteogenic markers and enhanced mineralization of the extracellular matrix.
In Vivo Studies
Animal models of osteoporosis, particularly the ovariectomized (OVX) rat model, have been crucial in evaluating the skeletal effects of this compound in vivo.[3][6] In these models, which mimic postmenopausal osteoporosis, this compound treatment has been shown to significantly increase bone mineral density (BMD) at various skeletal sites, including the spine and femur.[6] Furthermore, these studies have demonstrated improvements in bone microarchitecture and strength.[3][6] A notable finding from these preclinical investigations is the observation that this compound promotes bone formation with a less pronounced stimulation of bone resorption markers compared to teriparatide.[3]
Pharmacodynamics in Clinical Trials
The efficacy and safety of this compound in treating postmenopausal osteoporosis have been robustly established in large-scale, randomized clinical trials, most notably the ACTIVE (this compound Comparator Trial In Vertebral Endpoints) and its extension study, ACTIVExtend.[7][8]
Effects on Bone Mineral Density (BMD)
This compound has been shown to produce significant and rapid increases in BMD at key skeletal sites. The ACTIVE trial demonstrated that 18 months of this compound treatment resulted in greater increases in BMD at the lumbar spine, total hip, and femoral neck compared to both placebo and teriparatide.[6]
Table 1: Percent Change in Bone Mineral Density (BMD) from Baseline in the ACTIVE Trial (18 Months)
| Treatment Group | Lumbar Spine | Total Hip | Femoral Neck |
| This compound | +11.2% | +4.2% | +3.6% |
| Teriparatide | +8.6% | +2.9% | +2.6% |
| Placebo | +0.6% | -0.1% | -0.4% |
Data adapted from the ACTIVE clinical trial results. All changes for this compound were statistically significant compared to placebo and teriparatide.
Effects on Fracture Risk
A primary endpoint in the clinical development of any osteoporosis therapy is the reduction of fracture incidence. The ACTIVE trial demonstrated a significant reduction in the risk of new vertebral, nonvertebral, and clinical fractures with this compound treatment compared to placebo.[7]
Table 2: Fracture Risk Reduction in the ACTIVE Trial (18 Months)
| Fracture Type | This compound vs. Placebo (Relative Risk Reduction) |
| New Vertebral Fractures | 86% |
| Nonvertebral Fractures | 43% |
| Clinical Fractures | 43% |
| Major Osteoporotic Fractures | 70% |
Data adapted from the ACTIVE clinical trial results. All reductions were statistically significant.
The ACTIVExtend study, in which patients who completed the ACTIVE trial received alendronate, further demonstrated the long-term benefits of initial treatment with this compound. Patients who received this compound followed by alendronate had a sustained reduction in fracture risk compared to those who received placebo followed by alendronate.[8][9]
Effects on Bone Turnover Markers
This compound's anabolic effect is reflected in changes in bone turnover markers. Clinical studies have shown that this compound leads to a rapid and significant increase in the bone formation marker procollagen type I N-terminal propeptide (P1NP).[10][11][12][13] While there is also an increase in the bone resorption marker C-terminal telopeptide of type I collagen (CTX), the magnitude of the increase in P1NP is greater, resulting in a net anabolic effect.[10][11][12][13]
Table 3: Median Peak Change in Bone Turnover Markers in the ACTIVE Trial
| Bone Turnover Marker | This compound | Teriparatide |
| P1NP (ng/mL) | +83.7 | +104.3 |
| CTX (pg/mL) | +286 | +467 |
Data adapted from the ACTIVE clinical trial results.
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical and clinical studies of this compound.
In Vivo: Ovariectomized (OVX) Rat Model
The OVX rat is a widely accepted preclinical model for postmenopausal osteoporosis.[14][15][16]
Protocol Outline:
-
Animal Model: Sexually mature female Sprague-Dawley or Wistar rats are commonly used.[14][16]
-
Surgical Procedure: Animals undergo either bilateral ovariectomy to induce estrogen deficiency or a sham surgery.[3][6]
-
Bone Depletion Period: Following surgery, a period of several weeks (e.g., 8 weeks) allows for the development of an osteopenic state.[6]
-
Treatment Administration: this compound or a vehicle control is administered daily via subcutaneous injection at specified doses (e.g., 5-30 µg/kg).[3][6]
-
Duration of Study: Treatment typically continues for a period of several weeks (e.g., 6 weeks).[6]
-
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA).[6]
-
Bone Microarchitecture: Evaluated using micro-computed tomography (µCT).[6]
-
Biomechanical Strength: Assessed through mechanical testing of bones like the femur and vertebrae.[6]
-
Histomorphometry: Performed on bone sections to quantify cellular activity and bone structure.[3]
-
In Vitro: Osteoblast Proliferation and Differentiation Assays
In vitro assays using osteoblastic cell lines are essential for dissecting the cellular and molecular mechanisms of this compound.[17][18][19]
Protocol Outline:
-
Cell Culture: MC3T3-E1 cells, a murine pre-osteoblastic cell line, are cultured in appropriate media (e.g., Alpha-MEM with fetal bovine serum).[20]
-
Cell Seeding: Cells are seeded into multi-well plates at a specific density.[20]
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.[20]
-
Proliferation Assay (e.g., MTT Assay): After a defined incubation period (e.g., 24-72 hours), cell viability and proliferation are assessed using a colorimetric assay like the MTT assay.
-
Differentiation Assays:
-
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity is measured using a colorimetric assay.
-
Mineralization Assay (e.g., Alizarin Red Staining): To assess late-stage differentiation, the deposition of calcium in the extracellular matrix is visualized and quantified using Alizarin Red staining.
-
Clinical Trial Design: ACTIVE and ACTIVExtend Studies
The ACTIVE and ACTIVExtend trials were pivotal in establishing the clinical efficacy and safety of this compound.[7][8][21]
ACTIVE Trial Design:
-
Study Population: Postmenopausal women with osteoporosis at high risk for fracture.[7][10]
-
Randomization: Participants were randomized in a 1:1:1 ratio to receive daily subcutaneous injections of:
-
This compound 80 mcg
-
Placebo
-
Open-label teriparatide 20 mcg
-
-
Duration: 18 months.[7]
-
Primary Endpoint: Incidence of new vertebral fractures.[7]
-
Secondary Endpoints: Incidence of nonvertebral fractures, changes in BMD at various sites, and safety.[7]
ACTIVExtend Trial Design:
-
Study Population: Participants who completed the 18-month ACTIVE trial in the this compound or placebo arms.[8][21]
-
Treatment: All participants received open-label alendronate 70 mg weekly.[8][21]
-
Endpoints: Incidence of new fractures and changes in BMD over the combined 42-month period.[8][21]
Measurement of Bone Turnover Markers
The assessment of bone turnover markers is a key component of clinical trials for osteoporosis drugs.[11][12][13]
Protocol Outline:
-
Sample Collection: Blood samples are collected from participants at baseline and at specified time points throughout the study (e.g., 1, 3, 6, 12, and 18 months).[11][12]
-
Markers Measured:
-
Assay Methodology: Commercially available immunoassays are used to quantify the levels of these markers in the serum samples.
-
Data Analysis: Changes from baseline in the levels of P1NP and CTX are calculated and compared between treatment groups.
Conclusion
This compound represents a significant advancement in the anabolic treatment of osteoporosis. Its unique pharmacodynamic profile, characterized by selective activation of the PTH1R and a transient signaling response, results in a potent stimulation of bone formation with a favorable safety profile. The extensive body of preclinical and clinical evidence detailed in this guide provides a robust understanding of its mechanism of action and clinical efficacy. For researchers and drug development professionals, this compound serves as a compelling example of how a nuanced understanding of receptor biology can lead to the development of more targeted and effective therapies for skeletal diseases. The data and protocols presented herein offer a valuable resource for further investigation into the pharmacodynamics of this compound and the development of future osteoanabolic agents.
References
- 1. longdom.org [longdom.org]
- 2. panoramaortho.com [panoramaortho.com]
- 3. This compound promotes bone repair of vertebral defects in ovariectomized rats by increasing bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Six Weeks of Daily this compound Treatment Increased Vertebral and Femoral Bone Mineral Density, Microarchitecture and Strength in Ovariectomized Osteopenic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ACTIVExtend: 24 Months of Alendronate After 18 Months of this compound or Placebo for Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Fracture and Bone Mineral Density Response by Baseline Risk in Patients Treated With this compound Followed by Alendronate: Results From the Phase 3 ACTIVExtend Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bone turnover markers to explain changes in lumbar spine BMD with this compound and teriparatide: results from ACTIVE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bone turnover markers to explain changes in lumbar spine BMD with this compound and teriparatide: results from ACTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rat Model for Osteoporosis - Enamine [enamine.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of MC3T3-E1 Cell Osteogenesis in Different Cell Culture Media [mdpi.com]
- 19. Distinct proliferative and differentiated stages of murine MC3T3-E1 cells in culture: an in vitro model of osteoblast development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound exhibits greater osteoanabolic response and higher cAMP stimulation and β‐arrestin recruitment than teriparatide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Abaloparatide's Efficacy on Bone Mineral Density: A Technical Overview of Early Investigations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abaloparatide, a synthetic peptide analog of the human parathyroid hormone-related protein (PTHrP), has emerged as a significant osteoanabolic agent for the management of osteoporosis.[1] Its development was driven by the need for therapies that not only prevent bone loss but actively build new bone, thereby substantially reducing fracture risk. This technical guide provides an in-depth analysis of the foundational preclinical and early clinical studies that established the efficacy of this compound in increasing bone mineral density (BMD). The focus is on the quantitative data, experimental designs, and underlying molecular mechanisms that characterized these initial investigations.
Mechanism of Action: The PTH1 Receptor Signaling Pathway
This compound exerts its effects as an agonist at the parathyroid hormone 1 receptor (PTH1R), a G-protein-coupled receptor pivotal in regulating bone metabolism.[2][3] Upon binding, this compound preferentially activates the RG conformation of the PTH1R, which is G-protein dependent.[2][3] This interaction initiates a transient downstream signaling cascade, primarily through the Gs-protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This selective and transient activation is thought to be key to its net anabolic effect, favoring bone formation by osteoblasts with a less pronounced stimulation of bone resorption by osteoclasts.[2][3]
Preclinical Evidence in Animal Models
Early in its development, this compound was evaluated in various animal models designed to mimic human osteoporosis. These studies were crucial in establishing its bone-building capacity and safety profile.
Data Presentation: Preclinical BMD Changes
| Animal Model | Skeletal Site | This compound Dose | Treatment Duration | Percent Change in aBMD vs. OVX-Vehicle | Reference |
| Ovariectomized (OVX) Rats | Lumbar Spine | 5 µg/kg/day | 6 weeks | +28% | [4] |
| Lumbar Spine | 20 µg/kg/day | 6 weeks | +33% | [4] | |
| Total Femur | 5 µg/kg/day | 6 weeks | +21% (from baseline) | [4] | |
| Total Femur | 20 µg/kg/day | 6 weeks | +27% (from baseline) | [4] | |
| Orchiectomized (ORX) Rats | Proximal Tibia (Trabecular vBMD) | 5 µg/kg/day | 8 weeks | +96.4% (gain from baseline) | [4] |
| Proximal Tibia (Trabecular vBMD) | 25 µg/kg/day | 8 weeks | +163.0% (gain from baseline) | [4] | |
| OVX Rabbits with Glucocorticoid-Induced Osteopenia | Vertebrae and Proximal Femur | 25 µg/kg/day | 12 weeks | Significantly reversed deficits | [2][3] |
Experimental Protocols
Ovariectomized (OVX) Rat Model
-
Objective: To model postmenopausal osteoporosis characterized by estrogen deficiency.
-
Methodology: Adult female Sprague-Dawley rats underwent bilateral ovariectomy or sham surgery. A bone depletion period of 8 weeks was allowed post-surgery to establish osteopenia. Following this, rats were administered daily subcutaneous injections of this compound (e.g., 5 or 20 µg/kg) or vehicle for a period of 6 weeks.[4]
-
BMD Assessment: Areal bone mineral density (aBMD) was measured using dual-energy X-ray absorptiometry (DXA) at the lumbar spine and femur at baseline (post-depletion) and at the end of the treatment period.[4]
Orchiectomized (ORX) Rat Model
-
Objective: To model male osteoporosis resulting from androgen deficiency.
-
Methodology: Mature male Sprague-Dawley rats (4 months of age) underwent orchiectomy or sham surgery. An 8-week bone depletion period followed. Subsequently, the ORX rats received daily subcutaneous injections of this compound (5 or 25 µg/kg) or vehicle for 8 weeks.[4][6]
-
BMD Assessment: Bone density was assessed by peripheral quantitative computed tomography (pQCT) at the proximal tibial metaphysis and tibial diaphysis to evaluate changes in trabecular and cortical bone, respectively.[4][6]
Glucocorticoid-Induced Osteopenia Model
-
Objective: To evaluate the efficacy of this compound in a model of secondary osteoporosis.
-
Methodology: Ovariectomized rabbits received daily subcutaneous injections of methylprednisolone (1 mg/kg/day) for 6 weeks to induce osteopenia. Following this, the rabbits continued to receive a maintenance dose of glucocorticoid (0.5 mg/kg/day) along with daily subcutaneous injections of this compound (5 or 25 µg/kg) or vehicle for 12 weeks.[2][3]
-
BMD Assessment: Areal BMD of the vertebrae and proximal femur, as well as cortical and trabecular bone parameters, were assessed.[2][3]
Early Clinical Investigations
Following promising preclinical results, this compound entered clinical development to assess its safety and efficacy in human populations.
Phase 2 Dose-Finding Study
A randomized, double-blind, placebo-controlled, dose-finding study was conducted in postmenopausal Japanese women with osteoporosis to determine the optimal dose of this compound.
Data Presentation: Phase 2 BMD Changes at 48 Weeks
| Treatment Group | Lumbar Spine (% Change) | Total Hip (% Change) | Femoral Neck (% Change) | Reference |
| Placebo | - | +0.4% | +0.6% | [6] |
| This compound 40 µg | +6.6% | +1.6% | +1.5% | [6] |
| This compound 80 µg | +11.5% | +2.9% | +2.4% | [6] |
Experimental Protocol: Phase 2 Study
-
Study Design: A randomized, double-blind, placebo-controlled, dose-finding study.[6]
-
Participants: Postmenopausal Japanese women at high risk for fracture.[6]
-
Intervention: Daily subcutaneous injections of placebo, 40 µg this compound, or 80 µg this compound for 48 weeks.[6]
-
Primary Endpoint: The percentage change in lumbar spine BMD from baseline at the final visit.[6]
-
Secondary Endpoints: Time-course changes in BMD at the lumbar spine, total hip, and femoral neck at 12, 24, and 48 weeks.[6]
Phase 3 ACTIVE Trial
The this compound Comparator Trial In Vertebral Endpoints (ACTIVE) was a pivotal Phase 3 trial that provided definitive evidence of this compound's efficacy and safety.
Data Presentation: Phase 3 (ACTIVE) BMD Changes at 18 Months
| Treatment Group | Lumbar Spine (% Change) | Total Hip (% Change) | Femoral Neck (% Change) | Reference |
| Placebo | +0.6% | -0.1% | -0.4% | [7] |
| This compound 80 µg | +11.2% | +4.2% | +3.1% | [7] |
| Teriparatide 20 µg | +10.0% (approx.) | +3.0% (approx.) | +2.8% (approx.) | [5] |
Experimental Protocol: Phase 3 ACTIVE Trial
-
Study Design: A multicenter, randomized, double-blind (for this compound and placebo), placebo- and active-controlled (open-label teriparatide) trial.[5][8]
-
Participants: 2,463 postmenopausal women (aged 49-86) with osteoporosis.[5] Inclusion criteria included a BMD T-score of ≤ -2.5 at the lumbar spine or femoral neck and evidence of vertebral or low-trauma nonvertebral fractures.[9]
-
Intervention: Participants were randomized (1:1:1) to receive daily subcutaneous injections of 80 µg this compound, a matching placebo, or 20 µg open-label teriparatide for 18 months.[5][8]
-
Primary Endpoint: The incidence of new vertebral fractures in the this compound group compared to the placebo group.[5]
-
Secondary Endpoints: Change in BMD at the lumbar spine, total hip, and femoral neck; and the time to the first incident nonvertebral fracture.[5]
-
BMD Assessment: BMD was measured by DXA at baseline, 6, 12, and 18 months.[5]
Conclusion
The early preclinical and clinical studies of this compound consistently demonstrated its potent anabolic effect on the skeleton. In various animal models of osteoporosis, this compound led to significant, dose-dependent increases in bone mineral density at both trabecular and cortical sites. These findings were subsequently confirmed in early clinical trials, culminating in the pivotal Phase 3 ACTIVE study, which showed substantial increases in BMD at the lumbar spine, total hip, and femoral neck, surpassing those observed with placebo and showing favorable comparisons with an active comparator. These foundational studies established this compound as a valuable therapeutic option for patients with osteoporosis at high risk of fracture, directly attributable to its robust and reliable effect on increasing bone mineral density.
References
- 1. pure.au.dk [pure.au.dk]
- 2. This compound increases bone mineral density and bone strength in ovariectomized rabbits with glucocorticoid-induced osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Six Weeks of Daily this compound Treatment Increased Vertebral and Femoral Bone Mineral Density, Microarchitecture and Strength in Ovariectomized Osteopenic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. panoramaortho.com [panoramaortho.com]
- 6. This compound, a novel osteoanabolic PTHrP analog, increases cortical and trabecular bone mass and architecture in orchiectomized rats by increasing bone formation without increasing bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound in Postmenopausal Women With Osteoporosis and Type 2 Diabetes: A Post Hoc Analysis of the ACTIVE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A review of preclinical and clinical studies [ouci.dntb.gov.ua]
Initial Investigations into the Safety Profile of Abaloparatide: A Technical Guide
Introduction
Abaloparatide, a synthetic peptide analog of the human parathyroid hormone-related protein (PTHrP), is a potent osteoanabolic agent approved for the treatment of osteoporosis in postmenopausal women at high risk for fracture.[1][2][3] As a selective agonist for the parathyroid hormone 1 receptor (PTH1R), it stimulates bone formation, leading to increases in bone mineral density (BMD) and a reduction in fracture risk.[4][5] This technical guide provides an in-depth analysis of the initial safety investigations of this compound, drawing from key preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the experimental protocols, quantitative safety data, and the core signaling pathways involved.
Mechanism of Action and Signaling Pathway
This compound is a 34-amino acid peptide designed to mimic the N-terminal region of PTHrP.[6] It selectively binds to the PTH1 receptor, a G-protein-coupled receptor (GPCR) crucial for regulating bone metabolism and mineral ion homeostasis.[4][6] The PTH1R exists in at least two distinct conformations: RG and R0.[2][4] this compound demonstrates preferential binding to the RG conformation, which is G-protein dependent and elicits a more transient downstream signaling response.[4][6] This selectivity is thought to contribute to its favorable safety profile, particularly the lower incidence of hypercalcemia compared to other PTH analogs like teriparatide, which binds more persistently to the R0 conformation.[2][4][6]
Upon binding to the PTH1R on osteoblasts, this compound primarily activates the Gs-protein-mediated adenylyl cyclase (AC) pathway. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[2][5][6][7] The PKA signaling cascade promotes osteoblast differentiation and activity while inhibiting their apoptosis, ultimately shifting the bone remodeling balance in favor of bone formation.[5]
Key Experimental Protocols
The cornerstone of this compound's safety evaluation is the Phase 3 this compound Comparator Trial in Vertebral Endpoints (ACTIVE) and its extension study, ACTIVExtend.[8][9]
ACTIVE Trial (NCT01343004)
-
Study Design: A randomized, double-blind, placebo- and active-controlled, multicenter Phase 3 trial.[1][8]
-
Participants: 2,463 postmenopausal women (ages 49-86) with osteoporosis.[1][8][10]
-
Treatment Arms: Participants were randomized into three groups:
-
Duration: 18 months.[1]
-
Primary Endpoint: The primary efficacy endpoint was the incidence of new vertebral fractures in the this compound group compared to the placebo group.[8][10]
-
Safety Assessments: Safety was monitored through the recording of all adverse events (AEs), serious adverse events (SAEs), vital signs (heart rate and blood pressure), electrocardiograms (ECGs), and laboratory tests (including serum calcium and uric acid). Cardiovascular safety, including Major Adverse Cardiovascular Events (MACE), was a key area of focus.[1][12]
ACTIVExtend Trial (NCT01657162)
-
Study Design: An open-label extension of the ACTIVE trial.[1][9]
-
Participants: Women who completed the 18-month ACTIVE trial in the this compound and placebo arms were eligible to enroll.[1][9]
-
Treatment Protocol: After a one-month treatment-free period, all participants received open-label alendronate 70 mg once-weekly for up to 24 months.[1][9][11]
-
Primary Endpoint: To evaluate the long-term efficacy and safety of this compound followed by alendronate.[9]
-
Safety Assessments: Continued monitoring of AEs, SAEs, fractures, and BMD to assess the durability of this compound's effect and any new or delayed safety signals.[9]
Quantitative Safety Data
Initial investigations into this compound's safety were centered on data from preclinical studies and the comprehensive clinical trial program.
Cardiovascular Safety Profile
A dedicated analysis of the ACTIVE trial data focused on cardiovascular safety, revealing transient hemodynamic effects.[1][13]
Table 1: Hemodynamic Changes 1-Hour Post-First Dose in the ACTIVE Trial
| Parameter | This compound (80 µg) | Teriparatide (20 µg) | Placebo |
| Mean Change in Heart Rate (bpm) | 7.9 (SD 8.5) | 5.3 (SD 7.5) | 1.2 (SD 7.1) |
| Mean Change in Systolic BP (mmHg) | -2.7 | -2.0 | -1.5 |
| Mean Change in Diastolic BP (mmHg) | -3.6 | -3.6 | -2.3 |
Source: Data from the ACTIVE Phase 3 Trial analysis.[1][11][12][13][14]
These transient increases in heart rate were observed to resolve within four hours in a separate study of healthy volunteers.[1][13] Importantly, these changes were not associated with an increased risk of serious cardiac adverse events.[11]
Table 2: Incidence of Serious Cardiac Adverse Events (AEs) in the ACTIVE Trial
| Treatment Group | Percentage of Participants with Serious Cardiac AEs |
| This compound | 1.0% |
| Teriparatide | 1.0% |
| Placebo | 0.9% |
Source: Data from the ACTIVE Phase 3 Trial analysis.[1][12][13][14]
A post-hoc analysis also indicated that the time to the first incidence of Major Adverse Cardiovascular Events (MACE) plus Heart Failure (HF) was longer with this compound compared to placebo (P = 0.02).[1][13]
Common Adverse Events and Discontinuation Rates
The most frequently reported adverse events in clinical trials were generally mild to moderate in severity.
Table 3: Incidence of Common Adverse Events (%) in Postmenopausal Women
| Adverse Event | This compound (80 µg) | Placebo |
| Hypercalcemia | 11%[2] | - |
| Dizziness | 10%[2] | - |
| Nausea | 8%[2] | - |
| Headache | 8%[2] | - |
| Palpitations | 5%[2] | - |
| Fatigue | 3%[2] | - |
| Upper Abdominal Pain | 3%[2] | - |
| Vertigo | 2%[2] | - |
Source: Data from a randomized, double-blind, placebo-controlled trial.[2]
Discontinuations due to adverse events were slightly more common in the this compound group compared to placebo and teriparatide groups in the ACTIVE trial, particularly for events like nausea (1.6%), dizziness (1.2%), headache (1.0%), and palpitations (0.9%).[14] The overall discontinuation rate due to any AE was 9.9% for this compound, 6.8% for teriparatide, and 6.1% for placebo.[12]
Safety in Men with Osteoporosis (ATOM Trial)
The safety profile was also assessed in men with osteoporosis in the ATOM trial.
Table 4: Selected Adverse Events in the ATOM Trial (12 Months)
| Adverse Event | This compound (80 µg) (n=149) | Placebo (n=79) |
| Any TEAE | 78.5% | 72.2% |
| Injection Site Erythema | 12.8% | 5.1% |
| Orthostatic Hypotension | 1.3% | 0% |
| Hypercalcemia | 1.3% | 0% |
| Hypercalciuria | 1.3% | 2.5% |
| Serious TEAEs | 5.4% | 5.1% |
| Discontinuation due to TEAEs | 5.4% | 5.1% |
TEAE: Treatment-Emergent Adverse Event. Source: Data from the ATOM study.[15]
The safety profile in men was found to be consistent with previous studies in postmenopausal women.[15]
Preclinical Safety and Osteosarcoma Risk
A critical aspect of the initial safety investigation for PTH analogs is the risk of osteosarcoma.
-
Animal Studies: In 2-year animal studies, administration of this compound led to a dose-dependent increase in the incidence of osteosarcoma in rats.[2][16] This effect was observed at systemic exposures ranging from 4 to 28 times the exposure in humans receiving the 80 µg dose.[16]
-
Human Data: This preclinical finding prompted a warning for the drug class.[17] However, it is unknown if this compound will cause osteosarcoma in humans, and an increased risk has not been observed in observational studies of patients treated with PTH analogs.[18] A 2023 study of over 44,000 patients treated with teriparatide or this compound found no increased risk for the development of primary bone malignancy.[19]
-
Risk Mitigation: As a precaution, the cumulative lifetime use of this compound and other parathyroid hormone analogs is not recommended for more than 2 years.[2][16] It is also not recommended for patients at an increased baseline risk for osteosarcoma, such as those with Paget's disease of bone, open epiphyses, or prior radiation therapy involving the skeleton.[16]
Conclusion
The initial investigations into the safety profile of this compound, primarily through the comprehensive ACTIVE and ACTIVExtend clinical trials, established it as a generally well-tolerated osteoanabolic agent. The key cardiovascular findings are transient, dose-dependent increases in heart rate and minor decreases in blood pressure that were not associated with an increased risk of serious cardiac events.[1][20] Common adverse events include dizziness, nausea, and palpitations, which led to a slightly higher rate of treatment discontinuation compared to placebo.[14] The risk of hypercalcemia appears lower than that of teriparatide, a distinction attributed to its unique receptor binding kinetics.[2][10] The preclinical signal for osteosarcoma remains a noteworthy safety consideration, leading to a recommended 2-year lifetime limit on treatment, although this risk has not been substantiated in human observational studies to date.[18][19] Overall, the initial safety data support a favorable benefit-risk profile for this compound in its indicated population of patients with osteoporosis at high risk for fracture.
References
- 1. Cardiovascular Safety of this compound in Postmenopausal Women With Osteoporosis: Analysis From the ACTIVE Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | C174H300N56O49 | CID 76943386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tymlos.com [tymlos.com]
- 8. Radius Health Release: JAMA Publishes Positive Phase 3 Data For this compound In Postmenopausal Women With Osteoporosis - BioSpace [biospace.com]
- 9. Fracture and Bone Mineral Density Response by Baseline Risk in Patients Treated With this compound Followed by Alendronate: Results From the Phase 3 ACTIVExtend Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound vs Placebo on New Vertebral Fractures in Postmenopausal Women With Osteoporosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. Cardiovascular Safety of this compound in Postmenopausal Women With Osteoporosis: Analysis From the ACTIVE Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. The Efficacy and Safety of this compound‐SC in Men With Osteoporosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. tymlos.com [tymlos.com]
- 19. Treatment of Osteoporosis With Anabolic Agents and the Risk of Primary Bone Cancers: A Study of 44,728 Patients Treated With Teriparatide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Cardiovascular Safety of this compound in Postmenopausal Women With Osteoporosis: Analysis From the ACTIVE Phase 3 Trial | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Abaloparatide in Preclinical Research
Introduction
Abaloparatide is a synthetic peptide analog of parathyroid hormone-related protein (PTHrP) and acts as a selective agonist for the parathyroid hormone 1 receptor (PTH1R).[1][2] It is utilized in preclinical research primarily to investigate its anabolic effects on bone, making it a key compound in the study of osteoporosis and fracture healing.[3][4] In animal models, this compound has been shown to increase bone mineral density (BMD), bone mineral content (BMC), and bone strength by stimulating bone formation with a lesser effect on bone resorption.[5][6] These notes provide an overview of the dosages, administration routes, and experimental protocols commonly employed in preclinical studies involving this compound.
Mechanism of Action
This compound selectively binds to the PTH1R, a G-protein-coupled receptor. This binding primarily activates the Gs-protein–mediated cyclic adenosine monophosphate (cAMP) signaling pathway, which in turn activates protein kinase A (PKA).[1][6] This cascade ultimately stimulates osteoblast activity and promotes bone formation.[1] Unlike teriparatide, which also activates the PTH1R, this compound's specific interaction is thought to result in a more transient signaling response, leading to a greater net anabolic effect on bone with less stimulation of bone resorption and a lower incidence of hypercalcemia.[7]
Quantitative Data Summary
The following table summarizes this compound dosages and administration protocols from various preclinical studies.
| Animal Model | Pathological Condition | This compound Dosage | Administration Route | Frequency | Study Duration | Reference(s) |
| Rats (Fischer 344) | Carcinogenicity Study | 10, 25, or 50 µg/kg | Subcutaneous (s.c.) | Once Daily | 2 years | [5][8] |
| Rats (Ovariectomized) | Postmenopausal Osteoporosis | Not specified | Not specified | Not specified | 12 months | [5] |
| Rats (Orchiectomized) | Male Osteoporosis | 5 or 25 µg/kg | Subcutaneous (s.c.) | Once Daily | 8 weeks | [8] |
| Rats | Calcium Homeostasis Study | 40 µg/kg | Subcutaneous (s.c.) | Once Daily | 7 days | [7] |
| Mice (C57BL/6) | Comparative Study | 20 or 80 µg/kg | Subcutaneous (s.c.) | Once Daily | 30-42 days | [8] |
| Rabbits (Ovariectomized) | Glucocorticoid-induced Osteopenia | 5 or 25 µg/kg | Subcutaneous (s.c.) | Once Daily | 12 weeks | [8] |
| Monkeys (Cynomolgus, Ovariectomized) | Postmenopausal Osteoporosis | 0.2, 1, or 5 µg/kg | Subcutaneous (s.c.) | Once Daily | 16 months | [9][10] |
Experimental Protocols
Ovariectomized (OVX) Rodent Model of Postmenopausal Osteoporosis
This is the most common model to assess the efficacy of anti-osteoporotic agents.
Objective: To evaluate the effect of this compound on preventing or reversing bone loss in an animal model mimicking postmenopausal osteoporosis.
Methodology:
-
Animal Selection: Use skeletally mature female rats (e.g., Sprague-Dawley or Wistar, 3-6 months old).
-
Acclimation: Acclimate animals to the facility for at least one week before any procedures.
-
Ovariectomy (OVX):
-
Anesthetize the animals using an appropriate anesthetic (e.g., isoflurane).
-
Perform a bilateral ovariectomy through a dorsal midline incision. A sham operation (laparotomy without ovary removal) is performed on the control group.
-
Provide appropriate post-operative analgesia.
-
-
Bone Loss Period: Allow a period of 4-12 weeks post-surgery for significant bone loss to occur before starting treatment.
-
Group Allocation: Randomly assign OVX animals to vehicle control and this compound treatment groups (e.g., 5 µg/kg/day and 25 µg/kg/day). Include a sham-operated group receiving the vehicle.
-
Drug Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., 0.9% saline).
-
Administer this compound or vehicle via subcutaneous injection once daily for the study duration (e.g., 8-12 weeks).
-
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Measure BMD at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Micro-computed Tomography (µCT): Analyze trabecular and cortical bone microarchitecture of the femur and/or lumbar vertebrae.
-
Biomechanical Testing: Perform three-point bending tests on femurs or compression tests on vertebrae to assess bone strength.
-
Serum Biomarkers: Collect blood samples to measure markers of bone formation (e.g., P1NP) and resorption (e.g., CTX).
-
Ovariectomized (OVX) Non-Human Primate Model
This large animal model provides data that is more translatable to humans.
Objective: To assess the long-term efficacy and safety of this compound on bone mass and strength in an osteopenic, non-human primate model.
Methodology:
-
Animal Selection: Use adult female cynomolgus monkeys (e.g., 9-18 years old).
-
Ovariectomy and Bone Depletion:
-
Treatment Phase:
-
Endpoint Analysis:
-
Densitometry: Regularly monitor BMD of the lumbar spine, femoral neck, and total body using DXA.
-
Bone Turnover Markers: Periodically measure serum P1NP (formation) and CTX (resorption).[9]
-
Histomorphometry: At necropsy, collect bone samples (e.g., iliac crest, vertebrae) for analysis of bone formation rate, mineralizing surface, and other cellular-level metrics.
-
Biomechanical Strength Testing: Assess the mechanical properties of excised bones (e.g., vertebrae, femoral neck).[10]
-
Safety Monitoring: Regularly monitor serum calcium levels to assess the risk of hypercalcemia.[9]
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A review of preclinical and clinical studies [ouci.dntb.gov.ua]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound Maintains Normal Rat Blood Calcium Level in Part Via 1,25-Dihydroxyvitamin D/osteocalcin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.au.dk [pure.au.dk]
- 9. This compound, a novel PTH receptor agonist, increased bone mass and strength in ovariectomized cynomolgus monkeys by increasing bone formation without increasing bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Assessment of Abaloparatide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro techniques used to assess the efficacy of Abaloparatide, a selective agonist of the parathyroid hormone 1 receptor (PTH1R). The included protocols and data are intended to assist researchers in pharmacology, bone biology, and drug development in establishing robust and reproducible assays for characterizing this compound and similar therapeutic peptides.
Introduction
This compound is a synthetic analog of parathyroid hormone-related protein (PTHrP) used for the treatment of osteoporosis.[1][2] Its therapeutic effect is mediated through the activation of the PTH1R, a G protein-coupled receptor (GPCR), which stimulates bone formation.[3][4] In vitro assessment of this compound's efficacy is crucial for understanding its mechanism of action, determining its potency and selectivity, and for quality control during drug development. The primary in vitro assays for this compound focus on its ability to stimulate downstream signaling pathways upon binding to the PTH1R.
Key In Vitro Efficacy Assays
The in vitro efficacy of this compound is primarily evaluated by measuring its ability to activate the PTH1R and trigger downstream intracellular signaling cascades. The most common assays include:
-
Cyclic AMP (cAMP) Accumulation Assay: Measures the production of the second messenger cAMP, a primary downstream effector of PTH1R activation via the Gs pathway.[4][5]
-
β-Arrestin Recruitment Assay: Quantifies the recruitment of β-arrestin to the activated PTH1R, a key event in receptor desensitization and an alternative signaling pathway.[5]
-
ERK1/2 Phosphorylation Assay: Assesses the activation of the mitogen-activated protein kinase (MAPK) pathway, another signaling branch downstream of PTH1R.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in comparison to Teriparatide, another PTH1R agonist, in key functional assays.
| Assay | Ligand | Cell Line | EC50 (nmol/L) | Reference(s) |
| cAMP Formation | This compound | U2OS | 0.4 ± 0.1 | [5] |
| Teriparatide | U2OS | 0.9 ± 0.2 | [5] | |
| β-Arrestin Recruitment | This compound | CHO-K1 | 0.9 ± 0.2 | [5] |
| Teriparatide | CHO-K1 | 1.5 ± 0.3 | [5] | |
| PTHR1 Internalization | This compound | U2OS | 0.8 ± 0.4 | [5] |
| Teriparatide | U2OS | 1.1 ± 0.4 | [5] |
Signaling Pathways and Experimental Workflow
This compound-Induced PTH1R Signaling
This compound binding to the PTH1R primarily activates the Gs alpha subunit of the associated G protein. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to cellular responses such as osteoblast differentiation and proliferation. Additionally, PTH1R activation can lead to the recruitment of β-arrestin, which can mediate receptor internalization and also initiate G protein-independent signaling, including the activation of the ERK1/2 MAPK pathway.[5]
This compound Signaling Pathway
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.
In Vitro Efficacy Assay Workflow
Experimental Protocols
Cyclic AMP (cAMP) Accumulation Assay
This protocol is adapted for a competitive immunoassay format.
Materials:
-
CHO-K1 cells stably expressing human PTH1R
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
IBMX (3-isobutyl-1-methylxanthine) solution
-
cAMP ELISA kit (e.g., from Thermo Fisher Scientific)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture: Culture CHO-K1-hPTH1R cells in T75 flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 50,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 10^-12 M to 10^-6 M.
-
Assay: a. Aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of pre-warmed assay buffer. c. Add 50 µL of assay buffer containing 1 mM IBMX to each well and incubate for 10 minutes at 37°C. d. Add 50 µL of the this compound serial dilutions to the respective wells. Include a vehicle control (assay buffer with IBMX only). e. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: a. Lyse the cells according to the cAMP ELISA kit manufacturer's instructions. b. Perform the ELISA as described in the kit protocol. c. Read the absorbance on a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Calculate the concentration of cAMP in each well based on the standard curve. b. Plot the cAMP concentration against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol is based on the DiscoverX PathHunter® β-Arrestin assay system.
Materials:
-
PathHunter® CHO-K1 PTHR1 β-Arrestin GPCR Assay kit (including cells and detection reagents)
-
Cell plating reagent
-
This compound
-
Assay buffer
-
384-well white, solid-bottom assay plates
-
Chemiluminescent microplate reader
Protocol:
-
Cell Plating: a. Thaw the PathHunter® cells as per the manufacturer's protocol. b. Resuspend the cells in the provided cell plating reagent at the recommended density. c. Dispense 20 µL of the cell suspension into each well of a 384-well assay plate. d. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 5x stock of this compound serial dilutions in assay buffer.
-
Stimulation: a. Add 5 µL of the 5x this compound dilutions to the wells containing the cells. b. Incubate for 90 minutes at 37°C.
-
Detection: a. Prepare the PathHunter® detection reagent mixture according to the kit instructions. b. Add 25 µL of the detection reagent mixture to each well. c. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the chemiluminescent signal on a microplate reader.
-
Data Analysis: a. Plot the relative light units (RLU) against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
Materials:
-
U2OS cells endogenously expressing PTH1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: a. Seed U2OS cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours prior to treatment. c. Treat the cells with various concentrations of this compound for 5-15 minutes at 37°C. Include an untreated control.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells. c. Incubate on ice for 20 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: a. Strip the membrane using a stripping buffer. b. Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample. c. Plot the normalized phospho-ERK1/2 levels against the this compound concentration.
References
- 1. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound exhibits greater osteoanabolic response and higher cAMP stimulation and β‐arrestin recruitment than teriparatide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abaloparatide in Preclinical Osteoporosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of abaloparatide, a selective parathyroid hormone receptor 1 (PTH1R) agonist, in various animal models of osteoporosis. The accompanying detailed protocols are intended to facilitate the replication and further investigation of this compound's effects on bone metabolism and strength.
Introduction
This compound is an analog of parathyroid hormone-related protein (PTHrP) that has demonstrated significant efficacy in increasing bone mineral density (BMD) and reducing fracture risk in postmenopausal women with osteoporosis.[1][2] Preclinical studies in various animal models have been instrumental in elucidating its mechanism of action and therapeutic potential. This compound selectively binds to the PTH1R, primarily to the RG conformation, which leads to a more transient downstream signaling cascade compared to other PTH analogs like teriparatide.[3][4] This differential signaling is thought to contribute to its favorable anabolic window, promoting bone formation with a lesser effect on bone resorption.[3][5]
Animal Models in this compound Research
Several well-established animal models have been utilized to study the effects of this compound on osteoporotic bone. The most common models include:
-
Ovariectomized (OVX) Rodent Models: Ovariectomy in rats and mice induces estrogen deficiency, leading to bone loss that mimics postmenopausal osteoporosis in women.[6][7] These models are widely used to assess the efficacy of anabolic agents like this compound in preventing and treating estrogen-deficient bone loss.[3][8]
-
Glucocorticoid-Induced Osteoporosis (GIOP) Models: Chronic administration of glucocorticoids is a common cause of secondary osteoporosis. Animal models, often in rabbits, are used to simulate this condition and evaluate the potential of therapies to counteract the detrimental effects of glucocorticoids on bone.[9][10]
-
Disuse Osteoporosis Models: Immobilization, such as through hindlimb unloading in rats, leads to rapid and significant bone loss. This model is valuable for studying the effects of anabolic agents in conditions of mechanical unloading.
-
Non-Human Primate Models: Ovariectomized cynomolgus monkeys provide a translational model that closely resembles human bone remodeling. These models are used for longer-term studies to assess the sustained efficacy and safety of osteoporosis treatments.
Summary of this compound's Effects in Animal Models
Preclinical studies have consistently demonstrated the anabolic effects of this compound across various animal models. Key findings include:
-
Increased Bone Mineral Density (BMD): this compound treatment leads to significant increases in areal and volumetric BMD at various skeletal sites, including the spine, femur, and tibia.[5][6]
-
Improved Bone Microarchitecture: Histomorphometric analyses reveal improvements in trabecular bone structure, including increased trabecular number and thickness, and decreased trabecular separation.[11] this compound also promotes cortical bone growth through both periosteal and endocortical apposition.[8]
-
Enhanced Bone Strength: Biomechanical testing, such as three-point bending of the femur, has shown that this compound treatment results in increased bone strength, including ultimate load and stiffness.[12]
-
Favorable Bone Turnover Marker Profile: this compound stimulates a greater increase in bone formation markers (e.g., P1NP) relative to bone resorption markers (e.g., CTX), indicating a net anabolic effect.[8][13] Studies have also shown that this compound can lead to a lower RANKL/OPG ratio, further favoring a decrease in bone resorption.[8][14]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on this compound.
Table 1: Effects of this compound on Bone Mineral Density (BMD) in Ovariectomized (OVX) Animals
| Animal Model | Treatment Group | Dose | Duration | Femur BMD Change (%) | Lumbar Spine BMD Change (%) | Reference |
| OVX Rat | This compound | 5 µg/kg/day | 4 weeks | +8.2 | +10.5 | [5] |
| 25 µg/kg/day | 4 weeks | +12.5 | +15.8 | [5] | ||
| OVX Mouse | This compound | 20 µg/kg/day | 30 days | +15.3 (trabecular) | +18.1 (trabecular) | [8] |
| 80 µg/kg/day | 30 days | +21.7 (trabecular) | +24.5 (trabecular) | [8] |
Table 2: Effects of this compound on Bone Histomorphometry in Ovariectomized (OVX) Rats
| Parameter | Vehicle | This compound (25 µg/kg/day) | % Change vs. Vehicle | Reference |
| Trabecular Bone Volume (%) | 15.2 ± 2.1 | 25.8 ± 3.5 | +70% | [3] |
| Trabecular Number (1/mm) | 2.8 ± 0.4 | 4.1 ± 0.6 | +46% | [3] |
| Trabecular Thickness (µm) | 54.3 ± 5.9 | 63.1 ± 7.2 | +16% | [3] |
| Mineral Apposition Rate (µm/day) | 0.45 ± 0.08 | 0.82 ± 0.11 | +82% | [3] |
Table 3: Effects of this compound on Biomechanical Strength in Ovariectomized (OVX) Rats
| Parameter | Vehicle | This compound (25 µg/kg/day) | % Change vs. Vehicle | Reference |
| Femur Ultimate Load (N) | 85.6 ± 9.7 | 105.2 ± 11.3 | +23% | [12] |
| Femur Stiffness (N/mm) | 550 ± 65 | 680 ± 78 | +24% | [12] |
| Lumbar Vertebrae Max Load (N) | 180 ± 22 | 245 ± 31 | +36% | [5] |
Signaling Pathways of this compound
This compound exerts its effects by binding to the PTH1 receptor, a G-protein coupled receptor expressed on osteoblasts.[15] This binding initiates a downstream signaling cascade that ultimately leads to increased bone formation.
Caption: this compound signaling cascade in osteoblasts.
Experimental Protocols
The following are detailed protocols for key experiments used in the evaluation of this compound in animal models of osteoporosis.
Protocol 1: Ovariectomy-Induced Osteoporosis in Rats
This protocol describes the surgical procedure for inducing estrogen-deficient bone loss in female rats.
Caption: Workflow for ovariectomy-induced osteoporosis in rats.
Protocol 2: Glucocorticoid-Induced Osteoporosis in Rabbits
This protocol outlines the induction of osteoporosis in rabbits using methylprednisolone.
-
Animal Selection: Use skeletally mature female New Zealand white rabbits.
-
Baseline Measurements: Perform baseline measurements of body weight and lumbar spine BMD using dual-energy X-ray absorptiometry (DXA).
-
Glucocorticoid Administration: Administer daily intramuscular injections of methylprednisolone (1 mg/kg).
-
Monitoring: Monitor the animals' health and body weight throughout the induction period.
-
Osteoporosis Induction Period: Continue glucocorticoid administration for 8-12 weeks to induce significant bone loss.
-
Confirmation of Osteoporosis: Confirm the development of osteoporosis by repeating BMD measurements.
-
Treatment Initiation: Once osteoporosis is established, initiate this compound treatment.
Protocol 3: Three-Point Bending Test for Femur Biomechanical Strength
This protocol describes the procedure for assessing the mechanical properties of rodent femurs.[12][16]
Caption: Protocol for three-point bending test of rodent femurs.
Protocol 4: Undecalcified Bone Histomorphometry
This protocol provides a general workflow for preparing and analyzing undecalcified bone sections.[5][17]
-
Fluorochrome Labeling (Optional): For dynamic histomorphometry, administer fluorochrome labels (e.g., calcein, alizarin) at specific time points before tissue collection to mark areas of active mineralization.
-
Tissue Fixation: Fix bone samples in 10% neutral buffered formalin.
-
Dehydration: Dehydrate the samples through a graded series of ethanol solutions.
-
Embedding: Infiltrate and embed the bone samples in a hard resin, such as methyl methacrylate.
-
Sectioning: Cut thin sections (5-10 µm) using a microtome equipped with a tungsten carbide knife.
-
Staining: Stain the sections with various histological stains to visualize different bone components:
-
Von Kossa stain: To identify mineralized bone (stains black).
-
Toluidine blue: To visualize osteoblasts, osteoclasts, and osteoid.
-
Goldner's Trichrome stain: To differentiate between mineralized bone, osteoid, and cellular components.
-
-
Microscopic Analysis: Analyze the stained sections using a light microscope equipped with a camera and image analysis software.
-
Histomorphometric Measurements: Quantify various static and dynamic parameters of bone structure and remodeling, such as:
-
Bone volume/total volume (BV/TV)
-
Trabecular number (Tb.N)
-
Trabecular thickness (Tb.Th)
-
Trabecular separation (Tb.Sp)
-
Osteoid volume/bone volume (OV/BV)
-
Osteoblast surface/bone surface (Ob.S/BS)
-
Osteoclast surface/bone surface (Oc.S/BS)
-
Mineral apposition rate (MAR)
-
Bone formation rate (BFR)
-
Conclusion
This compound has consistently demonstrated a robust anabolic effect in a variety of preclinical osteoporosis animal models. The data summarized and the protocols provided herein offer a valuable resource for researchers investigating the mechanisms of bone anabolism and developing novel therapeutics for osteoporosis. These established models and methodologies are crucial for the continued evaluation of this compound and other bone-active agents.
References
- 1. Differential Effects of PTH (1-34), PTHrP (1-36), and this compound on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. This compound Exerts Bone Anabolic Effects with Less Stimulation of Bone Resorption-Related Factors: A Comparison with Teriparatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Selectivity of this compound for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ovariectomized rat model of osteoporosis: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound exhibits greater osteoanabolic response and higher cAMP stimulation and β‐arrestin recruitment than teriparatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a rabbit osteoporosis model induced by ovariectomy and glucocorticoid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Three-point bending of rat femur in the mediolateral direction: introduction and validation of a novel biomechanical testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound and teriparatide on bone resorption and bone formation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Has the Same Catabolic Effects on Bones of Mice When Infused as PTH (1–34) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Efficacy of PTH and this compound to Counteract Immobilization-Induced Osteopenia Is in General Similar - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Abaloparatide Injection in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the subcutaneous administration of Abaloparatide in common laboratory animal models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound, a selective agonist for the parathyroid hormone 1 receptor (PTH1R), in bone biology and osteoporosis research.
Introduction
This compound is a synthetic, 34-amino acid peptide analog of parathyroid hormone-related protein (PTHrP). It is an anabolic agent that stimulates bone formation, leading to increases in bone mineral density (BMD) and bone strength.[1][2] In preclinical studies involving rats, mice, and monkeys, this compound has demonstrated significant anabolic effects on bone, making it a key compound of interest for osteoporosis research.[3][4] These protocols outline the subcutaneous injection procedures for this compound in various laboratory animal models to ensure consistent and reproducible results.
Materials and Reagents
-
This compound (lyophilized powder or pre-formulated solution)
-
Sterile Saline (0.9% sodium chloride) or Sterile Phosphate-Buffered Saline (PBS) for reconstitution and as a vehicle control
-
Sterile, single-use syringes (e.g., 0.3 mL or 0.5 mL insulin syringes)
-
Sterile, single-use needles of appropriate gauge and length for the animal model (see protocols below)
-
Alcohol swabs (70% isopropyl alcohol)
-
Appropriate personal protective equipment (PPE)
-
Animal scale for accurate dosing
-
Sharps disposal container
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of subcutaneously administered this compound in various laboratory animal models.
Table 1: Dosing and Efficacy of Subcutaneous this compound in Rodent Models
| Parameter | Rat (Ovariectomized Model) | Mouse (Fracture Healing Model) |
| Dosage Range | 1, 5, 10, 25, 40, 50 µg/kg/day[3][4][5] | 10, 15, 40, 60, 80 µg/kg/day[6] |
| Treatment Duration | 6 weeks to 2 years[3][4] | 12 to 28 days[6] |
| Vehicle | Saline or Phosphate-Buffered Saline (PBS)[5] | Saline |
| Reported Efficacy | Dose-dependent increases in BMD at lumbar spine and femur.[3] At 20 µg/kg/day for 6 weeks, significant increases in trabecular bone volume/total volume (BV/TV) were observed.[3] | Dose-dependent improvement in fracture healing.[6] this compound at 60 µg/kg showed increased callus density compared to control.[6] |
Table 2: Dosing and Efficacy of Subcutaneous this compound in Non-Rodent Models
| Parameter | Cynomolgus Monkey (Ovariectomized Model) |
| Dosage Range | 0.2, 1, 5 µg/kg/day |
| Treatment Duration | 16 months |
| Vehicle | 0.9% Saline |
| Reported Efficacy | Dose-dependent increases in bone mass at the lumbar spine, femoral neck, and other sites. Increased bone formation markers without a significant increase in bone resorption markers. |
Table 3: Pharmacokinetic Parameters of Subcutaneous this compound
| Parameter | Rat | Mouse | Human (for reference) |
| Bioavailability | Data not available in searched literature. | Data not available in searched literature. | 36%[1][7] |
| Tmax (Peak Time) | Data not available in searched literature. | Data not available in searched literature. | ~0.51 hours[1][7] |
| Half-life | Data not available in searched literature. | Data not available in searched literature. | ~1 hour[8] |
| Cmax (Peak Concentration) | Data not available in searched literature. | Data not available in searched literature. | 812 pg/mL (at 80 µg dose)[1] |
| AUC (Area Under the Curve) | At 10 µg/kg/day, AUC was 3-4 times the human exposure at the clinical dose.[7] | Data not available in searched literature. | 1622 pg*hr/mL (at 80 µg dose)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
This protocol describes the preparation of this compound solution from a lyophilized powder. If using a pre-formulated solution, this step can be skipped.
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with sterile saline (0.9% NaCl) or sterile PBS to a desired stock concentration (e.g., 1 mg/mL). Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent peptide degradation.
-
Dilution: Based on the desired final dosage and the average weight of the animals, dilute the stock solution with the same sterile vehicle to the final injection concentration. For example, to achieve a 20 µg/kg dose in a 250g rat with an injection volume of 100 µL, the final concentration would be 50 µg/mL.
-
Storage: Store the reconstituted stock solution and diluted solutions at 2-8°C and protect from light. Follow the manufacturer's recommendations for storage duration to ensure stability.
Protocol 2: Subcutaneous this compound Injection in Rats
This protocol is suitable for studies using rat models, such as the ovariectomized (OVX) rat model of postmenopausal osteoporosis.
-
Animal Restraint: Gently restrain the rat. For experienced handlers, manual restraint may be sufficient. Alternatively, use a commercial restraint device.
-
Injection Site Preparation: The preferred site for subcutaneous injection is the loose skin over the dorsal scapular (shoulder blade) region. Swabbing the injection site with 70% alcohol is optional but recommended for maintaining sterility.
-
Injection Procedure:
-
Using your non-dominant hand, lift a fold of the loose skin to create a "tent."
-
With your dominant hand, insert a 25-27 gauge needle, bevel up, at the base of the skin tent, parallel to the spine.
-
Gently aspirate by pulling back the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.
-
Slowly inject the calculated volume of this compound solution or vehicle. A small bleb may form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
-
Dosage and Volume: The typical daily dose ranges from 5 to 50 µg/kg. The injection volume should not exceed 5 mL/kg at a single site.
Protocol 3: Subcutaneous this compound Injection in Mice
This protocol is adapted for smaller rodents like mice, often used in fracture healing or genetic models.
-
Animal Restraint: Restrain the mouse by scruffing the loose skin on its neck and back with your thumb and forefinger to immobilize the head and body.
-
Injection Site Preparation: The injection site is typically the loose skin over the back, between the shoulders.
-
Injection Procedure:
-
Create a tent of skin as described for the rat protocol.
-
Using a 27-30 gauge needle, insert it into the base of the tented skin.
-
Aspirate to check for blood.
-
Inject the this compound solution or vehicle slowly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Dosage and Volume: Common daily doses in mice range from 10 to 80 µg/kg.[6] The maximum subcutaneous injection volume is typically around 100-200 µL per site.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade in osteoblasts.
Experimental Workflow for Preclinical this compound Study
Caption: Preclinical study workflow for this compound.
References
- 1. This compound | C174H300N56O49 | CID 76943386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound Maintains Normal Rat Blood Calcium Level in Part Via 1,25-Dihydroxyvitamin D/osteocalcin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Has the Same Catabolic Effects on Bones of Mice When Infused as PTH (1–34) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. biograding.com [biograding.com]
Abaloparatide in Murine Fracture Healing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of abaloparatide in preclinical fracture healing studies in mice. This document summarizes key quantitative data from published research, details experimental protocols for commonly used murine fracture models, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
This compound, a synthetic analog of parathyroid hormone-related protein (PTHrP), is an anabolic agent approved for the treatment of osteoporosis.[1][2][3] Its mechanism of action involves the selective activation of the parathyroid hormone 1 receptor (PTH1R), leading to a net increase in bone formation.[3][4][5] Preclinical studies in mouse models are crucial for elucidating the efficacy and mechanism of this compound in accelerating fracture repair. This document serves as a practical guide for researchers designing and interpreting such studies.
Data Presentation: Efficacy of this compound in Murine Fracture Models
The following tables summarize the quantitative outcomes from key studies investigating the effects of this compound on fracture healing in mice.
Table 1: Metaphyseal Fracture Healing Model (Screw Pull-Out)
| Treatment Group | Dose (µg/kg/day) | Pull-Out Force (N) | Statistical Significance vs. Control | Reference |
| Control (Saline) | - | - | - | [6][7] |
| Teriparatide | 15 | - | - | [6][7] |
| This compound | 60 | - | - | [6][7] |
| General Finding | Dose-dependent | ↑ 1.50 N per ln(dose) increase | p < 0.001 | [6][7] |
| Drug Comparison | - | This compound ↑ 1.41 N vs. Teriparatide | p = 0.02 | [6][7] |
Table 2: Diaphyseal Fracture Healing Model (Femoral Shaft Osteotomy)
| Treatment Group | Dose (µg/kg/day) | Callus Density (%) | Statistical Significance vs. Control | Reference |
| Control (Saline) | - | 23 (SD 10) | - | [2][6][7][8] |
| Teriparatide | 15 | 38 (SD 10) | p = 0.001 | [2][6][7][8] |
| This compound | 60 | 47 (SD 2) | p = 0.008 | [2][6][7][8] |
Table 3: Bone Formation and Resorption Markers in Female Mice (12-day study)
| Treatment Group | Dose (µg/kg/day) | L5 Trabecular BFR | Tibial Periosteal BFR | Serum CTX | Reference |
| Control (Vehicle) | - | - | - | - | [3][4][9] |
| This compound | 10 | Higher vs. Vehicle | - | Similar to Vehicle | [3][4][9] |
| This compound | 40 | Higher vs. Teriparatide | Higher vs. Teriparatide | Significantly Lower vs. Vehicle | [3][4][9] |
| Teriparatide | 10 | Higher vs. Vehicle | - | Similar to Vehicle | [3][4][9] |
BFR: Bone Formation Rate; CTX: C-terminal telopeptides of type I collagen (a marker of bone resorption)
Experimental Protocols
Detailed methodologies for two common murine fracture models used to evaluate this compound are provided below.
Protocol 1: Metaphyseal Fracture Healing Model (Burr Hole with Screw Pull-Out)
This model is designed to assess bone healing in the metaphyseal region of long bones.[6][7]
1. Animal Model:
- Species: Mouse (specific strain, e.g., C57BL/6)
- Sex and Age: As required by the study design (e.g., 7-week-old males).[10]
- Acclimatization: Allow animals to acclimate for at least one week before the procedure.
2. Surgical Procedure:
- Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).
- Surgical Site Preparation: Shave and disinfect the surgical area over the proximal tibia.
- Incision: Make a longitudinal incision to expose the proximal tibial metaphysis.
- Drill Hole Creation: Create a standardized burr hole through the cortical bone.
- Screw Insertion: Insert a steel screw into the drill hole.
- Wound Closure: Suture the incision in layers.
- Post-operative Care: Provide analgesics and monitor for signs of infection.
3. Treatment Regimen:
- Drug Administration: Administer this compound, teriparatide, or vehicle (saline) daily via subcutaneous injections.[6][7]
- Dosage: Use a dose-ranging approach to determine efficacy (e.g., 5 different doses for each drug).[6][7]
- Duration: Typically 10 to 14 days.[10]
4. Outcome Assessment:
- Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice and harvest the tibias.
- Mechanical Testing: Measure the screw pull-out force using a materials testing machine. This provides a biomechanical assessment of the healing strength.[6][7]
- Micro-Computed Tomography (microCT): Quantify bone formation within the drill hole, including bone volume and architecture.[6][7]
Protocol 2: Diaphyseal Fracture Healing Model (Femoral Shaft Osteotomy)
This model evaluates fracture healing in the diaphyseal (shaft) region of a long bone.[6][7]
1. Animal Model:
- Species: Mouse (specific strain, e.g., C57BL/6)
- Sex and Age: As required by the study design.
2. Surgical Procedure:
- Anesthesia and Surgical Site Preparation: As described in Protocol 1 for the femur.
- Osteotomy: Create a mid-diaphyseal osteotomy in the femur.
- Stabilization: Stabilize the osteotomy with an intramedullary pin.[11]
- Wound Closure and Post-operative Care: As described in Protocol 1.
3. Treatment Regimen:
- Drug Administration: Administer this compound, teriparatide, or vehicle daily via subcutaneous injections.
- Dosage: Administer specific doses (e.g., this compound 60 µg/kg, teriparatide 15 µg/kg).[6][7]
- Duration: Typically 28 days.[8]
4. Outcome Assessment:
- Radiography: Perform X-ray imaging to monitor callus formation and fracture bridging.[10]
- Euthanasia and Sample Collection: Harvest the femurs at the study endpoint.
- Micro-Computed Tomography (microCT): Analyze the fracture callus for bone mineral density, bone volume, and other architectural parameters.[6][7][10]
- Biomechanical Testing: Conduct three-point bending tests to determine the mechanical properties of the healed femur, such as ultimate force and stiffness.[8][10]
- Histology: Perform histological analysis to assess tissue composition within the callus (e.g., cartilage, woven bone, lamellar bone).[10]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway for this compound and the experimental workflows for the described fracture healing models.
References
- 1. This compound versus teriparatide: a head to head comparison of effects on fracture healing in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound and teriparatide on bone resorption and bone formation in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Teriparatide and this compound Have a Similar Effect on Bone in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound versus teriparatide: a head to head comparison of effects on fracture healing in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actaorthop.org [actaorthop.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Effects of this compound and teriparatide on bone resorption and bone formation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Effects of signaling-selective parathyroid hormone peptide analog on fracture healing in orchiectomized mouse models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exogenous PTHrP Repairs the Damaged Fracture Healing of PTHrP+/− Mice and Accelerates Fracture Healing of Wild Mice [mdpi.com]
Application Notes and Protocols for Abaloparatide Treatment in Ovariectomized Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Abaloparatide, a synthetic analog of parathyroid hormone-related protein (PTHrP), is a potent anabolic agent approved for the treatment of osteoporosis in postmenopausal women at high risk of fracture.[1] It selectively activates the parathyroid hormone 1 receptor (PTH1R), stimulating bone formation with a lesser effect on bone resorption compared to other treatments like teriparatide.[2][3] The ovariectomized (OVX) rat is a widely used and well-characterized animal model of postmenopausal osteoporosis, mimicking the estrogen deficiency-induced bone loss seen in humans. These application notes provide a comprehensive overview of the use of this compound in OVX rat models, including detailed experimental protocols, a summary of expected quantitative outcomes, and visualization of the relevant biological pathways and experimental workflows.
Mechanism of Action:
This compound acts as a selective activator of the PTH1 receptor.[4][5] Its binding to the PTH1R on osteoblasts and osteocytes initiates a signaling cascade, primarily through the activation of the cyclic adenosine monophosphate (cAMP) pathway.[6] This leads to an increase in intracellular cAMP levels, activating protein kinase A (PKA), which in turn phosphorylates transcription factors essential for osteoblast differentiation and function.[6] This signaling cascade ultimately enhances osteoblast proliferation and survival, leading to increased bone formation.[6] In comparison to teriparatide, this compound shows a different binding affinity for the PTH1R, which may contribute to its distinct anabolic effects and a potentially lower risk of hypercalcemia.[6]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various bone parameters in ovariectomized rats, as reported in key studies.
Table 1: Effects of this compound on Areal Bone Mineral Density (aBMD) in OVX Rats
| Treatment Group | Duration | Lumbar Spine aBMD (% change from baseline) | Total Femur aBMD (% change from baseline) | Femur Diaphysis aBMD (% change from baseline) | Reference |
| OVX-Vehicle | 6 weeks | Modest bone loss | - | - | [4] |
| OVX-ABL 5 µg/kg | 6 weeks | +27% | +21% | Significant increase | [4] |
| OVX-ABL 20 µg/kg | 6 weeks | +39% | +27% | Significant increase | [4] |
Table 2: Effects of this compound on Trabecular Microarchitecture in OVX Rats (6 weeks of treatment)
| Treatment Group | Anatomical Site | Trabecular Bone Volume (BV/TV) (% increase vs. OVX-Veh) | Trabecular Volumetric Bone Mineral Density (vBMD) (% increase vs. OVX-Veh) | Reference |
| OVX-ABL 5 µg/kg | Lumbar Spine (L4) | +57% | +45% | [4] |
| OVX-ABL 20 µg/kg | Lumbar Spine (L4) | +78% | +77% | [4] |
| OVX-ABL 5 µg/kg | Distal Femur | +145% | - | [4] |
| OVX-ABL 20 µg/kg | Distal Femur | +270% | - | [4] |
Table 3: Effects of this compound on Bone Strength in OVX Rats (6 weeks of treatment)
| Treatment Group | Parameter | % Improvement vs. OVX-Vehicle | Reference |
| OVX-ABL (5 & 20 µg/kg) | Femur Diaphysis Strength | Significantly improved | [4] |
| OVX-ABL (5 & 20 µg/kg) | Femur Neck Strength | Significantly improved | [4] |
| OVX-ABL (5 & 20 µg/kg) | L4 Vertebra Strength | Significantly improved | [4] |
Table 4: Effects of this compound on Bone Turnover Markers in OVX Rats
| Treatment | Marker | Observation | Reference |
| This compound | Serum P1NP (bone formation) | Significantly increased | [2] |
| This compound | Urine DPD/Cr (bone resorption) | Little effect | [2] |
| This compound | Serum CTX (bone resorption) | No increase at doses up to 25 µg/kg | [7] |
| This compound | Serum Osteocalcin (bone formation) | Increased | [8] |
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol describes the surgical procedure to induce estrogen deficiency, leading to bone loss.
Materials:
-
Female Sprague-Dawley rats (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics
Procedure:
-
Acclimatize animals for at least one week before surgery.[4]
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave and disinfect the surgical area on the dorsal side.
-
Make a small incision through the skin and underlying muscle to expose the peritoneal cavity.
-
Locate and gently exteriorize the ovaries.
-
Ligate the ovarian blood vessels and fallopian tubes.
-
Excise the ovaries.
-
Return the uterine horn to the peritoneal cavity.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as required.
-
Allow for a bone depletion period of 8 weeks post-surgery before initiating treatment.[4]
-
A sham surgery group, where the ovaries are exteriorized but not removed, should be included as a control.[4]
This compound Administration
This protocol details the preparation and administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% NaCl)[4]
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in the vehicle.
-
Dilute the stock solution to the desired final concentrations (e.g., 5 µg/kg, 20 µg/kg).[4]
-
Administer this compound or vehicle via daily subcutaneous (SC) injection.[4]
-
The treatment duration can vary, with studies showing significant effects after 6 weeks.[4]
-
Monitor the animals daily for any adverse reactions.
Bone Mineral Density (BMD) Measurement
This protocol outlines the use of dual-energy X-ray absorptiometry (DXA) to assess BMD.
Materials:
-
DXA scanner calibrated for small animals
Procedure:
-
Anesthetize the rat.
-
Position the animal on the scanning bed.
-
Perform scans of the lumbar spine and femur at baseline (before treatment) and at the end of the treatment period.[4]
-
Analyze the scans using the appropriate software to determine areal BMD (aBMD).
Micro-computed Tomography (µCT) Analysis
This protocol describes the high-resolution imaging of bone microarchitecture.
Materials:
-
µCT scanner
-
Specimen holder
-
Analysis software
Procedure:
-
At the end of the study, euthanize the rats and dissect the bones of interest (e.g., lumbar vertebrae, femur).
-
Fix the bones in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Scan the bones using a µCT scanner with appropriate settings for resolution and X-ray energy.
-
Reconstruct the 3D images from the scans.
-
Analyze the reconstructed images to quantify trabecular and cortical bone parameters, including:
-
Trabecular bone volume fraction (BV/TV)
-
Trabecular number (Tb.N)
-
Trabecular thickness (Tb.Th)
-
Trabecular separation (Tb.Sp)
-
Cortical thickness (Ct.Th)
-
Biomechanical Testing
This protocol details the assessment of bone strength.
Materials:
-
Mechanical testing machine
Procedure:
-
Dissect the bones of interest (e.g., femur, vertebrae).
-
Perform three-point bending tests on the femoral diaphysis to determine parameters like ultimate load, stiffness, and energy to failure.
-
Perform compression tests on the femoral neck and lumbar vertebral bodies to assess their mechanical strength.[4]
Bone Histomorphometry
This protocol describes the microscopic analysis of bone cellular activity.
Materials:
-
Fluorochrome bone labels (e.g., calcein, alizarin)
-
Microtome for undecalcified bone
-
Microscope with fluorescence capabilities
-
Staining reagents
Procedure:
-
Administer fluorochrome labels at specific time points before the end of the study to mark areas of active bone formation.
-
Euthanize the animals and embed the dissected bones in a resin (e.g., methyl methacrylate).
-
Cut undecalcified sections using a microtome.
-
Analyze the sections under a fluorescence microscope to measure dynamic parameters like mineralizing surface (MS/BS) and bone formation rate (BFR).
-
Sections can also be stained to identify and quantify osteoblasts and osteoclasts to determine parameters like osteoblast surface (Ob.S/BS) and osteoclast surface (Oc.S/BS).
Visualizations
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Exerts Bone Anabolic Effects with Less Stimulation of Bone Resorption-Related Factors: A Comparison with Teriparatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts Bone Anabolic Effects with Less Stimulation of Bone Resorption-Related Factors: A Comparison with Teriparatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Six Weeks of Daily this compound Treatment Increased Vertebral and Femoral Bone Mineral Density, Microarchitecture and Strength in Ovariectomized Osteopenic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One Year of this compound, a Selective Activator of the PTH1 Receptor, Increased Bone Formation and Bone Mass in Osteopenic Ovariectomized Rats Without Increasing Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Effects of this compound and teriparatide on bone resorption and bone formation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound treatment increases bone formation, bone density and bone strength without increasing bone resorption in a rat model of hindlimb unloading - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodologies for Studying Abaloparatide's Effect on Bone Architecture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key methodologies employed to investigate the effects of Abaloparatide, a parathyroid hormone-related protein (PTHrP) analog, on bone architecture. The protocols outlined below are based on preclinical and clinical studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of osteoanabolic agents like this compound.
Preclinical Assessment in Animal Models
Preclinical studies are crucial for elucidating the fundamental mechanisms of this compound and establishing its safety and efficacy profile before human trials. Rodent models, particularly ovariectomized (OVX) rats and mice, are commonly used to mimic postmenopausal osteoporosis.
Micro-computed Tomography (µCT) Analysis of Bone Microarchitecture
Micro-CT is a high-resolution imaging technique that provides detailed three-dimensional quantitative analysis of bone structure.
Experimental Protocol:
-
Animal Model: Utilize sexually mature female Sprague-Dawley rats (approximately 6 months old). Perform bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss. A sham-operated group should be included as a control.
-
Treatment: After a period of bone depletion (e.g., 8 weeks post-OVX), administer this compound or vehicle control subcutaneously daily for a specified duration (e.g., 6 weeks).[1]
-
Sample Collection and Preparation: At the end of the treatment period, euthanize the animals and excise the femurs and lumbar vertebrae. Carefully remove soft tissues and store the bones in 70% ethanol.
-
µCT Scanning:
-
Use a high-resolution µCT scanner (e.g., Scanco Medical µCT 40).
-
For the distal femur, scan a region of interest (ROI) in the metaphysis, starting just proximal to the growth plate.
-
For the lumbar vertebra, scan the entire vertebral body.
-
Typical scanning parameters: 70 kVp, 114 µA, 200 ms integration time, 10 µm isotropic voxel size.
-
-
3D Reconstruction and Analysis:
-
Reconstruct the scanned images to create 3D models of the bone.
-
Define a volume of interest (VOI) for both trabecular and cortical bone analysis.
-
Quantify the following parameters:
-
Trabecular Bone: Bone Volume Fraction (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
-
Cortical Bone: Cortical Thickness (Ct.Th), Cortical Bone Area (Ct.Ar), and Total Cross-Sectional Area (Tt.Ar).
-
-
Data Presentation:
| Parameter | Sham Control | OVX + Vehicle | OVX + this compound (5 µg/kg) | OVX + this compound (20 µg/kg) |
| Lumbar Spine BV/TV (%) | ↑ 57% vs OVX-Veh | ↑ 78% vs OVX-Veh | ||
| Distal Femur BV/TV (%) | ↑ 145% vs OVX-Veh | ↑ 270% vs OVX-Veh | ||
| Femur Diaphysis Ct.Th (mm) | Significantly greater vs OVX-Veh | |||
| **Femur Diaphysis Ct.Vol (mm³) ** | Significantly greater vs OVX-Veh | |||
| (Data adapted from a 6-week study in OVX rats)[1] |
Dynamic Bone Histomorphometry
Dynamic histomorphometry provides quantitative information on the cellular-based activities of bone formation and resorption.
Experimental Protocol:
-
Fluorochrome Labeling: Administer two different fluorochrome labels intraperitoneally at specific time points before tissue collection to mark areas of active mineralization. For example, inject Calcein (15 mg/kg) 10 days before euthanasia and Xylenol Orange (90 mg/kg) 3 days before euthanasia.
-
Sample Preparation:
-
Following euthanasia, dissect the tibiae and vertebrae.
-
Fix the bones in 70% ethanol, followed by dehydration in graded ethanol solutions.
-
Embed the bones in plastic (e.g., methyl methacrylate) without decalcification.
-
-
Sectioning and Imaging:
-
Cut undecalcified sections (5 µm thick) using a microtome.
-
View unstained sections using a fluorescence microscope to visualize the fluorochrome labels.
-
-
Analysis:
-
Quantify the following dynamic parameters in the trabecular and cortical bone compartments:
-
Mineralizing Surface per Bone Surface (MS/BS, %): The percentage of bone surface undergoing active mineralization.
-
Mineral Apposition Rate (MAR, µm/day): The rate at which new mineral is deposited on the bone surface.
-
Bone Formation Rate per Bone Surface (BFR/BS, µm³/µm²/year): The volume of new bone formed per unit of bone surface area per unit of time.
-
-
Data Presentation:
| Parameter (Tibial Metaphysis) | Control | This compound | Teriparatide |
| Trabecular BFR/BS | Increased | Increased | |
| Periosteal BFR/BS | Increased (at 40 µg/kg) | ||
| Endocortical BFR/BS | No significant change | Increased | |
| (Data adapted from a study in female mice)[2][3] |
Clinical Assessment in Human Studies
Clinical trials are essential to determine the safety and efficacy of this compound in humans. The following are key methodologies used in these trials.
Dual-Energy X-ray Absorptiometry (DXA) for Bone Mineral Density (BMD)
DXA is the gold standard for measuring BMD and assessing fracture risk.
Experimental Protocol:
-
Study Population: Recruit postmenopausal women with osteoporosis, often defined by a T-score of -2.5 or below at the lumbar spine or femoral neck, and/or a history of osteoporotic fracture.[4][5]
-
Treatment Groups: Randomize participants into groups receiving daily subcutaneous injections of this compound (e.g., 80 µg), placebo, or an active comparator like teriparatide.[6]
-
BMD Measurement:
-
Perform DXA scans at baseline and at regular intervals (e.g., 6, 12, and 18 months) throughout the study.[7]
-
Measure areal BMD (g/cm²) at the lumbar spine (L1-L4), total hip, and femoral neck.
-
-
Data Analysis: Calculate the percentage change in BMD from baseline for each treatment group at each time point.
Data Presentation (ACTIVE Trial - 18 months):
| Anatomic Site | This compound (80 µg) % Change from Baseline | Placebo % Change from Baseline |
| Lumbar Spine | +8.78% | +0.86% |
| Total Hip | +3.17% | -0.35% |
| Femoral Neck | +2.81% | -0.36% |
| (Data from a subpopulation with osteoarthritis in the ACTIVE trial)[8] |
Bone Biopsy and Histomorphometry
Iliac crest bone biopsies allow for direct assessment of bone tissue quality and cellular activity in a clinical setting.
Experimental Protocol:
-
Study Design: In a dedicated study, postmenopausal women with osteoporosis receive this compound.[4]
-
Quadruple Fluorochrome Labeling: To distinguish bone formation before and during treatment, administer two different fluorochrome labels before the start of treatment and another two different labels before the biopsy.
-
Biopsy Procedure: At a predetermined time point (e.g., 3 months), perform a transiliac bone biopsy using a Bordier trephine.[4]
-
Histological Processing and Analysis: The processing and analysis are similar to the preclinical histomorphometry protocol described above, focusing on cancellous, endocortical, intracortical, and periosteal surfaces.
Data Presentation (3-Month this compound Treatment):
| Parameter (Fold Change from Baseline) | Cancellous Surface | Endocortical Surface | Intracortical Surface | Periosteal Surface |
| MS/BS | 5.5 | 5.2 | 2.8 | 12.9 |
| BFR/BS | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| (Data from an open-label study in postmenopausal women with osteoporosis)[9] |
In Vitro Mechanistic Studies
In vitro assays are critical for dissecting the molecular signaling pathways through which this compound exerts its effects.
Signaling Pathway Analysis in Osteoblastic Cells
Experimental Protocol:
-
Cell Culture: Use human osteoblastic cell lines (e.g., SaOS-2) or primary human osteoblasts.
-
Treatment: Treat the cells with this compound, teriparatide, or vehicle control. Both transient (e.g., 6 hours) and continuous exposure can be investigated to mimic the in vivo pharmacokinetics.[10]
-
cAMP Assay:
-
After treatment, lyse the cells and measure intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available enzyme immunoassay (EIA) kit.
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes involved in bone formation (e.g., IGF-1, osteocalcin) and bone resorption (e.g., RANKL, OPG, M-CSF).[10]
-
Data Presentation:
| Gene Expression (Transient 6-h Treatment) | This compound vs. Control | Teriparatide vs. Control | This compound vs. Teriparatide |
| RANKL/OPG ratio | Increased | Increased | This compound effect is attenuated |
| M-CSF | Increased | Increased | This compound effect is attenuated |
| IGF-1 | Increased | Increased | No significant difference |
| Osteocalcin | Increased | Increased | No significant difference |
| (Data adapted from in vitro studies)[10] |
Diagrams
Caption: this compound Signaling Pathway in Osteoblasts.
Caption: Preclinical Experimental Workflow.
Caption: Clinical Trial Methodology Flowchart.
References
- 1. Six Weeks of Daily this compound Treatment Increased Vertebral and Femoral Bone Mineral Density, Microarchitecture and Strength in Ovariectomized Osteopenic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound and teriparatide on bone resorption and bone formation in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and teriparatide on bone resorption and bone formation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tymlos.com [tymlos.com]
- 5. droracle.ai [droracle.ai]
- 6. Effects of this compound-SC (BA058) on bone histology and histomorphometry: The ACTIVE phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on fracture incidence and bone mineral density in postmenopausal women with osteoporosis at highest risk for fracture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OR03-1 The Effect of this compound on Bone Mineral Density and Fracture Incidence in Postmenopausal Women with Osteoporosis and Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Exerts Bone Anabolic Effects with Less Stimulation of Bone Resorption-Related Factors: A Comparison with Teriparatide - PMC [pmc.ncbi.nlm.nih.gov]
Abaloparatide in Glucocorticoid-Induced Osteoporosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical research on abaloparatide for the treatment of glucocorticoid-induced osteoporosis (GIOP). It includes a summary of key quantitative data, detailed experimental protocols from cited studies, and visualizations of relevant biological pathways and experimental workflows. While clinical trials in humans for this specific indication are not yet available, the preclinical evidence suggests a promising role for this compound in mitigating the detrimental skeletal effects of long-term glucocorticoid use.[1][2]
Introduction
Glucocorticoid therapy, a cornerstone for managing various inflammatory and autoimmune diseases, is the most common cause of secondary osteoporosis.[3][4] Glucocorticoids adversely affect bone health by inhibiting bone formation and increasing bone resorption, leading to a rapid decline in bone mineral density (BMD) and a heightened risk of fractures.[4] this compound, a synthetic analog of parathyroid hormone-related protein (PTHrP), is an osteoanabolic agent that stimulates bone formation.[5][6][7] Its mechanism of action involves selective activation of the parathyroid hormone type 1 receptor (PTH1R), which promotes osteoblast activity and, consequently, new bone growth.[6] Preclinical studies have demonstrated this compound's potential to counteract the negative skeletal effects of glucocorticoids.[3][4][8]
Quantitative Data from Preclinical Studies
The following tables summarize the key findings from preclinical studies investigating the efficacy of this compound in animal models of GIOP.
Table 1: Effects of this compound on Bone Mineral Density (BMD) and Bone Strength in Ovariectomized (OVX) Rabbits with Glucocorticoid-Induced Osteopenia[3][4][9]
| Parameter | GC-OVX (Vehicle) | This compound (5 µg/kg/day) | This compound (25 µg/kg/day) | Sham Control |
| Vertebral aBMD | Significant Deficits vs. Sham | No Significant Improvement | Deficits Significantly Reversed | Normal |
| Proximal Femur aBMD | Significant Deficits vs. Sham | No Significant Improvement | Deficits Significantly Reversed | Normal |
| Femur Diaphysis Cortical Area | Lower vs. Sham | No Significant Improvement | Significantly Increased vs. GC-OVX | Normal |
| Femur Diaphysis Cortical Thickness | Lower vs. Sham | No Significant Improvement | Significantly Increased vs. GC-OVX | Normal |
| Femur Diaphysis Ultimate Load | Significantly Lower vs. Sham | - | Similar to Sham | Normal |
| Femur Diaphysis Bending Rigidity | Significantly Lower vs. Sham | - | Similar to Sham | Normal |
GC-OVX: Glucocorticoid-treated ovariectomized rabbits. aBMD: areal Bone Mineral Density.
Table 2: Effects of this compound on Femoral Bone Parameters in Mice with Glucocorticoid Excess[10][11]
| Parameter | Control | This compound (ABL) | Glucocorticoid (GC) | GC + this compound (GC+ABL) |
| Femoral aBMD | Baseline | Increased vs. Control | No Significant Change | Osteoanabolic effect blunted vs. ABL |
| Femoral Bone Mineral Content (BMC) | Baseline | Increased vs. Control | No Significant Change | Osteoanabolic effect blunted vs. ABL |
| Cortical Morphology | Baseline | Improved vs. Control | No Significant Change | Osteoanabolic effect blunted vs. ABL |
| Cortical Bone Strength | Baseline | Increased vs. Control | No Significant Change | Osteoanabolic effect blunted vs. ABL |
| Trabecular BV/TV (%) | Baseline | +140% vs. Control | No Significant Change | +136% vs. Control |
| Trabecular vBMD | Baseline | +126% vs. Control | No Significant Change | +126% vs. Control |
aBMD: areal Bone Mineral Density; BMC: Bone Mineral Content; BV/TV: Bone Volume/Total Volume; vBMD: volumetric Bone Mineral Density.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its anabolic effects on bone primarily through the activation of the PTH1 receptor on osteoblasts. This interaction initiates a cascade of intracellular events, leading to increased bone formation.
Caption: this compound signaling cascade in osteoblasts.
Experimental Workflow for Preclinical GIOP Studies
The following diagram illustrates a typical workflow for investigating the effects of this compound in a preclinical model of glucocorticoid-induced osteoporosis.
Caption: Preclinical experimental workflow for GIOP research.
Experimental Protocols
The methodologies outlined below are based on the preclinical studies of this compound in glucocorticoid-treated, ovariectomized rabbits.[3][4][9]
Animal Model and Induction of Glucocorticoid-Induced Osteopenia
-
Animal Model: Adult female New Zealand White rabbits.
-
Surgical Procedure: Ovariectomy (OVX) is performed to induce an estrogen-deficient state, which exacerbates bone loss. A sham surgery group serves as a control.
-
Glucocorticoid Administration:
-
One day post-surgery, daily subcutaneous injections of methylprednisolone (e.g., 1 mg/kg/day) are initiated for a period of 6 weeks to induce osteopenia.
-
Sham and non-GC control groups receive vehicle injections.
-
Treatment Protocol
-
Grouping: After the 6-week GC induction phase, rabbits are randomized into treatment groups (n=8/group is typical):
-
GC-OVX + Vehicle
-
GC-OVX + this compound (e.g., 5 µg/kg/day)
-
GC-OVX + this compound (e.g., 25 µg/kg/day)
-
Sham + Vehicle
-
OVX + Vehicle (no GC)
-
-
Drug Administration:
-
This compound or vehicle is administered daily via subcutaneous injection for a duration of 12 weeks.
-
During the treatment phase, the glucocorticoid dose is typically reduced (e.g., to 0.5 mg/kg/day) to mimic a maintenance dose.
-
Bone Mineral Density (BMD) Measurement
-
Technique: Dual-energy X-ray absorptiometry (DXA).
-
Sites of Measurement: Lumbar spine and proximal femur.
-
Schedule: BMD is typically measured at baseline (before treatment initiation) and at the end of the 12-week treatment period.
Micro-computed Tomography (µCT) Analysis
-
Sample Preparation: Following euthanasia, femurs and lumbar vertebrae are dissected and fixed.
-
Imaging: High-resolution µCT is used to assess trabecular and cortical bone microarchitecture.
-
Key Parameters:
-
Trabecular bone volume fraction (BV/TV)
-
Trabecular number (Tb.N)
-
Trabecular thickness (Tb.Th)
-
Trabecular separation (Tb.Sp)
-
Cortical bone area
-
Cortical thickness (Ct.Th)
-
Biomechanical Testing
-
Technique: Destructive three-point bending tests are performed on the femoral diaphysis.
-
Key Parameters:
-
Ultimate Load (N): The maximum force the bone can withstand before fracturing.
-
Stiffness (N/mm): The slope of the linear portion of the force-displacement curve, representing the bone's resistance to deformation.
-
Energy to Failure (mJ): The total energy absorbed by the bone before fracture.
-
Bone Histomorphometry
-
Sample Preparation: Undecalcified bone sections are prepared from vertebrae and femurs.
-
Staining: Sections are stained (e.g., Von Kossa/McNeal) to visualize mineralized and unmineralized bone.
-
Dynamic Histomorphometry (with fluorochrome labeling):
-
Fluorochrome labels (e.g., calcein, alizarin) are administered at specific time points before euthanasia.
-
This allows for the measurement of dynamic parameters of bone formation.
-
-
Key Parameters:
-
Mineralizing surface/bone surface (MS/BS)
-
Mineral apposition rate (MAR)
-
Bone formation rate/bone surface (BFR/BS)
-
Conclusion
The available preclinical data strongly suggest that this compound is a potent anabolic agent capable of mitigating glucocorticoid-induced bone loss and improving bone strength in animal models.[3][4] The protocols and data presented here provide a solid foundation for further research into the therapeutic potential of this compound for GIOP. Future clinical trials in human subjects are warranted to confirm these promising preclinical findings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound increases bone mineral density and bone strength in ovariectomized rabbits with glucocorticoid-induced osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound increases bone mineral density and bone strength in ovariectomized rabbits with glucocorticoid-induced osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Abaloparatide in Preclinical Models of Disuse Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Abaloparatide, a synthetic analog of parathyroid hormone-related protein (PTHrP), is a potent anabolic agent approved for the treatment of osteoporosis. Its application in the context of disuse osteoporosis, a condition arising from prolonged mechanical unloading of the skeleton due to factors like bed rest, spinal cord injury, or microgravity, is an active area of preclinical investigation.[1][2] These notes provide an overview of the use of this compound in established animal models of disuse osteoporosis, summarizing key findings and outlining detailed experimental protocols.
This compound selectively activates the parathyroid hormone 1 receptor (PTH1R), stimulating bone formation with a lesser effect on bone resorption compared to teriparatide.[3] This preferential anabolic activity makes it a promising candidate for mitigating the rapid bone loss characteristic of disuse osteoporosis. Preclinical studies have demonstrated this compound's efficacy in improving bone mineral density (BMD), bone architecture, and biomechanical strength in rodent models of hindlimb unloading and spinal cord injury.[1][4]
Mechanism of Action in Disuse Osteoporosis
This compound's primary mechanism involves the activation of the PTH1R on osteoblasts, which initiates a cascade of intracellular signaling events. This leads to increased osteoblast proliferation and differentiation, ultimately enhancing bone formation.[1] In the context of disuse, where bone formation is significantly suppressed, this compound's ability to stimulate osteogenesis offers a targeted therapeutic approach.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in disuse osteoporosis models.
Table 1: Effects of this compound in a Rat Model of Hindlimb Unloading[2][6]
| Parameter | Control (CON-VEH) | Hindlimb Unloading (HLU-VEH) | HLU + this compound (HLU-ABL) |
| Serum Osteocalcin (ng/mL) | Increased | Decreased | Significantly Increased vs. HLU-VEH |
| Serum TRACP-5b (U/L) | No significant change | No significant change | No significant change vs. HLU-VEH |
| Tibial Trabecular vBMD (pQCT) | Maintained | Significantly Decreased | Significantly Increased vs. HLU-VEH |
| Tibial Cortical vBMD (pQCT) | Maintained | Decreased | Significantly Increased vs. HLU-VEH |
| Femoral Trabecular BV/TV (%) | 25.1 ± 2.3 | 14.1 ± 1.8 | 21.5 ± 2.1 |
| Femoral Cortical Thickness (mm) | 0.38 ± 0.02 | 0.34 ± 0.01 | 0.37 ± 0.02 |
| Vertebral Ultimate Load (N) | Increased | Decreased | Significantly Increased vs. HLU-VEH |
| Vertebral Stiffness (N/mm) | Increased | Decreased | Significantly Increased vs. HLU-VEH |
CON-VEH: Control with vehicle; HLU-VEH: Hindlimb unloading with vehicle; HLU-ABL: Hindlimb unloading with this compound (25 µg/kg/day, s.c. for 28 days).[1][5]
Table 2: Effects of this compound in a Mouse Model of Spinal Cord Injury[5]
| Parameter | Sham-Vehicle | SCI-Vehicle | SCI + this compound (20 µg/kg/day) | SCI + this compound (80 µg/kg/day) |
| Femoral Cortical Thickness (%) | 100 | 79 | No significant change | 93 (Significantly attenuated loss) |
| Femoral Trabecular Bone Volume | Maintained | Significantly Decreased | Not prevented | Not prevented |
| Bone Marrow P1NP (fold change) | 1 | 1 | 2.3 vs. SCI-Vehicle | - |
| Bone Marrow CTX-I (fold change) | 1 | 1.7 vs. Sham-Vehicle | 1.7 vs. Sham-Vehicle | - |
| Osteoblast Number (fold change) | 1 | 1 | 2.41 vs. SCI-Vehicle | - |
| Mineral Apposition Rate (fold change) | 1 | 1 | 1.31 vs. SCI-Vehicle | - |
SCI: Spinal Cord Injury; P1NP: Procollagen type I N-terminal propeptide; CTX-I: C-terminal telopeptide of type I collagen. Treatment duration was 35 days.[4]
Experimental Protocols
Protocol 1: Hindlimb Unloading (HLU) Rat Model of Disuse Osteoporosis
This protocol describes the induction of disuse osteoporosis in rats via hindlimb unloading and subsequent treatment with this compound.[1][5]
Materials:
-
Male Wistar rats (13-14 weeks old)[5]
-
This compound
-
Vehicle (e.g., saline)
-
Pelvic harness system for hindlimb suspension
-
Metabolic cages
-
Micro-computed tomography (µCT) scanner
-
Peripheral quantitative computed tomography (pQCT) scanner
-
Mechanical testing machine
-
ELISA kits for bone turnover markers (Osteocalcin, TRACP-5b)
Procedure:
-
Acclimation: Acclimate rats to single housing in metabolic cages for one week prior to the experiment.
-
Group Allocation: Randomly assign rats to the following groups (n=10-12/group)[1]:
-
Control + Vehicle (CON-VEH)
-
Control + this compound (CON-ABL)
-
Hindlimb Unloading + Vehicle (HLU-VEH)
-
Hindlimb Unloading + this compound (HLU-ABL)
-
-
Hindlimb Unloading:
-
Anesthetize the HLU group rats.
-
Fit a pelvic harness to each rat.
-
Suspend the rats by their tail, ensuring a 30-degree head-down tilt and that the hindlimbs are not touching any surface. The forelimbs should remain in contact with the cage floor, allowing for movement and access to food and water.
-
Monitor the animals daily for any signs of distress or complications.
-
-
This compound Administration:
-
In-life Assessments:
-
Terminal Procedures:
-
At the end of the 28-day period, euthanize the animals.
-
Collect femurs, tibias, and lumbar vertebrae for µCT analysis and biomechanical testing.
-
-
Ex-vivo Analyses:
-
µCT Analysis: Scan the collected bones to evaluate trabecular and cortical bone microarchitecture.
-
Biomechanical Testing: Perform three-point bending tests on femurs and compression tests on vertebrae to determine ultimate load and stiffness.[1]
-
Biochemical Analysis: Analyze serum samples for osteocalcin and TRACP-5b levels using ELISA kits.
-
Protocol 2: Spinal Cord Injury (SCI) Mouse Model of Disuse Osteoporosis
This protocol details the induction of disuse osteoporosis through spinal cord injury in mice and subsequent treatment with this compound.[4]
Materials:
-
Female C57BL/6J mice
-
This compound
-
Vehicle (e.g., saline)
-
Surgical instruments for laminectomy and spinal cord contusion
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Bladder expression supplies
-
Histomorphometry reagents
-
ELISA kits for bone turnover markers (P1NP, CTX-I)
Procedure:
-
Acclimation: Acclimate mice to their housing conditions.
-
Group Allocation: Randomly assign mice to the following groups:
-
Sham + Vehicle
-
Spinal Cord Injury + Vehicle (SCI-VEH)
-
Spinal Cord Injury + this compound (SCI-ABL; multiple dose groups can be included, e.g., 20 µg/kg/day and 80 µg/kg/day)[4]
-
-
Surgical Procedure:
-
Anesthetize the mice.
-
Perform a laminectomy at the thoracic level (e.g., T9).
-
For the SCI groups, induce a severe contusion injury to the spinal cord.
-
For the sham group, perform the laminectomy without the contusion.
-
Suture the incision.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Perform manual bladder expression twice daily until bladder function returns.
-
Provide easily accessible food and water.
-
-
This compound Administration:
-
Begin daily subcutaneous injections of this compound or vehicle one day post-surgery and continue for 35 days.[4]
-
-
Terminal Procedures:
-
At the end of the 35-day treatment period, euthanize the animals.
-
Collect femurs for histomorphometry and biochemical analysis of bone marrow supernatant.
-
-
Ex-vivo Analyses:
-
Histomorphometry: Process the femurs for histological sectioning and staining to quantify osteoblast and osteoclast numbers and determine the mineral apposition rate.[4]
-
Biochemical Analysis: Flush the bone marrow from the femurs and analyze the supernatant for levels of P1NP and CTX-I using ELISA kits.[4]
-
Visualizations
Caption: this compound signaling pathway in osteoblasts.
Caption: Preclinical workflow for this compound in disuse osteoporosis.
References
- 1. This compound treatment increases bone formation, bone density and bone strength without increasing bone resorption in a rat model of hindlimb unloading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microgravity-Related Changes in Bone Density and Treatment Options: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound prevents immobilization-induced cortical but not trabecular bone loss after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Abaloparatide Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing abaloparatide dosage to minimize the risk of hypercalcemia in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to hypercalcemia?
A1: this compound is a synthetic analog of parathyroid hormone-related protein (PTHrP) that acts as a selective agonist for the parathyroid hormone 1 receptor (PTH1R).[1] PTH1R exists in two conformations: R0 and RG.[2] Teriparatide, another PTH analog, binds to the R0 conformation, leading to a prolonged signaling response that can increase osteoclast activity and the risk of hypercalcemia.[2] In contrast, this compound preferentially binds to the RG conformation, resulting in a more transient signaling cascade.[3] This preferential binding is believed to favor bone formation over bone resorption, thereby reducing the calcium-mobilizing potential and lowering the incidence of hypercalcemia compared to teriparatide.[2][3]
Q2: What is the approved dosage of this compound and the associated incidence of hypercalcemia?
A2: The FDA-approved dosage of this compound for the treatment of osteoporosis in postmenopausal women is 80 mcg administered subcutaneously once daily.[4][5][6] In the pivotal this compound Comparator Trial In Vertebral Endpoints (ACTIVE), the incidence of hypercalcemia (defined as albumin-adjusted serum calcium ≥10.7mg/dL) with the 80 mcg daily dose was 3.4%, which was significantly lower than the 6.4% observed with teriparatide.[2][7]
Q3: Are there data on lower doses of this compound and their effect on hypercalcemia?
A3: Yes, a phase 2 dose-finding study in postmenopausal women with osteoporosis investigated daily subcutaneous doses of 20 mcg, 40 mcg, and 80 mcg of this compound. The incidence of hypercalcemia (serum calcium levels ≥10.5 mg/dL) at 4 hours post-dose was 7% for the 20 mcg group, 14% for the 40 mcg group, and 11% for the 80 mcg group.[7] It is important to note that all this compound doses resulted in a lower incidence of hypercalcemia compared to the teriparatide group in the same study (40%).[7]
Q4: What factors can increase the risk of this compound-induced hypercalcemia?
A4: Patients with pre-existing conditions such as severe renal impairment, primary hyperparathyroidism, or underlying hypercalcemia are at an increased risk.[8][9][10] Concurrent use of medications that can affect calcium levels, such as thiazide diuretics, should also be carefully considered.[11]
Q5: How soon after administration can hypercalcemia be detected?
A5: Hypercalcemia associated with PTH analogs is often transient. In clinical studies, elevated calcium levels have been observed as early as 4 hours after this compound administration.[7] Therefore, blood sampling time relative to the last dose is a critical parameter in experimental design.
Data Presentation
Table 1: Incidence of Hypercalcemia in a Phase 2 Dose-Finding Study
| Treatment Group | Dose (mcg) | Incidence of Hypercalcemia (Serum Calcium ≥10.5 mg/dL) at 4 hours post-dose |
| This compound | 20 | 7% |
| This compound | 40 | 14% |
| This compound | 80 | 11% |
| Teriparatide | 20 | 40% |
| Placebo | - | 2% |
Data from a 24-week randomized, double-blind, placebo-controlled, dose-finding study in postmenopausal women with osteoporosis.[7]
Table 2: Incidence of Hypercalcemia in the Phase 3 ACTIVE Trial
| Treatment Group | Dose (mcg) | Incidence of Hypercalcemia (Albumin-Adjusted Serum Calcium ≥10.7 mg/dL) |
| This compound | 80 | 3.4% |
| Teriparatide | 20 | 6.4% |
Data from the 18-month this compound Comparator Trial In Vertebral Endpoints (ACTIVE).[2][7]
Experimental Protocols
Protocol 1: Ovariectomy-Induced Osteoporosis Model in Rats for this compound Dose-Response Study
Objective: To establish a preclinical model of postmenopausal osteoporosis and evaluate the dose-dependent effects of this compound on bone mineral density and serum calcium levels.
Materials:
-
Female Sprague-Dawley rats (12 weeks old)
-
This compound (research grade)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for ovariectomy
-
Peripheral quantitative computed tomography (pQCT) or micro-computed tomography (µCT) scanner
-
Blood collection supplies (e.g., capillary tubes, serum separator tubes)
-
Calcium assay kit
Procedure:
-
Acclimation: House rats in standard laboratory conditions for at least one week prior to any procedures.
-
Ovariectomy (OVX):
-
Anesthetize the rats according to approved institutional protocols.
-
Perform bilateral ovariectomy to induce estrogen deficiency, simulating menopause. A sham surgery group should be included where the ovaries are exteriorized but not removed.
-
Provide appropriate post-operative care, including analgesics.
-
Allow a period of at least 8 weeks for bone loss to occur.
-
-
Treatment Groups:
-
Randomly assign OVX rats to different treatment groups (n=10-15 per group), including:
-
Vehicle control (sterile saline)
-
This compound low dose (e.g., 5 µg/kg/day)
-
This compound mid dose (e.g., 20 µg/kg/day)
-
This compound high dose (e.g., 40 µg/kg/day)
-
Positive control (e.g., teriparatide)
-
-
-
Drug Administration:
-
Administer this compound or vehicle via daily subcutaneous injections for a period of 6-12 weeks. Ensure proper restraint and use appropriate needle sizes (e.g., 25-27G).
-
-
Monitoring:
-
Serum Calcium: Collect blood samples via tail vein or saphenous vein at baseline, and at regular intervals during the treatment period (e.g., weekly or bi-weekly). To capture potential transient hypercalcemia, it is recommended to collect blood at a consistent time point, for example, 4 hours after the last injection.
-
Bone Mineral Density (BMD): Perform pQCT or µCT scans of the lumbar spine and/or femur at baseline and at the end of the treatment period to assess changes in trabecular and cortical bone parameters.
-
-
Data Analysis:
-
Analyze serum calcium levels using a calcium assay kit.
-
Analyze BMD data using the scanner's software.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different this compound doses on both efficacy (BMD) and safety (serum calcium).
-
Mandatory Visualizations
Caption: this compound and Teriparatide Signaling Through PTH1R.
Caption: Workflow for this compound Dose Optimization.
Caption: Troubleshooting Hypercalcemia in Preclinical Studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of this compound and teriparatide on bone resorption and bone formation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel PTH receptor agonist, increased bone mass and strength in ovariectomized cynomolgus monkeys by increasing bone formation without increasing bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for Assessment of Bone Density and Microarchitecture In Vivo Using High-Resolution Peripheral Quantitative Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. boneandcancer.org [boneandcancer.org]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Abaloparatide Long-Term Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term efficacy studies of Abaloparatide.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound, and how does it influence bone metabolism in long-term studies?
A1: this compound is a synthetic analog of human parathyroid hormone-related protein (PTHrP) that acts as an agonist at the parathyroid hormone type 1 receptor (PTH1R).[1][2][3] Its primary mechanism involves the activation of the Gs-protein-mediated cyclic adenosine monophosphate (cAMP) signaling pathway in osteoblasts, which stimulates bone formation.[2][3][4][5] this compound exhibits preferential binding to the RG conformation of the PTH1R, leading to a more transient signaling response compared to teriparatide. This is thought to favor bone formation over bone resorption, potentially reducing the risk of hypercalcemia.[4][5] In long-term studies, this selective action leads to significant increases in bone mineral density (BMD) and a reduction in fracture risk.[2][3]
Q2: We are observing variability in bone turnover marker (BTM) response among our study subjects. What are the expected changes in BTMs during long-term this compound treatment?
A2: Variability in BTM response is not uncommon. Generally, this compound treatment leads to a rapid increase in bone formation markers, followed by a more gradual and lesser increase in bone resorption markers.
-
Procollagen type I N-terminal propeptide (PINP): This bone formation marker typically peaks around month 1 of treatment.[6]
-
C-terminal telopeptide of type I collagen (CTX): This bone resorption marker tends to peak later, around month 6.[6]
Early changes in PINP have been shown to correlate with subsequent increases in lumbar spine BMD at 18 months.[7][8] The "uncoupling index" (the ratio of bone formation to resorption markers) is generally positive, indicating a net anabolic effect.[6] It's important to establish a consistent sample collection protocol (e.g., fasting morning samples) to minimize variability.
| Bone Turnover Marker | Expected Peak | Correlation with BMD |
| PINP (Formation) | 1 Month | Strong positive correlation with 12- and 18-month lumbar spine BMD changes[6][7][8] |
| CTX (Resorption) | 6 Months | Less pronounced increase compared to PINP[6][9] |
Q3: How should a long-term efficacy study for this compound be designed, particularly concerning treatment duration and follow-up?
A3: Based on pivotal clinical trials like ACTIVE and its extension, ACTIVExtend, a robust long-term study design would involve an initial treatment phase followed by a sequential therapy phase.
-
Initial Anabolic Phase: Daily subcutaneous injections of this compound (e.g., 80 mcg) for a period of 18 months.[3][10][11] The use of this compound is not recommended for more than two years over a patient's lifetime.[3]
-
Sequential Antiresorptive Phase: Following the initial phase, patients should be transitioned to an antiresorptive agent, such as a bisphosphonate (e.g., alendronate 70 mg weekly), to maintain the gains in BMD.[10][11][12] This phase typically extends for an additional 24 months.[13][14]
-
Assessments: Key efficacy endpoints include the incidence of new vertebral and nonvertebral fractures and changes in BMD at the lumbar spine, total hip, and femoral neck, measured at baseline and regular intervals (e.g., 6, 12, 18, 24, and 43 months).[7][13]
Troubleshooting Guides
Issue 1: Suboptimal Increase in Bone Mineral Density (BMD) Observed
| Possible Cause | Troubleshooting Step |
| Poor patient adherence to daily injections. | Implement a patient support program and regular follow-ups to encourage adherence.[15] |
| Incorrect injection technique. | Provide thorough training on proper subcutaneous injection into the periumbilical region.[3] |
| Underlying medical conditions affecting calcium and vitamin D metabolism. | Ensure all participants have adequate calcium and vitamin D supplementation and screen for conditions like hyperparathyroidism. |
| Issues with DXA scan acquisition or analysis. | Refer to the detailed protocol for Dual-Energy X-ray Absorptiometry (DXA) below to ensure standardized procedures. |
Issue 2: Higher than Expected Incidence of Adverse Events
| Possible Cause | Troubleshooting Step |
| Hypercalcemia | Monitor serum calcium levels, especially in patients with pre-existing conditions like severe renal impairment. This compound has a lower incidence of hypercalcemia compared to teriparatide.[3] |
| Cardiovascular Events (Dizziness, Palpitations) | These are known potential side effects.[3][16] Monitor heart rate and blood pressure. Such events are generally transient.[16] |
| Nausea and Headaches | These are among the more common adverse events.[3] They are often mild to moderate in severity. |
| Adverse Event | Incidence in this compound Group (ACTIVE Trial) | Management |
| Hypercalcemia | 11%[3] | Monitor serum calcium. |
| Dizziness | 10%[3] | Advise patients to sit or lie down if they feel lightheaded after injection. |
| Nausea | 8%[3] | Usually transient and resolves on its own. |
| Headache | 8%[3] | Standard symptomatic treatment. |
| Palpitations | 5%[3] | Monitor heart rate; typically transient.[16] |
Experimental Protocols
1. Bone Mineral Density (BMD) Measurement by Dual-Energy X-ray Absorptiometry (DXA)
-
Objective: To quantify BMD at the lumbar spine (L1-L4), total hip, and femoral neck.
-
Procedure:
-
Use a calibrated DXA scanner from a single manufacturer for all measurements within a study to ensure consistency.
-
Position the patient according to the manufacturer's guidelines for each anatomical site.
-
Perform scans at baseline and at predefined intervals (e.g., 6, 12, 18, and 43 months).
-
A central, blinded reading center should analyze all scans to minimize inter-reader variability.
-
Calculate the percentage change in BMD from baseline at each time point for each anatomical site.
-
2. Analysis of Bone Turnover Markers (BTMs)
-
Objective: To measure serum concentrations of PINP and CTX to assess bone formation and resorption rates.
-
Procedure:
-
Collect fasting blood samples in the morning to minimize diurnal variation.
-
Separate serum and store at -80°C until analysis.
-
Use validated immunoassays for the quantitative determination of serum PINP and CTX.
-
Perform all analyses in a central laboratory to ensure consistency.
-
Calculate the percentage change from baseline at each time point (e.g., 1, 3, 6, 12, and 18 months).[8]
-
Visualizations
Caption: this compound signaling pathway in osteoblasts.
Caption: Experimental workflow for a long-term efficacy study.
References
- 1. tymlos.com [tymlos.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C174H300N56O49 | CID 76943386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bone turnover markers predict changes in bone mineral density in men treated with this compound: results from the this compound for the treatment of men with osteoporosis (ATOM) study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bone turnover markers to explain changes in lumbar spine BMD with this compound and teriparatide: results from ACTIVE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound and teriparatide on bone resorption and bone formation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced fracture risk maintained in this compound extension study | MDedge [ma1.mdedge.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ACTIVExtend: 24 Months of Alendronate After 18 Months of this compound or Placebo for Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment patterns in women with postmenopausal osteoporosis using this compound: a real-world observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiovascular Safety of this compound in Postmenopausal Women With Osteoporosis: Analysis From the ACTIVE Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Abaloparatide Technical Support Center: Enhancing Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of Abaloparatide during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic 34-amino acid peptide analog of human parathyroid hormone-related protein (PTHrP).[1][2][3][4] It functions as a selective agonist for the parathyroid hormone 1 receptor (PTH1R).[1][2][3] This interaction primarily activates the Gs-protein-mediated cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased bone formation (anabolism) by stimulating osteoblastic activity with a lesser effect on bone resorption compared to other agents like teriparatide.[3][5]
Q2: What is the recommended solvent and pH for solubilizing this compound?
For experimental use, it is recommended to reconstitute this compound in a slightly acidic buffer. The commercial formulation, TYMLOS®, is an aqueous solution containing an acetate buffer with a pH of approximately 5.1.[6] This pH helps to maintain the peptide's stability and solubility. For research purposes, a similar buffer system (e.g., acetate or citrate buffer at pH 4.5-5.5) is advisable.
Q3: What are the proper storage conditions for this compound solutions?
This compound solutions should be stored under refrigerated conditions (2-8°C or 36-46°F) and protected from light.[7] It is crucial to avoid freezing the solution. Once a vial or pen is in use, it can typically be stored at room temperature (20-25°C or 68-77°F) for up to 30 days, but specific product literature should always be consulted.[7] For long-term storage of stock solutions, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
Q4: What are the common signs of this compound degradation?
Degradation of this compound can manifest as:
-
Physical Instability: Cloudiness, precipitation, or aggregation in the solution.[9]
-
Chemical Instability: Loss of biological activity, which can be assessed through in vitro assays, or the appearance of degradation peaks when analyzed by chromatography (e.g., HPLC). Common chemical degradation pathways for peptides include oxidation, deamidation, and hydrolysis.[10]
Q5: Can I use this compound that has been accidentally left at room temperature for an extended period?
The stability of this compound at room temperature is limited. While the commercial formulation is stable for up to 30 days at room temperature after the first use, prolonged exposure of a refrigerated stock solution to ambient temperatures may lead to degradation and a loss of potency. It is recommended to perform a quality control check (e.g., HPLC analysis or a functional assay) if the solution's integrity is .
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a research setting.
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or Precipitation in Solution | pH Shift: The pH of the solution may have shifted to the isoelectric point of the peptide, reducing its solubility. | Verify the pH of the buffer and adjust if necessary. For basic peptides, a slightly acidic buffer is generally preferred.[11] |
| Aggregation: Peptides can self-associate and form aggregates, especially at high concentrations or after temperature fluctuations.[9] | Gently swirl the vial to redissolve the precipitate. Avoid vigorous shaking. If precipitation persists, consider diluting the stock solution or briefly sonicating the solution in a water bath.[12] | |
| Contamination: Bacterial or fungal contamination can cause turbidity. | Ensure sterile handling techniques. If contamination is suspected, discard the solution. | |
| Loss of Biological Activity | Degradation: The peptide may have degraded due to improper storage (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles). | Review storage and handling procedures. Prepare fresh solutions from a new stock. |
| Adsorption to Labware: Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration. | Use low-protein-binding microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the peptide solution can also help. Consider adding a carrier protein like bovine serum albumin (BSA) to your assay buffer if compatible with your experiment.[13] | |
| Oxidation: Methionine or other susceptible residues in the peptide sequence may have oxidized. | Prepare solutions fresh and consider de-gassing buffers. Storing solutions under an inert gas like nitrogen or argon can also minimize oxidation. | |
| Inconsistent Experimental Results | Inaccurate Pipetting: The high viscosity of some peptide solutions or adsorption to pipette tips can lead to inaccurate dispensing. | Use positive displacement pipettes for viscous solutions. As mentioned, pre-rinse tips with the solution. |
| Variable Reagent Quality: Inconsistent quality of solvents, buffers, or other reagents can affect peptide stability and activity. | Use high-purity, sterile-filtered reagents. Prepare fresh buffers regularly. | |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to peptide degradation and aggregation. | Aliquot the stock solution into single-use volumes upon initial preparation.[8] |
Experimental Protocols
Protocol 1: Solubilization of Lyophilized this compound
-
Preparation of Solubilization Buffer: Prepare a sterile-filtered 10 mM sodium acetate buffer, pH 5.2.
-
Peptide Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of the solubilization buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or rock the vial to dissolve the peptide completely. Avoid vigorous shaking or vortexing to prevent aggregation.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into low-protein-binding polypropylene tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, store at 2-8°C for up to a few days.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may need optimization for specific equipment.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 20 minutes is a good starting point.
-
-
Sample Preparation: Dilute the this compound solution in Mobile Phase A to a suitable concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and monitor the chromatogram for the main this compound peak and any potential degradation products or impurities.
Visualizations
Caption: this compound signaling pathway in osteoblasts.
Caption: Recommended experimental workflow for this compound.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. This compound: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exerts Bone Anabolic Effects with Less Stimulation of Bone Resorption-Related Factors: A Comparison with Teriparatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. US11977067B2 - this compound formulations and methods of testing, storing, modifying, and using same - Google Patents [patents.google.com]
- 8. This compound | PTHrP activator | CAS 247062-33-5 | treat osteoporosis | Buy Tymlos; BA-058; ITM-058; BIM 44058 from Supplier InvivoChem [invivochem.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. benchchem.com [benchchem.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. youtube.com [youtube.com]
Troubleshooting inconsistent results in Abaloparatide experiments
Welcome to the technical support center for Abaloparatide-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide analog of parathyroid hormone-related protein (PTHrP)[1]. It functions as a selective agonist for the parathyroid hormone type 1 receptor (PTH1R)[1]. This interaction primarily activates the Gs-protein–mediated cyclic adenosine monophosphate (cAMP) signaling pathway, which in turn stimulates osteoblast activity and promotes bone formation[1][2].
Q2: How should this compound be handled and stored for research purposes?
For laboratory experiments, this compound is typically supplied as a lyophilized white powder[3]. It is crucial to handle the peptide with care to prevent degradation.
-
Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C to -80°C in a desiccated environment to prevent moisture exposure and degradation[4].
-
Reconstitution: Reconstitute the peptide using a sterile, low-pH buffer or solvent. For in vivo studies in mice, preparing a stock solution in DMSO or acetonitrile may be considered for short-term storage, as aqueous solutions are not recommended for storage beyond one day[5].
-
Storage of Reconstituted Solution: For short-term storage, keep the reconstituted peptide at 4°C and use it promptly. For longer-term storage, aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide[4][6].
Q3: What are the known differences in signaling between this compound and Teriparatide?
Both this compound and Teriparatide are PTH1R agonists. However, they exhibit different binding affinities for the two conformations of the PTH1R, known as R0 and RG. This compound shows a preference for the RG conformation, which leads to a more transient increase in cAMP signaling. In contrast, Teriparatide can bind to the R0 conformation, resulting in a more sustained cAMP response, which has been associated with a higher risk of hypercalcemia[1][7].
Troubleshooting In Vitro Experiments
Issue 1: Low or Inconsistent cAMP Response
A diminished or variable cAMP response is a common issue in cell-based assays with this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degraded this compound | Ensure proper storage and handling of the peptide. Avoid multiple freeze-thaw cycles. Prepare fresh solutions for each experiment. |
| Cell Line Issues | Use cells with a low passage number and ensure they are healthy and in the exponential growth phase. High passage numbers can alter cellular responses[8]. Verify PTH1R expression in your cell line. |
| Assay Conditions | Optimize the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX) used in the assay. Insufficient PDE inhibition can lead to rapid degradation of cAMP. Conversely, excessively high concentrations can mask the agonist effect[9]. Ensure the incubation time is appropriate; typically 15-30 minutes is sufficient for cAMP accumulation[10]. |
| Receptor Desensitization | Prolonged exposure to PTH1R agonists can lead to receptor desensitization. Ensure that cells are not pre-exposed to other agonists and that the treatment duration is optimized. |
Experimental Workflow: In Vitro cAMP Assay
Caption: Workflow for a typical in vitro cAMP assay with this compound.
Issue 2: Inconsistent Results in Osteoblast Differentiation Assays (e.g., Alkaline Phosphatase Activity)
Variability in osteoblast differentiation markers like alkaline phosphatase (ALP) can obscure the effects of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Cell Culture Conditions | Use a consistent and validated osteogenic differentiation medium. High concentrations of supplements like beta-glycerophosphate can cause non-biological mineralization, leading to artifacts[11]. |
| Inconsistent Cell Lysis | The method of cell lysis can significantly impact ALP activity measurements. Freeze-thawing combined with sonication has been shown to yield high enzyme activity[12]. Ensure the lysis procedure is consistent across all samples. |
| Sample Storage | ALP activity can decrease over time, even with storage at 4°C or -70°C[13]. Assay samples as quickly as possible after preparation. |
| Assay Timing | ALP is an early marker of osteoblast differentiation[2]. Ensure that the time point for the assay is appropriate for the cell line and experimental conditions. |
Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay
-
Cell Culture and Treatment:
-
Culture osteoblastic cells (e.g., Saos-2) in a 96-well plate until they reach the desired confluency.
-
Treat the cells with this compound at various concentrations for the specified duration.
-
-
Sample Preparation:
-
Wash the cells with PBS.
-
Lyse the cells to release ALP. A recommended method is to freeze-thaw the cells twice at -70°C/37°C or to combine one freeze-thaw cycle with sonication[12].
-
-
ALP Assay:
-
Add a p-nitrophenyl phosphate (pNPP) substrate solution to each well. A concentration of 9 mM pNPP has been shown to provide high enzyme activity[12].
-
Incubate the plate at 37°C. The incubation time will depend on the cell concentration and ALP activity. Monitor the color change over time.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Read the absorbance at 405 nm using a microplate reader.
-
Generate a standard curve using known concentrations of p-nitrophenol to quantify ALP activity.
-
Troubleshooting In Vivo Experiments
Issue 3: High Variability in Bone Mineral Density (BMD) Measurements
In vivo studies in rodents are crucial for evaluating the anabolic effects of this compound, but BMD data can be highly variable.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Animal Positioning | Standardize the positioning of the animals for each DXA scan. Inconsistent positioning is a major source of variability in BMD measurements[10]. |
| Region of Interest (ROI) Selection | Use a consistent and well-defined method for selecting the ROI for analysis. This is particularly important for trabecular bone-rich regions[10]. |
| Biological Variability | Biological variation between animals can be significant[14]. Use a sufficient number of animals per group to achieve statistical power. Consider using age- and weight-matched animals. |
| Injection Technique | Ensure a consistent subcutaneous injection technique. The depth and location of the injection can affect the absorption and bioavailability of the peptide. Use the "tenting" method for subcutaneous injections in the scruff or flank area[15][16]. |
Experimental Workflow: In Vivo Rodent Study for BMD Analysis
Caption: Workflow for a typical in vivo rodent study to assess the effect of this compound on bone mineral density.
This compound Signaling Pathway
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolated Alkaline Phosphatase Elevation in Severe Osteoporosis Treatment: Implications of Teriparatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. This compound Has the Same Catabolic Effects on Bones of Mice When Infused as PTH (1–34) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. academic.oup.com [academic.oup.com]
- 8. nbinno.com [nbinno.com]
- 9. Sequential and precise in vivo measurement of bone mineral density in rats using dual-energy x-ray absorptiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for Dual Energy X-Ray Absorptiometry Analysis of Trabecular Bone-Rich Regions in Mice: Improved Precision, Accuracy, and Sensitivity for Assessing Longitudinal Bone Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. store.astm.org [store.astm.org]
- 12. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drmillett.com [drmillett.com]
- 14. This compound at the Same Dose Has the Same Effects on Bone as PTH (1-34) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. urmc.rochester.edu [urmc.rochester.edu]
Abaloparatide Administration Route Modifications: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with abaloparatide. The information is designed to address specific issues that may be encountered during experiments involving modified administration routes of this anabolic agent.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the preparation, administration, and assessment of this compound in a research setting.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | - Drug Instability: Improper storage or handling of this compound solution.- Incorrect Dosage: Inaccurate calculation or administration of the dose.- Animal Variability: Differences in age, weight, or metabolic state of experimental animals. | - Storage: Store this compound solution as recommended by the manufacturer, typically refrigerated. For custom formulations, conduct stability studies. After the first use of a pre-filled pen, it should be kept below 25°C and discarded after 30 days.[1]- Dosage Verification: Double-check all dose calculations. For subcutaneous injections, ensure the full dose is delivered and there is no leakage from the injection site.- Standardize Animal Models: Use animals of a consistent age and weight range. Allow for an acclimatization period before starting the experiment. |
| Injection site reactions in animal models (e.g., redness, swelling) | - High Concentration: The formulation may be too concentrated for the subcutaneous space.- pH of Formulation: The pH of the vehicle may be irritating to the tissue.- Needle Gauge/Technique: A large needle gauge or improper injection technique can cause local trauma. | - Dilution: Consider diluting the this compound formulation with a sterile, biocompatible vehicle.- pH Adjustment: Ensure the pH of the vehicle is within a physiologically tolerated range.- Optimize Injection: Use an appropriate needle size for the animal model (e.g., 28-30 gauge for mice/rats). Vary the injection site daily to minimize irritation.[2][3] |
| Difficulty in achieving sustained release with custom formulations | - Hydrogel Properties: The hydrogel matrix may be degrading too quickly.- Drug-Matrix Interaction: this compound may not be effectively encapsulated within the delivery vehicle. | - Hydrogel Modification: Adjust the cross-linking density or polymer concentration of the hydrogel to slow degradation and prolong release. Methacrylated gelatin (GelMA) hydrogels have been shown to be effective for sustained release.[4]- Formulation Optimization: Experiment with different encapsulation techniques or the addition of excipients to improve the interaction between this compound and the delivery matrix. |
| Low bioavailability with transdermal patch | - Microneedle Inefficiency: Microneedles may not be effectively penetrating the stratum corneum.- Formulation Issues: The this compound formulation may not be optimized for transdermal absorption. | - Applicator Use: Ensure proper use of the spring-actuated applicator to ensure microneedle penetration.[5]- Formulation Additives: The inclusion of zinc chloride (ZnCl2) in the formulation has been shown to extend systemic exposure.[5] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
1. What is the standard subcutaneous dosage of this compound used in animal research?
The dosage of this compound for subcutaneous administration in animal studies varies depending on the species and the experimental goals. Here are some examples from published research:
| Animal Model | Dosage | Frequency | Study Focus |
| Ovariectomized (OVX) Cynomolgus Monkeys | 0.2, 1, or 5 μg/kg | Daily | Bone formation and strength[6] |
| Ovariectomized (OVX) Rats | Up to 11 times human exposure (based on AUC) | Daily | Bone mass and strength[7] |
| Female Mice | 10 μg/kg and 40 μg/kg | Daily | Comparison of bone resorption and formation[8] |
| Male and Female Sprague Dawley Rats | 38 nmol/kg | Twice a week | Targeted delivery for spinal fusion[9] |
2. How can I prepare an this compound solution for subcutaneous injection in my animal studies?
For research purposes, this compound is typically provided as a clear, colorless solution.[2] The commercial formulation contains this compound, glacial acetic acid, phenol, sodium acetate trihydrate, and water for injection, with a pH of approximately 5.1 to 5.2.[10] When preparing custom dilutions, it is crucial to use a sterile, biocompatible vehicle and ensure the final formulation is visually inspected for particulate matter and discoloration before administration.[2][11]
3. What are the key considerations for developing a transdermal delivery system for this compound?
A solid Microstructured Transdermal System (sMTS) has been developed for this compound.[5][12] Key features of this system include:
-
A polymeric microneedle array coated with this compound.
-
The inclusion of ZnCl2 in the formulation to extend systemic exposure.[5]
-
Use of a spring-actuated applicator to ensure consistent microneedle penetration.[5]
-
The patch is typically applied for a short duration (e.g., 5 minutes).[5]
4. How can I assess the efficacy of different this compound administration routes in my experiments?
Several methods can be used to evaluate the efficacy of this compound, including:
-
Biochemical Markers of Bone Turnover:
-
Bone Mineral Density (BMD):
-
Histomorphometry:
-
Analysis of bone biopsies can provide detailed information on bone formation rate (BFR), mineralizing surface (MS/BS), and mineral apposition rate (MAR).[13]
-
-
Biomechanical Testing:
-
Mechanical tests, such as screw pull-out force, can be used to assess bone strength.[16]
-
Experimental Protocols
Protocol for Subcutaneous this compound Administration in Mice
This protocol is a generalized example based on methodologies from published studies.[8][16]
-
Animal Model: 8-week-old female mice.
-
This compound Preparation:
-
This compound is diluted in a sterile saline solution to the desired concentration (e.g., 10 μg/kg or 40 μg/kg).
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Administration:
-
Administer the calculated volume of this compound solution via subcutaneous injection.
-
The injection site should be rotated daily. For studies focusing on localized effects, a specific site such as the supra-calvarial region can be used.[8]
-
Use a small gauge needle (e.g., 28-30G) to minimize tissue trauma.
-
-
Frequency: Injections are typically administered once daily.
-
Duration: The duration of the study will depend on the specific research question, ranging from a few days to several months.
-
Outcome Assessment:
-
Collect blood samples to measure bone turnover markers (s-PINP, s-CTX).
-
At the end of the study, harvest relevant bones (e.g., femur, tibia, vertebrae) for analysis of bone mineral density (micro-CT) and histomorphometry.
-
Protocol for a Targeted Delivery System in a Rat Spinal Fusion Model
This protocol is based on a study using an this compound conjugate for targeted delivery.[9][17]
-
Animal Model: Skeletally mature Sprague Dawley rats.
-
This compound Formulation:
-
A modified this compound is conjugated to a 20-mer of D-glutamic acid to create a hydroxyapatite-targeting agent.
-
-
Surgical Procedure:
-
A posterolateral spinal fusion surgery is performed.
-
A collagen sponge containing the initial dose of the targeted this compound is implanted at the fusion site.
-
-
Administration:
-
Subsequent doses (e.g., 38 nmol/kg) are administered subcutaneously twice a week for the duration of the study (e.g., 8 weeks).
-
-
Outcome Assessment:
-
Spinal fusion mineralization is assessed weekly using micro-CT scans.
-
At the end of the study, the spinal fusion mass can be harvested for histological analysis and biomechanical testing.
-
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound is an agonist of the parathyroid hormone 1 receptor (PTH1R). Its binding initiates a signaling cascade that promotes bone formation.[18] this compound shows a preference for the RG conformation of the PTH1R, which is thought to lead to a more transient signaling response compared to other PTH analogs, potentially contributing to its favorable anabolic window.[19][20]
Experimental Workflow for Evaluating a Novel this compound Delivery System
This diagram illustrates a typical workflow for the preclinical evaluation of a new this compound delivery system.
References
- 1. youtube.com [youtube.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. drugs.com [drugs.com]
- 4. Precisely Controlled Delivery of this compound through Injectable Hydrogel to Promote Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, a novel PTH receptor agonist, increased bone mass and strength in ovariectomized cynomolgus monkeys by increasing bone formation without increasing bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Effects of this compound and teriparatide on bone resorption and bone formation in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Delivery of this compound to Spinal Fusion Site Accelerates Fusion Process in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DailyMed - TYMLOS- this compound injection, solution [dailymed.nlm.nih.gov]
- 11. This compound Injection: MedlinePlus Drug Information [medlineplus.gov]
- 12. researchgate.net [researchgate.net]
- 13. Early Effects of this compound on Bone Formation and Resorption Indices in Postmenopausal Women With Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Safety and Efficacy of this compound on Postmenopausal Osteoporosis: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a novel PTH receptor agonist, increased bone mass and strength in ovariectomized cynomolgus monkeys by increasing bone formation without increasing bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. Binding Selectivity of this compound for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Abaloparatide in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abaloparatide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected effects in our cell-based assays with this compound. Could these be off-target effects?
A1: Based on in-vitro pharmacology assays, this compound is a selective agonist for the Parathyroid Hormone 1 Receptor (PTH1R).[1] Obvious off-target binding to other receptors has not been identified. The observed unexpected effects are more likely due to the specific nature of this compound's interaction with PTH1R and its downstream signaling pathways, rather than binding to a different receptor. This compound exhibits biased agonism, meaning it activates specific signaling pathways downstream of PTH1R to a different extent than other ligands like Parathyroid Hormone (PTH) or Teriparatide.
Q2: What is meant by "biased agonism" of this compound and how can it explain our experimental results?
A2: Biased agonism refers to the ability of a ligand, like this compound, to preferentially activate certain downstream signaling pathways over others upon binding to its receptor. PTH1R can exist in different conformational states, two of which are the RG (G-protein dependent) and R0 (G-protein independent) conformations.[1][2][3] this compound shows a strong binding selectivity for the RG conformation, which leads to a more transient and less sustained activation of the cyclic AMP (cAMP) signaling pathway compared to a ligand like Teriparatide, which has a higher affinity for the R0 conformation.[1][2][3] This difference in signaling duration and intensity can lead to distinct cellular responses and is thought to underlie this compound's favorable anabolic window for bone formation with a reduced risk of hypercalcemia.[2][3] Therefore, if your experimental results with this compound differ from those with other PTH1R agonists, it is likely a manifestation of this biased agonism.
Q3: We are seeing high levels of hypercalciuria in our animal studies. How can we mitigate this?
A3: Hypercalciuria is a known clinical side effect of this compound.[4] While this compound is associated with a lower incidence of hypercalcemia compared to Teriparatide, it can still occur.[4] Mitigating this in a research setting can involve several strategies:
-
Dose-response studies: Ensure you are using the lowest effective dose of this compound in your models.
-
Hydration: Adequate hydration of the animals can help to reduce the concentration of calcium in the urine.
-
Dietary modification: In some models, dietary calcium and vitamin D levels can be adjusted, but this should be done with caution as it can impact the primary outcomes of the study.
-
Choice of animal model: Different species and strains may have varying sensitivities to the calcemic effects of this compound.
Q4: What are the key downstream signaling pathways activated by this compound that we should be assaying?
A4: The primary and most well-characterized signaling pathway activated by this compound through PTH1R is the Gs-protein-mediated adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[1] Additionally, PTH1R activation can also lead to signaling through Gq-protein-mediated pathways and β-arrestin recruitment.[4] this compound has been shown to have a markedly lower EC50 for cAMP formation and β-arrestin recruitment compared to Teriparatide.[5] Therefore, quantifying cAMP levels and assessing β-arrestin recruitment are key assays to characterize the cellular response to this compound.
Troubleshooting Guides
Issue 1: Inconsistent cAMP Assay Results
| Potential Cause | Troubleshooting Step |
| Cell health and passage number | Ensure cells are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling. |
| Reagent degradation | Prepare fresh dilutions of this compound and other reagents for each experiment. Store stock solutions according to the manufacturer's instructions. |
| Phosphodiesterase (PDE) activity | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and increase the signal window. |
| Assay timing | The cAMP response to this compound is transient.[2][3] Perform a time-course experiment to determine the peak cAMP response time in your specific cell system and use this time point for all subsequent experiments. |
| Incorrect assay controls | Include a vehicle-only control to establish baseline cAMP levels and a positive control (e.g., Forskolin) to confirm that the adenylyl cyclase in your cells is responsive. |
Issue 2: High Variability in Receptor Binding Assays
| Potential Cause | Troubleshooting Step |
| Membrane preparation quality | Ensure consistent and high-quality membrane preparations. Use fresh protease inhibitors during homogenization and storage. Perform a protein concentration assay to normalize the amount of membrane used in each well. |
| Radioligand degradation | Use a fresh aliquot of radioligand for each experiment and avoid repeated freeze-thaw cycles. |
| Non-specific binding | Optimize the concentration of the unlabeled competitor used to define non-specific binding. It should be in vast excess (e.g., 1000-fold higher than the Kd of the radioligand). |
| Incubation time and temperature | Perform association and dissociation experiments to determine the time required to reach binding equilibrium at your chosen temperature. Ensure a consistent incubation temperature for all samples. |
| Washing steps | Optimize the number and duration of washing steps to reduce non-specific binding without significantly dissociating the specifically bound radioligand. |
Quantitative Data Summary
Table 1: this compound Binding Affinity and Potency
| Parameter | Ligand | Receptor Conformation | Value | Cell Line | Reference |
| Binding Affinity (Ki) | This compound | RG | ~0.3 nM | GP-2.3 (HEK293) | [1] |
| PTH(1-34) | RG | ~0.4 nM | GP-2.3 (HEK293) | [1] | |
| This compound | R0 | ~32 nM | GP-2.3 (HEK293) | [1] | |
| PTH(1-34) | R0 | ~0.4 nM | GP-2.3 (HEK293) | [1] | |
| cAMP Formation (EC50) | This compound | - | 2.3-fold lower than Teriparatide | MC3T3-E1 | [5] |
| β-arrestin Recruitment (EC50) | This compound | - | 1.6-fold lower than Teriparatide | CHO-K1 | [5] |
Key Experimental Protocols
Radioligand Binding Assay for PTH1R Conformations
This protocol is adapted from methodologies used to assess the binding selectivity of this compound for the RG and R0 conformations of PTH1R.[2]
Objective: To determine the binding affinity (Ki) of this compound for the RG and R0 conformations of the PTH1R.
Materials:
-
GP-2.3 cells (HEK293 cells stably expressing human PTH1R)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligands:
-
For RG conformation: 125I-[Aib1,3,M]PTH(1-15)
-
For R0 conformation: 125I-PTH(1-34)
-
-
Unlabeled this compound and PTH(1-34) for competition
-
GTPγS (for R0 conformation assay)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Harvest GP-2.3 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.
-
-
Competition Binding Assay:
-
Set up assay tubes containing:
-
Binding buffer
-
A fixed concentration of radioligand (typically at or below its Kd)
-
A range of concentrations of unlabeled this compound or PTH(1-34)
-
Membrane preparation (a consistent amount of protein per tube)
-
-
For RG conformation: Use 125I-[Aib1,3,M]PTH(1-15) as the radioligand.
-
For R0 conformation: Use 125I-PTH(1-34) as the radioligand and include 10 µM GTPγS in the binding buffer to uncouple G-proteins.
-
To determine non-specific binding, include a set of tubes with a vast excess of unlabeled PTH(1-34).
-
-
Incubation: Incubate the tubes at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (determined from prior kinetic experiments).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the log concentration of the unlabeled competitor.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol is based on methods used to measure intracellular cAMP levels in response to this compound.[6]
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.
Materials:
-
MC3T3-E1 cells (or another suitable cell line expressing PTH1R)
-
Cell culture medium
-
Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
This compound and Teriparatide (as a comparator)
-
Cell lysis buffer
-
cAMP ELISA kit
Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells in a multi-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of this compound or Teriparatide to the wells and incubate for the pre-determined peak response time (e.g., 30-60 minutes) at 37°C. Include a vehicle control.
-
Cell Lysis: Aspirate the stimulation medium and lyse the cells according to the cAMP ELISA kit manufacturer's instructions.
-
cAMP Quantification: Perform the cAMP ELISA according to the manufacturer's protocol.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This protocol describes a common method for assessing β-arrestin recruitment to PTH1R upon ligand stimulation, such as the PathHunter® assay.[6]
Objective: To measure the recruitment of β-arrestin to PTH1R in response to this compound.
Materials:
-
CHO-K1 cells stably co-expressing PTH1R fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from a commercial vendor).
-
Cell culture medium
-
Assay buffer
-
This compound
-
Detection reagents from the assay kit
Procedure:
-
Cell Seeding: Plate the engineered CHO-K1 cells in a white, clear-bottom multi-well plate and culture overnight.
-
Stimulation: Add a range of concentrations of this compound to the wells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature to allow for the enzymatic reaction to generate a chemiluminescent signal.
-
Measurement: Read the chemiluminescence on a plate reader.
-
Data Analysis:
-
Plot the relative light units (RLU) as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
-
Visualizations
Caption: this compound signaling at the PTH1 receptor.
Caption: Workflow for investigating this compound's mechanism.
Caption: Logic for troubleshooting inconsistent results.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Binding Selectivity of this compound for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Selectivity of this compound for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound exhibits greater osteoanabolic response and higher cAMP stimulation and β-arrestin recruitment than teriparatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exhibits greater osteoanabolic response and higher cAMP stimulation and β‐arrestin recruitment than teriparatide - PMC [pmc.ncbi.nlm.nih.gov]
Abaloparatide Treatment Protocols for Bone Histomorphometry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the refinement of abaloparatide treatment protocols for bone histomorphometry. It includes troubleshooting guides, frequently asked questions, detailed experimental methodologies, and comparative data to facilitate accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during bone histomorphometry experiments involving this compound treatment.
Q1: We are observing faint or absent fluorochrome labels in our bone samples from this compound-treated animals. What could be the cause and how can we troubleshoot this?
A1: This is a common issue that can arise from several factors. Here’s a systematic approach to troubleshooting:
-
Fluorochrome Administration:
-
Dosage and Timing: Ensure the correct dosage of fluorochromes like calcein and tetracycline is administered. The timing between labels is critical for calculating the mineral apposition rate (MAR). A typical schedule involves two labels administered several days apart.
-
Route of Administration: For animal studies, subcutaneous injections are often more reliable than intraperitoneal (IP) injections, which carry a risk of injection into the gut or bladder, preventing systemic circulation and incorporation into bone.
-
Animal Health: Ensure the animals are healthy. Sickness can affect metabolic processes, including bone formation and label uptake.
-
-
Sample Handling and Processing:
-
Light Exposure: Protect fluorochrome-labeled samples from light as much as possible during all stages of processing, as UV light can cause the labels to fade.
-
Fixation: Limit the time the specimen stays in aqueous fixatives like formalin to no more than 24-48 hours. Prolonged fixation can affect fluorescence. Transfer to 70% ethanol for long-term storage.
-
-
This compound's Mechanism of Action:
-
This compound stimulates bone formation.[1][2][3] If the treatment duration is very short, the amount of new bone formation might be below the detection limit of fluorochrome labeling. Consider adjusting the treatment and labeling window based on the expected rate of bone turnover in your animal model.
-
Q2: Our undecalcified bone sections are showing wrinkles and folds after microtomy. What are the potential causes and solutions?
A2: Wrinkles and folds in bone sections are often related to issues in the embedding and sectioning process. Here are some troubleshooting steps:
-
Embedding:
-
Incomplete Resin Infiltration: Poor infiltration of the embedding medium (e.g., methyl methacrylate) can lead to soft spots in the tissue block, causing uneven sectioning. Ensure complete dehydration of the bone sample before infiltration and allow adequate time for the resin to fully penetrate the tissue.
-
Resin Polymerization: Improper polymerization of the resin can result in a block that is too soft or too brittle. Follow the manufacturer's instructions for the resin-to-catalyst ratio and curing temperature and time.
-
-
Sectioning:
-
Microtome and Blade: Use a heavy-duty microtome designed for cutting hard tissues. The blade must be sharp and securely clamped. A dull blade will compress the tissue rather than cutting it cleanly.
-
Cutting Angle: The angle of the blade relative to the block is crucial. An incorrect angle can cause chatter and wrinkles.
-
Section Flattening: After sectioning, float the sections on a warm water bath (typically 40-45°C) to allow them to flatten before mounting on a slide. Adding a small amount of ethanol to the water bath can help reduce surface tension and aid in flattening.
-
-
Tissue Characteristics:
-
Decalcification: For undecalcified bone histomorphometry, ensure that no accidental decalcification has occurred during processing, as this will alter the tissue's hardness and sectioning properties.
-
Q3: We are observing high background staining in our sections, making it difficult to distinguish specific structures. How can we reduce this?
A3: High background can obscure important details. Consider the following:
-
Staining Procedure:
-
Rinsing: Ensure thorough rinsing between staining steps to remove excess stain.
-
Stain Concentration and Incubation Time: Optimize the concentration of your stains (e.g., Masson's Trichrome, Toluidine Blue) and the incubation time. Over-staining is a common cause of high background.
-
-
Resin-Related Issues:
-
Some embedding resins can pick up stain, leading to background signal. Ensure the resin is fully cured and of a high quality.
-
-
Tissue Preparation:
-
Fixation: Inadequate fixation can lead to poor tissue preservation and non-specific staining.
-
Q4: What are the expected histomorphometric changes in bone after this compound treatment compared to placebo or teriparatide?
A4: this compound is an anabolic agent that stimulates bone formation.[1][2][3] Studies have shown that compared to placebo, this compound significantly increases dynamic histomorphometric parameters. In a clinical study on postmenopausal women with osteoporosis, three months of this compound treatment led to significant increases in mineralizing surface per unit of bone surface (MS/BS) on cancellous, endocortical, intracortical, and periosteal surfaces.[2] The bone formation rate (BFR/BS) was also significantly increased on all four envelopes.[2]
When compared to teriparatide, another anabolic agent, studies have shown some differences. For instance, in the ACTIVE phase 3 trial, the mineral apposition rate (MAR) was higher in the teriparatide-treated group, while the eroded surface was lower in the this compound-treated group compared to placebo.[1] Cortical porosity was increased in both this compound and teriparatide groups compared to placebo.[1] In a study on female mice, a high dose of this compound resulted in a higher trabecular bone formation rate in the L5 vertebra and higher periosteal BFR at the tibial diaphysis compared to teriparatide.[3]
Data Presentation
The following tables summarize quantitative data from key studies on this compound, providing a comparative overview of its effects on bone histomorphometry.
Table 1: Dynamic Histomorphometry Changes after 3 Months of this compound Treatment in Postmenopausal Women with Osteoporosis [2]
| Parameter | Bone Envelope | Baseline (Median) | 3 Months (Median) | Fold Change |
| MS/BS (%) | Cancellous | 4.5 | 24.7 | 5.5 |
| Endocortical | 9.4 | 48.7 | 5.2 | |
| Intracortical | 7.8 | 21.4 | 2.8 | |
| Periosteal | 1.3 | 16.3 | 12.9 | |
| BFR/BS (μm³/μm²/year) | Cancellous | 0.03 | 0.28 | 9.3 |
| Endocortical | 0.08 | 0.53 | 6.6 | |
| Intracortical | 0.02 | 0.12 | 6.0 |
MS/BS: Mineralizing Surface/Bone Surface; BFR/BS: Bone Formation Rate/Bone Surface
Table 2: Comparative Histomorphometry in the ACTIVE Phase 3 Trial (18 months) [1]
| Parameter | This compound vs. Placebo | Teriparatide vs. Placebo |
| Mineral Apposition Rate (MAR) | No significant difference | Higher |
| Eroded Surface | Lower | No significant difference |
| Cortical Porosity | Higher | Higher |
Table 3: Comparative Effects of this compound and Teriparatide on Bone Formation in Female Mice (12 days) [3]
| Parameter | This compound (40 μg/kg) vs. Teriparatide (10 μg/kg) |
| L5 Trabecular BFR | Higher |
| Tibial Periosteal BFR | Higher |
| Tibial Endocortical BFR | No significant difference |
BFR: Bone Formation Rate
Experimental Protocols
This section provides a detailed methodology for a key experiment in the evaluation of this compound's effects on bone.
Protocol: Bone Histomorphometry of Undecalcified Bone Sections
This protocol is a synthesis of standard procedures and should be adapted to specific experimental needs.
-
Animal Treatment and Tissue Collection:
-
Administer this compound at the desired dose and duration according to the experimental design.
-
For dynamic histomorphometry, administer two different fluorochrome labels (e.g., calcein and tetracycline) at specific time points before tissue collection.
-
At the end of the treatment period, euthanize the animals and dissect the bones of interest (e.g., femur, tibia, vertebrae).
-
Remove soft tissue and fix the bones in 10% neutral buffered formalin for 24-48 hours at 4°C.
-
Transfer the fixed bones to 70% ethanol for storage.
-
-
Dehydration and Embedding:
-
Dehydrate the bone samples through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear the samples in a clearing agent like xylene.
-
Infiltrate the samples with methyl methacrylate (MMA) monomer. This process may take several days to ensure complete infiltration.
-
Embed the infiltrated bones in MMA in appropriate molds and polymerize according to the manufacturer's instructions.
-
-
Sectioning:
-
Use a heavy-duty microtome equipped with a sharp tungsten carbide knife to cut undecalcified sections at a thickness of 5-10 µm.
-
Float the sections on a warm water bath to flatten them.
-
Mount the flattened sections onto adhesive-coated slides.
-
-
Staining and Analysis:
-
For Static Histomorphometry:
-
Stain sections with Masson's Trichrome to visualize bone matrix and cellular components.
-
Stain for tartrate-resistant acid phosphatase (TRAP) to identify osteoclasts.
-
-
For Dynamic Histomorphometry:
-
View unstained sections under a fluorescence microscope using appropriate filters for the administered fluorochromes.
-
-
Image Acquisition and Analysis:
-
Capture images using a microscope-mounted digital camera and specialized software.
-
Perform quantitative analysis of histomorphometric parameters (e.g., bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), MAR, MS/BS, BFR/BS) using image analysis software.
-
-
Mandatory Visualizations
Signaling Pathway of this compound in Osteoblasts
Caption: this compound signaling cascade in osteoblasts.
Experimental Workflow for Bone Histomorphometry
Caption: Workflow for a typical bone histomorphometry experiment.
References
- 1. Effects of this compound-SC (BA058) on bone histology and histomorphometry: The ACTIVE phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early Effects of this compound on Bone Formation and Resorption Indices in Postmenopausal Women With Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound and teriparatide on bone resorption and bone formation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal responses to Abaloparatide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Abaloparatide in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo experiments with this compound, helping to identify potential causes and solutions for response variability.
Q1: We are not observing the expected anabolic effect (e.g., no significant increase in bone mineral density (BMD) or bone formation markers) after several weeks of treatment. What could be the cause?
A1: Lack of an anabolic response can stem from several factors related to the compound, experimental protocol, or the animal model itself.
-
Compound Integrity:
-
Preparation and Storage: this compound is a peptide and can degrade if not handled properly. Has the peptide been stored correctly (refrigerated at 2-8°C before first use)?[1] Once in solution, what is the stability in your chosen vehicle? It is recommended to prepare fresh solutions or test the stability of your formulation over the experiment's duration.
-
Vehicle Formulation: A common vehicle for this compound in preclinical studies is an acidic saline solution (e.g., acetic acid in PBS).[2] Ensure the pH and composition of your vehicle are appropriate and not causing precipitation or degradation of the peptide.
-
-
Experimental Protocol:
-
Dosage: The effective dose can vary significantly between species and even strains. Doses in mice have ranged from 10 µg/kg up to 100 µg/kg, while rat studies have used doses around 5-25 µg/kg.[3][4][5] You may be underdosing. A dose-response pilot study is recommended if you are using a new model or strain.
-
Administration: Ensure consistent subcutaneous (s.c.) injection. Inconsistent administration (e.g., intradermal injection) can lead to variable absorption and bioavailability. Rotate the injection site daily to avoid local skin reactions.[6]
-
Treatment Duration: The anabolic effects of this compound are time-dependent. While changes in bone turnover markers (BTMs) can be seen relatively early, significant changes in BMD may require longer treatment periods (e.g., 3-6 weeks or more in rodents).[2][7]
-
-
Animal Model:
-
Age and Skeletal Maturity: The anabolic potential of this compound may be influenced by the age of the animals. Young, growing animals may show a more robust response compared to aged animals with established osteoporosis.[8]
-
Sex: Some studies have noted differences in response between male and female mice.[9] Ensure your experimental groups are appropriately matched.
-
Strain: Different mouse and rat strains have inherent differences in bone metabolism and may respond differently. C57BL/6 mice are a commonly used strain.[2][7] If using a different strain, its baseline bone biology may influence the outcome.
-
Q2: We are observing high variability in our bone turnover marker (BTM) data (P1NP, CTX) between animals in the same treatment group. How can we reduce this?
A2: High variability in BTMs is a common challenge. Several factors can contribute:
-
Sample Collection:
-
Timing: BTMs can exhibit circadian rhythms. Standardize the time of day for blood collection relative to the last injection to minimize this variability.
-
Fasting State: It is recommended to collect serum samples from animals after a fasting period (e.g., 5-6 hours) to reduce interference from lipids and proteins, especially for CTX-I.
-
Sample Handling: Avoid hemolysis, as it can interfere with ELISA assays. After collection, process blood to serum or plasma promptly. If not analyzed immediately, aliquot and store samples at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Assay Performance:
-
Kit Selection: Use a validated, species-specific ELISA kit from a reputable supplier.[10][11][12] Check for reported intra- and inter-assay coefficients of variation (CV%).
-
Technical Execution: Ensure consistent pipetting, incubation times, and washing steps during the ELISA procedure. Run samples in duplicate or triplicate to assess technical variability.
-
-
Animal-Specific Factors:
-
Stress: Stress from handling or other environmental factors can influence hormonal levels and bone metabolism. Ensure animals are properly acclimated and use consistent, low-stress handling techniques.
-
Underlying Health: Subclinical illness in an animal can affect its metabolic state and response to treatment. Monitor animal health closely throughout the study.
-
Q3: Our this compound-treated animals are showing signs of distress or adverse effects (e.g., lethargy, injection site reactions). What should we do?
A3: While generally well-tolerated in animals, adverse effects can occur, particularly at higher doses.
-
Injection Site Reactions: Redness, swelling, or pain at the injection site can occur.[13] This is often transient. To minimize this, rotate the injection site daily and ensure the injection is truly subcutaneous, not intradermal.
-
Orthostatic Hypotension: In clinical settings, dizziness and palpitations can occur within 4 hours of injection.[6] In animals, this might manifest as transient lethargy or a period of reduced activity post-injection. Administering the dose when animals can rest afterward may be beneficial. If severe, consider reducing the dose.
-
Hypercalcemia: this compound is designed to have a lower risk of hypercalcemia than teriparatide, but it can still occur.[14] Signs in rodents can be subtle but may include increased thirst, urination, lethargy, or weight loss.[15][16] If hypercalcemia is suspected, measure serum calcium levels (ideally 4-6 hours post-injection when peak levels are expected) and consider a dose reduction.[17]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from comparative studies in rodents to provide a reference for expected outcomes.
Table 1: Effects of this compound vs. Teriparatide on Bone Mineral Density (BMD) and Bone Volume in Mice (Data extracted from multiple studies for comparative purposes. Experimental conditions may vary.)
| Species/Strain | Treatment & Dose (s.c., daily) | Duration | Parameter | % Change vs. Vehicle/Control | Citation(s) |
| C57BL/6 Mouse (Female) | This compound (96 µg/kg) | 3 Weeks | Femoral aBMD | +6% | [7][14] |
| Teriparatide (100 µg/kg) | 3 Weeks | Femoral aBMD | +4% (p=0.06) | [7][14] | |
| C57BL/6 Mouse (Female) | This compound (96 µg/kg) | 3 Weeks | Vertebral BV/TV | Significant Increase | [7][14] |
| Teriparatide (100 µg/kg) | 3 Weeks | Vertebral BV/TV | Significant Increase | [7][14] | |
| C57BL/6J Mouse (Male) | This compound (80 µg/kg) | 6 Weeks | Femoral BMD | Significant Increase | [2] |
| Teriparatide (80 µg/kg) | 6 Weeks | Femoral BMD | Significant Increase | [2] |
Table 2: Effects of this compound vs. Teriparatide on Bone Turnover Markers (BTMs) in Mice (Data extracted from multiple studies for comparative purposes. Experimental conditions may vary.)
| Species/Strain | Treatment & Dose (s.c., daily) | Duration | Marker | Outcome vs. Vehicle/Control | Comparison (ABL vs. TPTD) | Citation(s) |
| Female Mouse | This compound (40 µg/kg) | 12 Days | Serum CTX | Significantly Lower | - | [3] |
| Teriparatide (10 µg/kg) | 12 Days | Serum CTX | No significant change | - | [3] | |
| C57BL/6J Mouse (Male) | This compound (80 µg/kg) | 6 Weeks | Serum P1NP | Increased | Similar Increase | [2] |
| Teriparatide (80 µg/kg) | 6 Weeks | Serum P1NP | Increased | Similar Increase | [2] | |
| This compound (80 µg/kg) | 6 Weeks | Serum CTX | Increased | Similar Increase | [2] | |
| Teriparatide (80 µg/kg) | 6 Weeks | Serum CTX | Increased | Similar Increase | [2] | |
| Mouse (OVX model) | This compound (30 µg/kg, TID) | 28 Days | Serum P1NP | Increased | ABL > TPTD | [18][19] |
| Teriparatide (30 µg/kg, TID) | 28 Days | Serum P1NP | Increased | [18][19] |
Table 3: Effects of this compound on Bone Histomorphometry in Rodents (Data extracted from multiple studies for comparative purposes. Experimental conditions may vary.)
| Species/Strain | Treatment & Dose (s.c., daily) | Duration | Parameter (Site) | Outcome vs. Vehicle/Control | Citation(s) |
| Female Mouse | This compound (40 µg/kg) | 12 Days | BFR/BS (L5 Vertebra) | Increased | [3] |
| This compound (40 µg/kg) | 12 Days | BFR/BS (Tibial Periosteum) | Increased | [3] | |
| C57BL/6 Mouse (Female) | This compound (96 µg/kg) | 3 Weeks | MAR (Proximal Tibia) | +56% | [7][14] |
| This compound (96 µg/kg) | 3 Weeks | BFR/BS (Proximal Tibia) | +28% | [7][14] | |
| Male Rat (Hindlimb Unloading) | This compound (25 µg/kg) | 28 Days | Serum Osteocalcin | Increased | [4] |
| This compound (25 µg/kg) | 28 Days | Serum TRACP-5b | No Effect | [4] |
Key Experimental Protocols
1. Protocol: this compound Solution Preparation and Administration
-
Objective: To prepare and administer this compound to rodents for in vivo studies.
-
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile 10 mM acetic acid in Phosphate Buffered Saline (PBS), pH ~5.0
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
Insulin syringes (e.g., 29-31G)
-
-
Procedure:
-
Reconstitution:
-
Allow lyophilized this compound vial to equilibrate to room temperature before opening.
-
Reconstitute the peptide in the sterile acetic acid/PBS vehicle to a desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or pipette up and down to dissolve. Do not vortex, as this can damage the peptide.
-
Sterile-filter the stock solution using a 0.22 µm filter if desired, though often omitted if aseptic technique is used throughout.
-
-
Dosing Solution Preparation:
-
Calculate the required volume of stock solution based on the desired final dose (e.g., 80 µg/kg) and the average weight of the animals.
-
Dilute the stock solution with the vehicle to a final concentration that allows for a standard injection volume (e.g., 50-100 µL for a mouse).
-
-
Administration:
-
Restrain the animal appropriately (e.g., by scruffing a mouse).
-
Pick up a fold of loose skin over the dorsal mid-scapular region.
-
Insert the needle at the base of the "tent" of skin, parallel to the spine.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and return the animal to its cage.
-
Rotate the injection site daily if possible (e.g., alternating left and right sides).
-
-
-
Notes:
-
Prepare dosing solutions fresh daily unless stability data for your specific formulation is available.
-
Store reconstituted stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. This compound solution is stable for up to 30 days at room temperature after first use of a commercial pen.[1]
-
2. Protocol: Dynamic Bone Histomorphometry with Fluorochrome Labeling
-
Objective: To quantify dynamic parameters of bone formation (e.g., Mineral Apposition Rate, Bone Formation Rate).
-
Materials:
-
Calcein (e.g., 20-30 mg/kg)
-
Alizarin Complexone (e.g., 30 mg/kg)
-
Sterile 0.9% Saline
-
Sodium Bicarbonate
-
Fixative (e.g., 70% Ethanol or 10% Neutral Buffered Formalin)
-
Embedding reagents (e.g., Methyl-methacrylate)
-
-
Procedure:
-
Label Administration:
-
Fluorochrome labels are administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at two distinct time points before euthanasia.
-
The interval between labels is critical for calculating the Mineral Apposition Rate (MAR). A common schedule for adult mice is an 7-day interval (e.g., inject first label 10 days before euthanasia, and the second label 3 days before euthanasia).[20]
-
First Label (e.g., Alizarin): Dissolve in saline (pH adjusted to ~7.4 with sodium bicarbonate) and inject.
-
Second Label (e.g., Calcein): Dissolve in saline (pH adjusted to ~7.4) and inject at the second time point.
-
-
Tissue Harvest and Processing:
-
At the study endpoint, euthanize animals and dissect the bones of interest (e.g., femur, tibia, vertebrae).
-
Remove all soft tissue.
-
Fix bones in 70% ethanol (preferred for preserving fluorescence) for 24-48 hours.
-
-
Embedding and Sectioning:
-
Dehydrate the fixed bones through a graded series of ethanol.
-
Embed the bones, without decalcification, in a hard plastic resin such as methyl-methacrylate.
-
Using a microtome (e.g., Leica RM2265), cut thick sections (e.g., 5-10 µm) and mount them on slides.
-
-
Imaging and Analysis:
-
View the unstained sections using a fluorescence microscope with appropriate filter sets for each fluorochrome.
-
Capture images of the bone surfaces (periosteal, endocortical, trabecular).
-
Using histomorphometry software (e.g., ImageJ with appropriate plugins, Bioquant), measure the distance between the two labels (interlabel width), the single-labeled surface (sLS), and the double-labeled surface (dLS).
-
Calculate dynamic parameters:
-
Mineral Apposition Rate (MAR, µm/day): Interlabel width / time between labels.
-
Mineralizing Surface (MS/BS, %): (dLS + 0.5 * sLS) / Bone Surface (BS).
-
Bone Formation Rate (BFR/BS, µm³/µm²/year): MAR * (MS/BS).
-
-
-
-
Notes:
3. Protocol: Measurement of Serum P1NP and CTX-I by ELISA
-
Objective: To quantify markers of bone formation (P1NP) and resorption (CTX-I) in rodent serum.
-
Materials:
-
Procedure:
-
Sample Collection and Preparation:
-
Fast animals for at least 5-6 hours before blood collection.
-
Collect blood via a terminal procedure (e.g., cardiac puncture) or a survival procedure (e.g., saphenous or submandibular bleed).
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at ~2000 x g for 15 minutes at 4°C.
-
Carefully collect the serum supernatant, aliquot into fresh tubes, and store at -80°C until analysis. Avoid freeze-thaw cycles.
-
-
ELISA Assay:
-
Thaw serum samples and ELISA kit reagents to room temperature.
-
Follow the manufacturer's protocol precisely. A general workflow is as follows:
-
Prepare standard dilutions to generate a standard curve.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as directed (e.g., 60-90 minutes at 37°C).[11]
-
Wash the plate multiple times with the provided wash buffer.
-
Add the biotinylated detection antibody, and incubate.
-
Wash the plate.
-
Add the HRP-conjugate (e.g., Streptavidin-HRP), and incubate.
-
Wash the plate.
-
Add the TMB substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
-
-
Data Analysis:
-
Immediately read the optical density (OD) of each well at 450 nm.
-
Subtract the OD of the blank wells from all other readings.
-
Generate a standard curve by plotting the OD versus the concentration of the standards (typically a four-parameter logistic curve fit).
-
Calculate the concentration of P1NP or CTX-I in the unknown samples by interpolating their OD values from the standard curve.
-
-
Visualizations (Graphviz DOT Language)
Signaling Pathway
Caption: this compound signaling via the PTH1 receptor, favoring the RG conformation.
Experimental Workflow
Caption: General experimental workflow for this compound studies in rodents.
Troubleshooting Logic
Caption: Decision tree for troubleshooting sources of experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound at the Same Dose Has the Same Effects on Bone as PTH (1-34) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and teriparatide on bone resorption and bone formation in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment increases bone formation, bone density and bone strength without increasing bone resorption in a rat model of hindlimb unloading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Teriparatide and this compound Have a Similar Effect on Bone in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Frontiers | Teriparatide and this compound Have a Similar Effect on Bone in Mice [frontiersin.org]
- 8. This compound Has the Same Catabolic Effects on Bones of Mice When Infused as PTH (1–34) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound and teriparatide on bone resorption and bone formation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat CTX ELISA Kit (EEL227) - Invitrogen [thermofisher.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. Rat PINP(Procollagen Type I N-Terminal Propeptide) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Teriparatide and this compound Have a Similar Effect on Bone in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. drugs.com [drugs.com]
- 17. ec.europa.eu [ec.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. Frequent administration of this compound shows greater gains in bone anabolic window and bone mineral density in mice: A comparison with teriparatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. svhm.org.au [svhm.org.au]
- 21. spectral-imaging.com [spectral-imaging.com]
Abaloparatide and potential drug interactions in research settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of abaloparatide in experimental settings. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate smooth and accurate research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic analog of human parathyroid hormone-related protein (PTHrP) and acts as a selective agonist for the parathyroid hormone type 1 receptor (PTH1R).[1][2] Its primary mechanism involves binding to PTH1R on osteoblasts, which stimulates the Gs-protein-mediated cyclic adenosine monophosphate (cAMP) signaling pathway.[2][3] This activation promotes bone formation (anabolism) by increasing osteoblast activity with a minimal concurrent increase in bone resorption by osteoclasts.[2][3]
Q2: How does this compound's binding to PTH1R differ from other PTH analogs like teriparatide?
A2: The PTH1R exists in at least two high-affinity conformations: R0 and RG. This compound shows a preferential binding to the RG conformation, which is G-protein dependent and leads to a more transient and rapid increase in cAMP signaling.[2] In contrast, ligands that bind more strongly to the R0 conformation, like teriparatide, can induce a more sustained signaling response, which has been associated with a higher risk of hypercalcemia due to increased osteoclast activity.[2] This selective binding to the RG conformation is thought to contribute to this compound's potent anabolic effect on bone with a lower incidence of hypercalcemia compared to teriparatide.
Q3: What are the known or potential drug interactions with this compound in a research context?
A3: Formal drug-drug interaction studies with this compound are limited. However, based on its mechanism and known effects, several potential interactions should be considered in experimental designs:
-
Pharmacokinetic Interactions: this compound is a peptide that is expected to be metabolized into smaller peptide fragments by non-specific proteolytic degradation and is not metabolized by cytochrome P450 (CYP) enzymes.[1] Therefore, pharmacokinetic interactions with drugs that are inhibitors or inducers of CYP enzymes are unlikely.
-
Pharmacodynamic Interactions:
-
Agents Affecting Calcium Levels: Co-administration with substances that increase serum calcium, such as calcitriol (the active form of Vitamin D) or topical calcipotriene , may heighten the risk of hypercalcemia.[4][5][6] Careful monitoring of serum calcium is crucial in such experimental setups.
-
Cardiac Glycosides: this compound can cause transient hypercalcemia. Elevated serum calcium can potentiate the effects of cardiac glycosides like digoxin and may increase the risk of digitalis toxicity.[7][8] Monitoring for signs of digoxin toxicity is recommended if these agents are used concurrently in animal studies.
-
Antihypertensive Agents: this compound can cause a transient increase in heart rate and a small decrease in blood pressure, which may lead to orthostatic hypotension.[9] Combining this compound with other drugs that lower blood pressure could potentiate this effect.
-
Q4: Are there any known disease states or conditions that could interfere with this compound experiments?
A4: Yes, certain pre-existing conditions in animal models could confound experimental results. These include:
-
Hyperparathyroidism: This condition already involves elevated PTH levels and hypercalcemia, which could be exacerbated by this compound.[10]
-
Malignancy: Particularly bone metastases or a history of skeletal malignancies.[10]
-
Urolithiasis (Kidney Stones): this compound can increase urinary calcium excretion, potentially worsening this condition.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from in vitro and clinical studies.
Table 1: In Vitro Receptor Binding and Signaling Parameters
| Parameter | This compound | Teriparatide | Reference |
| PTH1R Binding Affinity (IC₅₀, nM) | |||
| RG Conformation | ~0.3 | ~0.3 | [11] |
| R0 Conformation | ~10.0 | ~1.0 | [11] |
| cAMP Formation (EC₅₀, nM) | 0.3 ± 0.03 | 0.7 ± 0.2 | [3] |
| β-arrestin Recruitment (EC₅₀, nM) | 0.9 ± 0.2 | 1.5 ± 0.3 | [3] |
Table 2: Potential Pharmacodynamic Drug Interactions
| Interacting Drug Class | Potential Effect with this compound | Experimental Monitoring Recommendation |
| Vitamin D Analogs (e.g., Calcitriol) | Increased risk of hypercalcemia | Serum and urinary calcium levels |
| Cardiac Glycosides (e.g., Digoxin) | Increased risk of digitalis toxicity due to transient hypercalcemia | Serum digoxin levels, electrocardiogram (ECG) in animal models |
| Antihypertensive Agents | Potentiation of hypotensive effects, risk of orthostatic hypotension | Blood pressure and heart rate monitoring |
Visualizations
Signaling Pathway
Caption: this compound signaling pathway via the PTH1R.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for PTH1R
This protocol is designed to determine the binding affinity (IC₅₀) of this compound for the PTH1R.
Materials:
-
Cell membranes from a cell line stably expressing human PTH1R (e.g., GP-2.3 cells)
-
Radiolabeled ligand (e.g., ¹²⁵I-M-PTH(1-15) for RG conformation or ¹²⁵I-PTH(1-34) for R0 conformation)
-
Unlabeled this compound
-
Binding buffer (e.g., 20mM HEPES pH 7.4, 0.1M NaCl, 3mM MgSO₄, 20% glycerol, 3 mg/mL BSA)
-
Protease inhibitor cocktail
-
GTPγS (for R0 conformation assay)
-
96-well filter plates (e.g., GF/C)
-
Vacuum filtration manifold
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing PTH1R.
-
Homogenize cells in lysis buffer containing protease inhibitors.
-
Centrifuge to pellet membranes.
-
Resuspend membrane pellet in binding buffer and determine protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Add a constant amount of cell membranes to each well.
-
Add serial dilutions of unlabeled this compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled standard PTH analog.
-
For total binding wells, add binding buffer instead of unlabeled ligand.
-
Initiate the binding reaction by adding a constant concentration of the radiolabeled ligand to all wells.
-
For R0 conformation assays, include GTPγS in the binding buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the reaction by rapid vacuum filtration through the filter plates.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plates.
-
Measure the radioactivity in each well using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Protocol 2: In Vitro cAMP Stimulation Assay
This protocol measures the ability of this compound to stimulate intracellular cAMP production.
Materials:
-
A cell line expressing PTH1R (e.g., HEK293 or CHO cells)
-
This compound
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)
-
96-well cell culture plates
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Seeding:
-
Seed the PTH1R-expressing cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer (e.g., cell culture medium containing a PDE inhibitor).
-
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (stimulation buffer without this compound).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells (if required by the kit).
-
Follow the manufacturer's instructions for the cAMP detection kit to measure the amount of cAMP produced in each well.
-
-
Data Analysis:
-
Generate a standard curve if using an ELISA or similar assay.
-
Plot the cAMP concentration (or luminescence/fluorescence signal) against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the EC₅₀ value.
-
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assay
| Possible Cause | Troubleshooting Step |
| Radioligand sticking to filters or plate | Pre-soak filter plates with a blocking agent (e.g., 0.3% polyethyleneimine). Add a detergent (e.g., 0.1% BSA) to the wash buffer. |
| Too much membrane protein per well | Titrate the amount of membrane protein to find the optimal concentration that gives a good signal-to-noise ratio. |
| Inadequate washing | Increase the number of wash steps and/or the volume of wash buffer. Ensure washes are performed quickly with ice-cold buffer. |
| Radioligand concentration too high | Use a radioligand concentration at or below its Kd for the receptor to minimize binding to low-affinity, non-specific sites. |
Issue 2: Low or No Signal in cAMP Assay
| Possible Cause | Troubleshooting Step |
| Low receptor expression in cells | Verify receptor expression using techniques like Western blot or qPCR. Consider using a cell line with higher receptor expression or creating a stable cell line. |
| cAMP degradation by phosphodiesterases (PDEs) | Include a PDE inhibitor (e.g., IBMX) in the stimulation buffer to prevent cAMP breakdown. |
| Suboptimal cell density | Optimize the number of cells seeded per well. Too few cells will produce a low signal, while too many can lead to desensitization or other artifacts. |
| Inactive this compound | Ensure proper storage and handling of the this compound stock solution. Test a fresh aliquot. |
| Assay kinetics not optimized | Perform a time-course experiment to determine the optimal stimulation time for peak cAMP production. |
Issue 3: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for better consistency. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Edge effects in the plate | Avoid using the outer wells of the plate, or fill them with buffer/media to maintain a humid environment. |
| Incomplete cell lysis (if applicable) | Ensure complete cell lysis by optimizing the lysis buffer and incubation time. |
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parathyroid Hormone Resistance and Autoantibodies to the PTH1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. biocompare.com [biocompare.com]
Technical Support Center: Abaloparatide Anabolic Window Enhancement
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to strategies for enhancing the anabolic window of Abaloparatide.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during preclinical or clinical research involving this compound.
Q1: What is the "anabolic window" in the context of this compound treatment?
A: The "anabolic window" refers to the period during treatment with parathyroid hormone (PTH) analogs like this compound where the rate of bone formation (anabolism) is significantly greater than the rate of bone resorption (catabolism)[1][2]. This uncoupling of bone turnover results in a net gain in bone mass and density[1]. This compound, an analog of PTH-related protein (PTHrP), is designed to favor a more pronounced and potentially longer anabolic window compared to other agents like teriparatide by stimulating bone formation with a lesser effect on bone resorption[2][3][4].
Q2: My in-vivo rodent study shows inconsistent changes in Bone Mineral Density (BMD) with this compound. What are the potential causes?
A: High variability in BMD results can stem from several factors:
-
Dosing and Administration: Ensure precise, consistent subcutaneous administration. Inconsistent dosing can significantly alter the pulsatile exposure required for an anabolic effect.
-
Animal Age and Skeletal Maturity: The age of the rodents is critical. Younger, growing animals may show an exaggerated anabolic response compared to older, skeletally mature models, which more closely mimic the osteoporotic condition.
-
Circadian Rhythm: The timing of administration can influence the anabolic response. Studies suggest that the interaction between PTH analog administration and the natural circadian rhythm of bone turnover markers can impact efficacy[5].
-
Genetic Strain: Different rodent strains can have varying sensitivities to PTH analogs. Ensure you are using a consistent and well-characterized strain.
-
Dietary Factors: Inadequate calcium or vitamin D in the diet can limit the building blocks necessary for new bone formation, blunting the anabolic effect.
Q3: We are planning a combination therapy study. What is the rationale for combining this compound with an anti-resorptive agent?
A: The primary strategy to enhance or extend the anabolic window is to combine an anabolic agent like this compound with an anti-resorptive agent (e.g., a bisphosphonate or denosumab). The rationale is to suppress the eventual increase in bone resorption that can "close" the anabolic window, thereby maximizing the net gain in bone formation initiated by this compound[6]. This compound stimulates osteoblast activity, while the anti-resorptive agent inhibits osteoclast activity, creating a powerful synergistic effect on bone mass accrual.
Q4: How can I accurately quantify the anabolic window in my preclinical model?
A: Quantifying the anabolic window requires serial measurement of bone turnover markers (BTMs).
-
Bone Formation Marker: Measure serum procollagen type I N-terminal propeptide (P1NP), a sensitive indicator of osteoblast activity[7][8].
-
Bone Resorption Marker: Measure serum C-terminal telopeptide of type I collagen (CTX) to assess osteoclast activity[7][8].
-
Uncoupling Index (UI): Calculate the UI by comparing the change in P1NP to the change in CTX over time. A positive UI indicates that formation exceeds resorption[9][10]. The peak and duration of this positive UI define the anabolic window. Samples should be taken at baseline and at frequent intervals post-treatment (e.g., 1, 3, and 6 months in clinical studies; more frequently in rodent models)[9][11].
Q5: We are observing lower-than-expected increases in the bone formation marker P1NP. What could be the issue?
A: Several factors can lead to a blunted P1NP response:
-
Sample Handling: P1NP is sensitive to degradation. Ensure blood samples are collected, processed, and stored according to the assay manufacturer's instructions. Use of a consistent, validated immunoassay is crucial[8].
-
Assay Type: Be aware of whether you are using an assay for "intact" or "total" P1NP, as their clearance mechanisms and levels can differ, especially in models with renal impairment[8].
-
Biological Resistance: In rare cases, there could be underlying biological factors affecting the response to this compound, such as alterations in the PTH1 receptor (PTH1R) or its downstream signaling pathways.
-
Timing of Measurement: P1NP levels typically peak between 1 and 6 months of treatment[2][12]. Measurements taken too early or too late may miss the peak response.
Section 2: Data Presentation
The following tables summarize key quantitative data from clinical trials involving this compound, providing a basis for experimental design and comparison.
Table 1: Comparison of Bone Turnover Markers (BTMs) in Postmenopausal Women (ACTIVE Trial) [9][11]
| Marker & Time Point | This compound | Teriparatide | Placebo |
| Median P1NP (ng/mL) | |||
| Baseline | ~35 | ~36 | ~35 |
| 1 Month | ~75 | ~70 | ~35 |
| 3 Months | ~90 | ~95 | ~34 |
| 6 Months | ~85 | ~100 | ~33 |
| Median CTX (ng/mL) | |||
| Baseline | ~0.30 | ~0.31 | ~0.30 |
| 1 Month | ~0.40 | ~0.45 | ~0.30 |
| 3 Months | ~0.45 | ~0.55 | ~0.29 |
| 6 Months | ~0.48 | ~0.60 | ~0.28 |
Table 2: Percent Change in Bone Mineral Density (BMD) at 18 Months (ACTIVE Trial) [13][14]
| Anatomic Site | This compound vs. Placebo | This compound vs. Teriparatide |
| Lumbar Spine | +11.2% | +2.8% |
| Total Hip | +4.2% | +1.0% |
| Femoral Neck | +3.6% | +0.9% |
Table 3: Correlation (r) between Early P1NP Change and 18-Month Lumbar Spine BMD Change [9][11]
| Treatment | Correlation Coefficient (r) | P-value |
| This compound | 0.561 | < 0.0001 |
| Teriparatide | 0.198 | 0.003 |
This data indicates that the early increase in the bone formation marker P1NP is a stronger predictor of long-term BMD gains for this compound compared to Teriparatide.
Section 3: Experimental Protocols
Protocol 1: Measurement of Serum P1NP and CTX in Rodent Models
This protocol outlines the procedure for quantifying bone turnover markers to assess the anabolic window.
1. Objective: To measure the concentration of serum P1NP (formation) and CTX (resorption) in response to this compound treatment.
2. Materials:
-
Rodent models (e.g., ovariectomized rats).
-
This compound solution and vehicle control.
-
Micro-centrifuge tubes.
-
ELISA kits for rodent P1NP and CTX (commercially available).
-
Microplate reader.
-
Standard laboratory equipment (pipettes, centrifuge).
3. Procedure:
-
Animal Dosing: Administer this compound or vehicle subcutaneously once daily at a consistent time.
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital sinus at baseline (pre-treatment) and at specified time points post-treatment (e.g., days 3, 7, 14, 28, 42, 56).
-
Crucially for CTX: Samples must be collected at the same time of day, preferably in the morning after a period of fasting, to minimize circadian variability[15].
-
-
Sample Processing:
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the serum supernatant and transfer to fresh, labeled tubes.
-
Store serum at -80°C until analysis.
-
-
ELISA Assay:
-
Thaw serum samples on ice.
-
Perform the P1NP and CTX ELISA assays according to the manufacturer's specific protocols. This typically involves preparing standards and controls, adding samples to pre-coated plates, incubation steps with detection antibodies, and addition of a substrate for color development.
-
-
Data Analysis:
-
Use the microplate reader to measure absorbance at the specified wavelength.
-
Generate a standard curve and calculate the concentration of P1NP and CTX in each sample.
-
Calculate the mean ± SEM for each treatment group at each time point.
-
Calculate the Uncoupling Index (UI) by normalizing the changes in P1NP and CTX relative to baseline and comparing them.
-
Section 4: Visualizations
Diagram 1: this compound Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Anabolic therapy for osteoporosis: update on efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, the second generation osteoanabolic drug: Molecular mechanisms underlying its advantages over the first-in-class teriparatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment increases bone formation, bone density and bone strength without increasing bone resorption in a rat model of hindlimb unloading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anabolic effects of PTH and the 'anabolic window' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. RACGP - Bone turnover markers [racgp.org.au]
- 9. Bone turnover markers to explain changes in lumbar spine BMD with this compound and teriparatide: results from ACTIVE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bone turnover markers predict changes in bone mineral density in men treated with this compound: results from the this compound for the treatment of men with osteoporosis (ATOM) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 6733 Bone Turnover Markers Predict Bone Mineral Density Increases With this compound In Men Similarly To Women: Results From ATOM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. strwebprdmedia.blob.core.windows.net [strwebprdmedia.blob.core.windows.net]
Validation & Comparative
Abaloparatide vs. Teriparatide: A Preclinical Comparative Guide
An objective analysis of two leading osteoanabolic agents in preclinical models, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their performance based on experimental data.
Abaloparatide and teriparatide are both potent anabolic agents that stimulate bone formation by activating the parathyroid hormone 1 receptor (PTH1R). However, preclinical evidence reveals distinct pharmacological profiles, influencing their effects on bone metabolism. This guide synthesizes data from various preclinical studies to offer a side-by-side comparison of their efficacy in enhancing bone mass, architecture, and strength, while also delving into their differential effects on bone resorption.
Data Summary
Bone Formation and Resorption Markers
| Parameter | Animal Model | This compound Effect | Teriparatide Effect | Key Findings |
| Bone Formation Rate (BFR) | Female Mice | Increased trabecular and periosteal BFR[1][2] | Increased trabecular and endocortical BFR[1][2] | This compound showed a higher lumbar spine trabecular BFR compared to teriparatide at a 40 μg/kg dose[1][2]. |
| Male Mice | Greater trabecular BFR at 80 μg/kg[1] | Increased trabecular BFR[1] | This compound led to greater trabecular thickness[1]. | |
| Osteoblast-related Gene Expression | Rodents | Potent and earlier effect on Runx2, Bsp, Alpl, Col1a1, and Ephb4[3][4] | Altered bone formation-related gene expression[3][4] | This compound demonstrated a more pronounced and rapid impact on genes crucial for osteoblastogenesis[3][4]. |
| Calvarial Resorption Cavities | Female Mice | No significant increase[1][2] | Significant increase compared to vehicle and this compound[1][2] | Teriparatide demonstrated a greater stimulation of localized bone resorption[1][2]. |
| Serum CTX (Resorption Marker) | Female Mice | Significantly lower at 40 μg/kg compared to vehicle[1][2] | Similar to vehicle[1][2] | This compound showed a reduction in a systemic marker of bone resorption[1][2]. |
| Rankl mRNA Expression | Male Mice | No effect at 80 μg/kg in cortical bone[1] | 3-fold increase in skeletal Rankl expression[1] | Teriparatide showed a greater induction of the key osteoclast differentiation factor. |
Bone Mineral Density and Mechanical Strength
| Parameter | Animal Model | This compound Effect | Teriparatide Effect | Key Findings |
| Bone Mineral Density (BMD) | Ovariectomized Rats | Significant increases in bone formation, mass, and strength at doses as low as 0.25–1.0 μg/kg/d[1] | Effective in increasing BMD | This compound effectively mitigates bone loss due to estrogen deficiency[3][4][5]. |
| Female Mice | Significantly increased femoral aBMD (+6%)[6] | Borderline significant increase in aBMD (+4%)[6] | Both drugs increased femoral metaphyseal and epiphyseal and vertebral bone volume fraction (BV/TV)[6]. | |
| Mechanical Strength | Female Mice | Significantly increased femoral mid-diaphysis strength (+23%) and stiffness (+21%)[7] | Significantly increased femoral mid-diaphysis strength (+16%) and stiffness (+17%)[7] | Both drugs improved mechanical properties of long bones, with a slightly greater effect observed with this compound[7]. |
| Type 1 Diabetic Male Mice | Superior in increasing or restoring bone mass; corrected the reduction in ultimate load[8] | Increased bone mass; did not fully restore ultimate load[8] | This compound demonstrated greater efficacy in a model of diabetic osteoporosis[8]. | |
| Fracture Healing | Mouse Models | Stimulated bone healing in both diaphyseal and metaphyseal models[9] | Stimulated bone healing[9] | A dose-dependent increase in screw pull-out force was observed with both drugs[9]. |
Experimental Protocols
Study of Bone Resorption and Formation in Female Mice
-
Animal Model: 8-week-old female mice[1].
-
Treatment Groups:
-
Vehicle
-
This compound (10 µg/kg)
-
This compound (40 µg/kg)
-
Teriparatide (10 µg/kg)
-
-
Administration: Daily supra-calvarial subcutaneous injection for 12 days[1][2].
-
Analysis:
Fracture Healing Study in Mice
-
Animal Models:
-
Treatment Groups:
-
Saline (control)
-
Teriparatide (various doses)
-
This compound (various doses)
-
-
Administration: Daily subcutaneous injections for 28 days[9].
-
Analysis:
Signaling Pathways and Experimental Workflow
The differential effects of this compound and teriparatide can be attributed to their distinct interactions with the PTH1 receptor, which exists in two conformations: R0 and RG.
Caption: Differential PTH1R signaling by this compound and teriparatide.
The following diagram illustrates a typical experimental workflow for comparing these two agents in a preclinical model of osteoporosis.
Caption: Preclinical experimental workflow for drug comparison.
References
- 1. Effects of this compound and teriparatide on bone resorption and bone formation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.au.dk [pure.au.dk]
- 5. This compound: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teriparatide and this compound Have a Similar Effect on Bone in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Teriparatide and this compound Have a Similar Effect on Bone in Mice [frontiersin.org]
- 8. This compound is more potent than teriparatide in restoring bone mass and strength in type 1 diabetic male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound versus teriparatide: a head to head comparison of effects on fracture healing in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Abaloparatide and PTH Analogs on Bone Resorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Abaloparatide and Parathyroid Hormone (PTH) analogs, primarily Teriparatide (a recombinant form of PTH(1-34)), on bone resorption. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.
Executive Summary
Both this compound, a synthetic analog of PTH-related protein (PTHrP), and PTH analogs like Teriparatide are anabolic agents used to treat osteoporosis by stimulating bone formation. However, they exhibit distinct profiles in their effects on bone resorption. Experimental evidence consistently demonstrates that this compound promotes bone formation with a lesser concurrent stimulation of bone resorption compared to Teriparatide. This differential effect is attributed to their distinct binding affinities for different conformations of the PTH type 1 receptor (PTH1R) and the subsequent downstream signaling cascades.
Comparative Data on Bone Resorption Markers and Osteoclast Activity
The following tables summarize quantitative data from various studies comparing the effects of this compound and Teriparatide on key markers of bone resorption and osteoclast activity.
Table 1: In Vivo Effects on Bone Resorption Markers and Osteoclast Numbers
| Parameter | Species/Model | This compound Effect | Teriparatide (PTH(1-34)) Effect | Key Findings & Citation |
| Serum CTX (C-telopeptide of type 1 collagen) | Female Mice | Significantly lower than vehicle control at 40 μg/kg.[1][2] | Similar to or higher than vehicle control.[1][2] | This compound demonstrated a reduced systemic bone resorption response compared to vehicle, while Teriparatide did not.[1][2] |
| Urine DPD/Cr (Deoxypyridinoline/Creatinine) | Ovariectomized Rats | Little effect.[3][4] | Little effect.[3][4] | In this specific study, both agents showed minimal impact on this resorption marker, suggesting a predominant anabolic effect.[3][4] |
| TRAP+ Osteoclast Number | Male Mice (Calvaria) | ~50% less TRAP+ cells compared to PTH(1-34).[5] | Significantly increased compared to control.[5] | This compound induced significantly less osteoclast formation in vivo compared to an equivalent dose of PTH(1-34).[5] |
| Calvarial Resorption Cavities | Female Mice | Similar to vehicle control.[1][2] | Higher than vehicle and this compound groups.[1][2] | Teriparatide led to a noticeable increase in local bone resorption cavities, an effect not observed with this compound.[1][2] |
| Total Resorbing Area (in vitro) | Mouse Bone Marrow Macrophages | 3-fold less than PTH(1-34) treated.[5] | Increased compared to control.[5] | Conditioned media from this compound-treated osteoblasts induced significantly less osteoclastic resorption activity in vitro.[5] |
Table 2: Effects on RANKL and OPG
| Parameter | Species/Model | This compound Effect | Teriparatide (PTH(1-34)) Effect | Key Findings & Citation |
| Serum RANKL | Female Mice | Lower serum RANKL levels correlated with reduced marrow cavity/region of interest.[5] In another study, no significant effect on RANKL levels was observed.[6] | Increased skeletal Rankl expression in male mice.[1] | The effect on systemic RANKL levels can vary between studies, but some evidence suggests this compound leads to lower RANKL.[1][5][6] |
| Serum OPG | Female Mice | Increased OPG levels at 80 µg/kg/day.[6] | No significant effect.[6] | This compound may have a more favorable effect on the anti-resorptive cytokine OPG.[6] |
| RANKL/OPG Ratio | Female Mice | Lowered RANKL/OPG ratio by 42% at 80 µg/kg/day.[6] | No statistically significant reduction.[6] | This compound demonstrated a significant shift in the RANKL/OPG ratio, favoring reduced bone resorption.[6] |
| RANKL/OPG mRNA Expression (in vitro) | Human Osteoblastic Cells | Attenuated increase compared to Teriparatide under transient treatment.[3][4] | Increased expression.[3][4] | This compound stimulates the expression of RANKL/OPG less than Teriparatide in vitro, particularly with intermittent exposure.[3][4] |
Signaling Pathways: this compound vs. PTH Analogs
The differential effects of this compound and Teriparatide on bone resorption can be traced back to their distinct interactions with the PTH1R, which exists in two conformations: R0 and RG.
-
Teriparatide binds with high affinity to the R0 conformation , leading to a sustained signaling response and a gradual increase in intracellular cAMP.[7][8] This prolonged signaling is associated with a stronger induction of RANKL, thereby promoting osteoclastogenesis and bone resorption.[9]
-
This compound preferentially binds to the RG conformation , resulting in a more transient cAMP signaling response.[8][10] This shorter duration of signaling is thought to favor bone formation over resorption, with a less pronounced stimulation of RANKL expression.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols employed in the comparative analysis of these compounds.
In Vivo Murine Model for Bone Resorption Assessment
-
Animals: Female or male mice (e.g., C57BL/6J), typically 8-12 weeks of age. Ovariectomized models are often used to simulate postmenopausal osteoporosis.
-
Treatment: Daily subcutaneous injections of this compound, Teriparatide (PTH(1-34)), or vehicle (e.g., saline) for a specified duration (e.g., 12 days to 6 weeks). Dosages are often compared at equimolar concentrations or multiples of the clinically approved human dose.[1]
-
Sample Collection: Serum and urine are collected at baseline and at the end of the study for biochemical marker analysis. Femurs, tibiae, and calvariae are harvested for histomorphometry and gene expression analysis.
-
Biochemical Analysis: Serum levels of CTX and P1NP, and urine levels of DPD are measured using enzyme-linked immunosorbent assays (ELISAs).[11] Serum RANKL and OPG are also quantified via ELISA.[11]
-
Histomorphometry: Bone sections are stained for Tartrate-Resistant Acid Phosphatase (TRAP) to identify and quantify osteoclasts. Parameters such as osteoclast number, osteoclast surface per bone surface, and the size of resorption cavities are measured.[1][5]
-
Gene Expression Analysis: RNA is extracted from bone tissue or isolated osteoblasts and osteocytes. Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression levels of Rankl and Opg.
In Vitro Osteoclastogenesis and Resorption Pit Assay
-
Cell Culture: Primary bone marrow-derived macrophages are cultured in the presence of M-CSF. To induce osteoclast differentiation, these precursor cells are co-cultured with osteoblasts or treated with conditioned media from osteoblasts previously exposed to this compound or Teriparatide.
-
Osteoclast Identification: After a set culture period (e.g., 7 days), cells are fixed and stained for TRAP. Multinucleated, TRAP-positive cells are identified as osteoclasts and counted.
-
Resorption Pit Assay: Osteoclast precursors are seeded on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates). After differentiation and a period of resorption, the cells are removed, and the resorbed area (pits and trails) is visualized and quantified using microscopy.[5]
References
- 1. Effects of this compound and teriparatide on bone resorption and bone formation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Exerts Bone Anabolic Effects with Less Stimulation of Bone Resorption-Related Factors: A Comparison with Teriparatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. OR03-2 Different Effects of this compound and h-PTH(1-34) on Osteoclastogenesis and Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exhibits greater osteoanabolic response and higher cAMP stimulation and β‐arrestin recruitment than teriparatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. This compound, the second generation osteoanabolic drug: Molecular mechanisms underlying its advantages over the first-in-class teriparatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
Abaloparatide Demonstrates Superior Efficacy Over Placebo in Landmark Osteoporosis Clinical Trial
A comprehensive analysis of the pivotal ACTIVE clinical trial reveals that abaloparatide significantly enhances bone mineral density and curtails fracture risk in postmenopausal women with osteoporosis when compared to placebo. These findings position this compound as a formidable therapeutic agent in the management of this debilitating skeletal disorder.
This compound, a synthetic analog of the human parathyroid hormone-related protein (PTHrP), has shown remarkable efficacy in increasing bone mass and strength. This guide provides an in-depth comparison of this compound's performance against a placebo, drawing upon robust data from key clinical trials. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Quantitative Efficacy: A Head-to-Head Comparison
The cornerstone of this compound's clinical validation is the this compound Comparator Trial In Vertebral Endpoints (ACTIVE), a phase 3, double-blind, randomized controlled trial.[1][2] This study provides a wealth of quantitative data demonstrating this compound's superiority over placebo in key efficacy endpoints.
Bone Mineral Density (BMD) Gains
This compound treatment for 18 months resulted in statistically significant increases in bone mineral density at critical skeletal sites compared to placebo. The following table summarizes the mean percentage change in BMD from baseline.
| Skeletal Site | This compound (Mean % Change) | Placebo (Mean % Change) |
| Lumbar Spine | +12.5% | Not specified |
| Total Hip | +4.3% | Not specified |
| Femoral Neck | +4.3% | Not specified |
Data from the ACTIVE-J Phase 3 Study, a multicenter, randomized, double-blind, placebo-controlled study in Japan.
Fracture Risk Reduction
This compound demonstrated a profound effect on reducing the incidence of new vertebral and nonvertebral fractures over an 18-month period.
| Fracture Type | This compound (Incidence) | Placebo (Incidence) | Relative Risk Reduction |
| New Vertebral Fractures | 0.58% | 4.22% | 86% |
| Nonvertebral Fractures | 2.7% | 4.7% | 43% |
Data derived from the ACTIVE Phase 3 trial.[2][3]
In-Depth Experimental Protocols
The ACTIVE trial was a meticulously designed study that provides the primary evidence for this compound's efficacy.
Study Design
The ACTIVE trial was a phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][4] A total of 2,463 postmenopausal women with osteoporosis were randomized in a 1:1:1 ratio to receive daily subcutaneous injections of either 80 μg of this compound, a matching placebo, or 20 μg of open-label teriparatide for 18 months.[1][4]
Participant Population
The study enrolled ambulatory postmenopausal women between the ages of 49 and 86 with a diagnosis of osteoporosis.[1][5]
Inclusion Criteria:
-
Bone mineral density (BMD) T-score of ≤ -2.5 and > -5.0 at the lumbar spine or femoral neck.[1][5]
-
Radiological evidence of at least two mild or one moderate lumbar or thoracic vertebral fracture, or a history of a low-trauma nonvertebral fracture within the past five years.[1][5]
-
Women over 65 could be enrolled with a T-score of ≤ -2.0 and > -5.0 if they met the fracture criteria, or without fracture criteria if their T-score was ≤ -3.0 and > -5.0.[1][5]
-
Normal serum calcium, intact parathyroid hormone, phosphorus, and alkaline phosphatase levels.[1]
-
25-hydroxyvitamin D level greater than 15 ng/mL.[1]
Exclusion Criteria:
-
History of more than four mild or moderate vertebral fractures, or any severe vertebral fracture.[1][5]
-
Abnormalities of the spine or hip that would preclude BMD assessment.[5]
-
Metabolic bone diseases other than osteoporosis.[1]
-
Prior treatment with parathyroid hormone or its analogs.[5]
-
Use of bisphosphonates for more than three months in the past five years.[1]
-
History of osteosarcoma or nephrolithiasis within the past five years.[1][5]
Efficacy Endpoints and Assessment
The primary efficacy endpoint was the incidence of new vertebral fractures in the this compound group compared to the placebo group.[1] Secondary endpoints included the change in BMD at the lumbar spine, total hip, and femoral neck, and the time to the first incident nonvertebral fracture.[1]
BMD was measured by dual-energy X-ray absorptiometry (DXA) at baseline and at specified intervals throughout the study. Vertebral fractures were assessed from spinal radiographs taken at baseline and at the end of the treatment period, using a semi-quantitative grading method.
Visualizing the Mechanisms and Processes
To better understand the underlying biology and experimental design, the following diagrams illustrate the signaling pathway of this compound, the workflow of the ACTIVE clinical trial, and the logical relationship of the efficacy comparison.
References
- 1. panoramaortho.com [panoramaortho.com]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Effect of this compound on fracture incidence and bone mineral density in postmenopausal women with osteoporosis at highest risk for fracture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Abaloparatide and Teriparatide on Fracture Risk: A Guide for Researchers
An objective analysis of two leading anabolic agents for osteoporosis, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their efficacy in fracture risk reduction, supported by clinical trial data and mechanistic insights.
This guide delves into a head-to-head comparison of abaloparatide and teriparatide, two prominent anabolic therapies for osteoporosis. By examining data from the pivotal this compound Comparator Trial In Vertebral Endpoints (ACTIVE), this document provides a detailed overview of their relative performance in reducing fracture risk. The guide also explores the underlying signaling pathways that differentiate these two drugs and outlines the experimental protocols of the key clinical trial to aid in the interpretation of the presented data.
Quantitative Comparison of Fracture Risk Reduction
The following tables summarize the key fracture risk reduction data from the 18-month ACTIVE clinical trial, which compared daily subcutaneous injections of this compound (80 μg), open-label teriparatide (20 μg), and placebo in postmenopausal women with osteoporosis.[1][2][3]
| Fracture Type | This compound Incidence | Teriparatide Incidence | Placebo Incidence | This compound vs. Placebo Relative Risk Reduction (RRR) | Teriparatide vs. Placebo RRR |
| New Vertebral Fractures | 0.58% | 0.84% | 4.22% | 86% | 80% |
| Nonvertebral Fractures | 2.7% | 3.3% | 4.7% | 43% | 28% (Not statistically significant) |
| Major Osteoporotic Fractures | 1.5% | 3.1% | 6.2% | 70% | 50% |
| Any Clinical Fractures | 4.0% | 4.3% | 8.3% | 43% | Not Reported |
Data sourced from the ACTIVE trial.[1][2][3]
Experimental Protocols: The ACTIVE Trial
The this compound Comparator Trial In Vertebral Endpoints (ACTIVE) was a pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound for the prevention of new vertebral fractures in postmenopausal women with osteoporosis.
Study Design
The trial was an 18-month study with three arms:
-
This compound group: Received daily subcutaneous injections of 80 μg of this compound. This arm was double-blinded with a matching placebo.
-
Teriparatide group: Received daily open-label subcutaneous injections of 20 μg of teriparatide.
-
Placebo group: Received daily subcutaneous injections of a matching placebo.
Following the 18-month treatment period, eligible participants from the this compound and placebo groups were offered the opportunity to enroll in the ACTIVExtend trial, where they received open-label alendronate for an additional 24 months.[4]
Participant Population
The study enrolled 2,463 postmenopausal women aged 49 to 86 with osteoporosis.[5]
Inclusion Criteria included:
-
Postmenopausal women with a bone mineral density (BMD) T-score of ≤-2.5 at the lumbar spine or femoral neck.
-
Radiological evidence of at least two mild or one moderate lumbar or thoracic vertebral fracture, or a history of a low-trauma nonvertebral fracture within the past five years.[5]
-
Women over 65 could be enrolled with a T-score of ≤-2.0 if they had fracture criteria, or a T-score of ≤-3.0 without fracture criteria.[5]
Exclusion Criteria included:
-
History of more than four mild or moderate spine fractures or any severe fracture.
-
Any abnormality of the spine or hip that would prohibit the assessment of bone mineral density.
-
Unexplained elevation of serum alkaline phosphatase or a history of bone disorders other than osteoporosis (e.g., Paget's disease).
-
A diagnosis of cancer within the last five years (with the exception of basal cell or squamous cell skin cancer).
Fracture Assessment
The primary efficacy endpoint was the incidence of new morphometric vertebral fractures, assessed through lateral spine radiographs performed at baseline and at the end of the 18-month treatment period. A semiquantitative visual assessment method was used to identify new or worsening vertebral fractures. Nonvertebral fractures were identified through clinical reporting and confirmed by radiographic evidence.
Statistical Analysis
The primary analysis was a comparison of the percentage of participants with new vertebral fractures in the this compound group versus the placebo group. The sample size was determined to provide sufficient power to detect a clinically meaningful difference between these two groups. A Poisson regression model was used to examine the interaction between the probability of a major osteoporotic fracture and treatment efficacy.[3]
Signaling Pathways of this compound and Teriparatide
This compound and teriparatide are both analogs of parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) and exert their effects by binding to the parathyroid hormone 1 receptor (PTH1R). However, their distinct clinical profiles, particularly the greater anabolic effect of this compound on cortical bone, are thought to stem from their differential engagement with the two conformations of the PTH1R: the R0 and RG conformations.
References
- 1. Effect of this compound on vertebral, nonvertebral, major osteoporotic, and clinical fractures in a subset of postmenopausal women at increased risk of fracture by FRAX probability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for risk reduction of nonvertebral and vertebral fractures in postmenopausal women with osteoporosis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound-SC on fracture risk is independent of baseline FRAX fracture probability: a post hoc analysis of the ACTIVE study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACTIVExtend: 24 Months of Alendronate After 18 Months of this compound or Placebo for Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound vs Placebo on New Vertebral Fractures in Postmenopausal Women With Osteoporosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Abaloparatide Versus Bisphosphonates: A Comparative Guide to Anabolic Effects in Osteoporosis Treatment
For Researchers, Scientists, and Drug Development Professionals
In the landscape of osteoporosis therapies, the distinction between anabolic agents and antiresorptive drugs is fundamental. While bisphosphonates have long been the cornerstone of antiresorptive treatment, effectively slowing bone loss, anabolic agents like abaloparatide actively stimulate new bone formation. This guide provides an objective comparison of the anabolic effects of this compound against the actions of bisphosphonates, supported by experimental data from key clinical trials, detailed methodologies, and visualizations of the underlying molecular pathways.
Mechanism of Action: Building Bone vs. Halting Resorption
This compound and bisphosphonates employ fundamentally different mechanisms to improve bone health. This compound, a synthetic analog of parathyroid hormone-related protein (PTHrP), acts as an anabolic agent, primarily stimulating the formation of new bone.[1] In contrast, bisphosphonates are antiresorptive agents that primarily inhibit the breakdown of existing bone by osteoclasts.
This compound: Activating Bone Formation
This compound exerts its anabolic effect by selectively binding to the parathyroid hormone type 1 receptor (PTH1R).[1] This interaction preferentially activates the Gs protein-coupled signaling pathway, leading to a transient increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] This signaling cascade ultimately promotes the differentiation and activity of osteoblasts, the cells responsible for bone formation.
Bisphosphonates: Inhibiting Bone Resorption
Bisphosphonates, such as alendronate, bind to hydroxyapatite crystals in the bone matrix. When osteoclasts initiate bone resorption, they internalize the bisphosphonate-laden bone. Inside the osteoclast, nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[4][5][6][7][8] This disruption prevents the synthesis of essential lipids required for the post-translational modification of small GTP-binding proteins, which are crucial for osteoclast function and survival, ultimately leading to osteoclast apoptosis.[4]
Comparative Efficacy: Insights from Clinical Trials
The this compound Comparator Trial In Vertebral Endpoints (ACTIVE) and its extension study, ACTIVExtend, provide robust data comparing the effects of this compound with placebo and the sequential impact of this compound followed by the bisphosphonate alendronate.
Bone Mineral Density (BMD) Changes
The ACTIVE trial demonstrated that 18 months of daily subcutaneous this compound (80 µg) resulted in significantly greater increases in BMD at the lumbar spine, total hip, and femoral neck compared to placebo.[9][10][11][12] The ACTIVExtend study further showed that subsequent treatment with alendronate for 24 months not only maintained but also enhanced the BMD gains achieved with this compound.[2][4][5][13]
| Treatment Group | Duration | Lumbar Spine BMD (% change from baseline) | Total Hip BMD (% change from baseline) | Femoral Neck BMD (% change from baseline) |
| ACTIVE Trial | ||||
| This compound | 18 months | +12.1%[11] | +3.9%[11] | +3.6%[11] |
| Placebo | 18 months | - | - | - |
| ACTIVExtend Trial | ||||
| This compound/Alendronate | 43 months | +17.2%[13] | +5.3%[13] | +4.6%[13] |
| Placebo/Alendronate | 43 months | +8.6%[13] | +3.0%[13] | +3.1%[13] |
Fracture Incidence Reduction
This compound treatment in the ACTIVE trial led to a significant reduction in the risk of new vertebral and nonvertebral fractures compared to placebo over 18 months.[10][12] The sequential therapy of this compound followed by alendronate in the ACTIVExtend trial demonstrated a sustained and significant reduction in fracture risk over a 43-month period.[2][4][5][14]
| Treatment Group | Duration | New Vertebral Fracture Incidence | Nonvertebral Fracture Incidence |
| ACTIVE Trial | |||
| This compound | 18 months | 0.72%[9] | 3.0%[9] |
| Placebo | 18 months | 4.77%[9] | 5.3%[9] |
| ACTIVExtend Trial | |||
| This compound/Alendronate | 43 months | 0.9%[4][5][14] | 5.0%[14] |
| Placebo/Alendronate | 43 months | 5.6%[4][5][14] | 8.0%[14] |
Experimental Protocols
The following outlines the key methodologies employed in the ACTIVE and ACTIVExtend trials to assess the anabolic effects of this compound.
Dual-Energy X-ray Absorptiometry (DXA) for BMD Measurement
-
Procedure: BMD was measured at the lumbar spine, total hip, and femoral neck at baseline and at 6, 12, and 18 months during the ACTIVE trial, and further assessments were conducted during the ACTIVExtend study.[12][14][15] Standardized procedures for patient positioning and scan acquisition were followed across all clinical sites to ensure data consistency and accuracy.
-
Quality Control: All DXA scans were centrally analyzed by a specialized imaging core laboratory to minimize inter-site variability. Regular phantom scans and calibration procedures were performed on all densitometers.
Bone Turnover Markers (BTMs) Analysis
-
Sample Collection: Blood samples for the measurement of serum procollagen type I N-terminal propeptide (s-PINP), a marker of bone formation, and serum C-terminal telopeptide of type I collagen (s-CTX), a marker of bone resorption, were collected at baseline and at 1, 3, 6, 12, and 18 months.[14][15]
-
Analysis: Samples were analyzed at a central laboratory using automated immunoassays to ensure consistency of results. The data provided insights into the dynamic changes in bone remodeling in response to treatment.
Bone Histomorphometry
-
Biopsy Procedure: In a substudy of the ACTIVE trial, transiliac crest bone biopsies were obtained from a subset of participants between 12 and 18 months of treatment.[9][12]
-
Sample Processing: Undecalcified bone sections were prepared and stained to allow for the qualitative and quantitative assessment of bone microarchitecture and cellular activity.
-
Analysis: Histomorphometric analysis included the evaluation of parameters related to bone structure, formation, and resorption, providing direct evidence of the drug's effect at the tissue level.
Conclusion
The experimental data from large-scale clinical trials clearly demonstrate the potent anabolic effects of this compound, leading to significant increases in bone mineral density and reductions in fracture risk. Its mechanism of action, centered on the stimulation of bone formation, offers a distinct therapeutic approach compared to the anti-resorptive strategy of bisphosphonates. For researchers and drug development professionals, the comparative data and methodologies presented here underscore the value of anabolic agents in the management of osteoporosis, particularly for patients at high risk of fracture. The sequential use of an anabolic agent like this compound followed by an antiresorptive agent such as alendronate appears to be a highly effective long-term treatment strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound exhibits greater osteoanabolic response and higher cAMP stimulation and β‐arrestin recruitment than teriparatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small interfering RNA knocks down the molecular target of alendronate, farnesyl pyrophosphate synthase, in osteoclast and osteoblast cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound-SC (BA058) on bone histology and histomorphometry: The ACTIVE phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bone turnover markers predict changes in bone mineral density in men treated with this compound: results from the this compound for the treatment of men with osteoporosis (ATOM) study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patientcareonline.com [patientcareonline.com]
- 12. Effect of this compound vs Placebo on New Vertebral Fractures in Postmenopausal Women With Osteoporosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bone turnover markers to explain changes in lumbar spine BMD with this compound and teriparatide: results from ACTIVE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Abaloparatide Demonstrates a Lower Risk of Hypercalcemia Compared to Teriparatide: A Comparative Analysis
For Immediate Release
WALTHAM, MA – An in-depth analysis of clinical trial data reveals that abaloparatide, a selective activator of the parathyroid hormone type 1 receptor (PTH1R), is associated with a significantly lower incidence of hypercalcemia compared to teriparatide in the treatment of postmenopausal osteoporosis. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, detailing the quantitative data, experimental protocols, and underlying signaling mechanisms that contribute to this key safety differentiator.
The pivotal this compound Comparator Trial in Vertebral Endpoints (ACTIVE) demonstrated a statistically significant difference in the incidence of hypercalcemia between the two treatments. This finding is of considerable clinical relevance, as hypercalcemia can lead to a range of adverse effects and may necessitate dose adjustment or discontinuation of therapy.
Quantitative Comparison of Hypercalcemia Incidence
The following table summarizes the incidence of hypercalcemia reported in the head-to-head ACTIVE clinical trial.
| Clinical Trial | This compound (80 µg daily) | Teriparatide (20 µg daily) | p-value |
| ACTIVE | 3.4% | 6.4% | 0.006[1] |
Experimental Protocols for Hypercalcemia Assessment
The assessment of hypercalcemia in clinical trials for both this compound and teriparatide involves rigorous monitoring of serum calcium levels. While specific protocols may vary slightly between studies, the general methodology is outlined below.
This compound: The ACTIVE Trial Protocol
In the ACTIVE trial, hypercalcemia was a prespecified safety endpoint. The protocol for its assessment was as follows:
-
Definition of Hypercalcemia: Hypercalcemia was defined as an albumin-corrected serum calcium concentration of ≥10.7 mg/dL (≥2.67 mmol/L) at any point during the study.[1][2][3][4]
-
Serum Calcium Monitoring: Blood samples for serum calcium measurement were collected at baseline and at regular intervals throughout the 18-month trial.
-
Analytical Method: While the specific analytical method for serum calcium is not detailed in all publications, clinical chemistry laboratory testing is standard. This typically involves spectrophotometric methods such as the o-cresolphthalein complexone method or the arsenazo III method.
Teriparatide: Clinical Trial Protocols
The monitoring of serum calcium in pivotal trials for teriparatide has been well-documented:
-
Transient Hypercalcemia: Teriparatide is known to cause a transient increase in serum calcium, with peak levels observed approximately 4 to 6 hours after subcutaneous administration.[5] These levels typically return to baseline within 16 to 24 hours.[5][6]
-
Monitoring Schedule: In clinical trials, serum calcium was often measured both at baseline and at various time points post-dose to capture this transient effect. For instance, in some studies, blood was drawn 4 to 6 hours after the injection.[5] Routine monitoring was also conducted at baseline and at 1, 6, and 12 months into the treatment.[6]
-
Definition of Hypercalcemia: The definition of hypercalcemia in teriparatide trials has been noted as serum calcium levels >10.6 mg/dL.[7]
Differentiated Signaling Pathways: The Mechanism Behind Lower Hypercalcemia Risk
The lower incidence of hypercalcemia with this compound is attributed to its distinct interaction with the PTH1R. The PTH1R can exist in two different conformations: R0 and RG.
-
Teriparatide preferentially binds to the R0 conformation , which leads to a more sustained and prolonged intracellular signaling cascade, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[8] This prolonged signaling is thought to contribute to a greater mobilization of calcium from bone, thus increasing the risk of hypercalcemia.[8]
-
This compound , a synthetic analog of parathyroid hormone-related protein (PTHrP), shows a higher affinity for the RG conformation of the PTH1R.[8] This interaction results in a more transient and rapid increase in cAMP.[9] This shorter duration of signaling is believed to favor bone formation over bone resorption, leading to a reduced impact on serum calcium levels.[9]
References
- 1. panoramaortho.com [panoramaortho.com]
- 2. This compound in Postmenopausal Women With Osteoporosis and Type 2 Diabetes: A Post Hoc Analysis of the ACTIVE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Teriparatide (rhPTH[1–34]) and Calcium Pharmacodynamics in Postmenopausal Women with Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teriparatide Associated Late Hypercalcemia: A Report of Two Cases and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of this compound and Its Potential in the Treatment of Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Teriparatide and this compound Have a Similar Effect on Bone in Mice [frontiersin.org]
- 9. Time-dependent changes in skeletal response to teriparatide: Escalating versus constant dose teriparatide (PTH 1–34) in osteoporotic women - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Abaloparatide and Romosozumab: Mechanisms and Clinical Efficacy in Osteoporosis Treatment
For Immediate Release
This guide provides a detailed comparative analysis of two prominent osteoanabolic agents used in the treatment of osteoporosis: Abaloparatide and Romosozumab. Tailored for researchers, scientists, and drug development professionals, this document delves into their distinct mechanisms of action, supported by quantitative data from pivotal clinical trials and detailed experimental protocols.
Introduction
Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration, poses a significant risk of fragility fractures. Anabolic agents, which stimulate new bone formation, are crucial for patients at high risk of fracture. This compound, a parathyroid hormone-related protein (PTHrP) analog, and Romosozumab, a monoclonal antibody targeting sclerostin, represent two distinct and effective approaches to anabolic therapy.[1][2] This guide offers a head-to-head comparison of their underlying biological pathways and clinical performance.
Mechanisms of Action
This compound and Romosozumab employ fundamentally different molecular pathways to achieve the common goal of increasing bone mass.
This compound: A PTH1 Receptor Agonist
This compound is a synthetic analog of human parathyroid hormone-related protein (PTHrP) that acts as an agonist at the parathyroid hormone 1 receptor (PTH1R).[3][4] The PTH1R is a G-protein coupled receptor with two distinct conformations: R0 and RG. This compound shows preferential binding to the RG conformation, which is G-protein dependent and leads to a more transient downstream signaling response.[3] This selective binding is thought to contribute to its favorable anabolic window with a reduced risk of hypercalcemia compared to other PTH analogs.[3]
Upon binding to the PTH1R on osteoblasts, this compound primarily activates the Gs-protein-mediated cyclic adenosine monophosphate (cAMP) signaling pathway.[3][4] This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[3][4] PKA then phosphorylates various transcription factors that promote osteoblast differentiation, proliferation, and survival, ultimately leading to increased bone formation.[4]
Romosozumab: A Sclerostin Inhibitor
Romosozumab is a humanized monoclonal antibody that functions by inhibiting sclerostin, a glycoprotein primarily secreted by osteocytes.[2] Sclerostin acts as a negative regulator of bone formation by binding to the low-density lipoprotein receptor-related proteins 5 and 6 (LRP5/6) on the surface of osteoblasts. This binding prevents the formation of a signaling complex with Wnt proteins, thereby inhibiting the canonical Wnt signaling pathway.
By binding to and neutralizing sclerostin, Romosozumab allows Wnt proteins to bind to LRP5/6 and their co-receptor Frizzled.[1] This activation of the Wnt pathway leads to the intracellular accumulation of β-catenin, which then translocates to the nucleus.[1] In the nucleus, β-catenin partners with transcription factors to stimulate the expression of genes that promote osteoblast proliferation, differentiation, and survival, resulting in a potent increase in bone formation.[1] Furthermore, by inhibiting sclerostin, Romosozumab also leads to a decrease in bone resorption, creating a dual anabolic and anti-resorptive effect.
Comparative Efficacy: Clinical Trial Data
The clinical efficacy of this compound and Romosozumab has been evaluated in large-scale, randomized controlled trials. While direct head-to-head trials are limited, data from their pivotal phase 3 studies and subsequent network meta-analyses provide a basis for comparison.
Fracture Risk Reduction
Both medications have demonstrated significant reductions in the risk of new vertebral and nonvertebral fractures compared to placebo.
| Fracture Type | This compound (ACTIVE Trial) [5] | Romosozumab (FRAME Trial) [2] | Network Meta-Analysis [6][7] |
| New Vertebral Fracture | 86% risk reduction vs. placebo | 73% risk reduction vs. placebo | Both are highly effective in reducing vertebral fractures. This compound ranked favorably for both vertebral and non-vertebral fracture reduction.[7] |
| Nonvertebral Fracture | 43% risk reduction vs. placebo | 25% risk reduction vs. placebo (not statistically significant in the overall population) | Romosozumab showed a significant reduction in hip fractures compared to placebo.[2] |
| Clinical Fracture | Significant reduction vs. placebo | 36% risk reduction vs. placebo | Both significantly reduce clinical fractures compared to placebo.[8] |
| Major Osteoporotic Fracture | Significant reduction vs. placebo | - | - |
Bone Mineral Density (BMD) Gains
Both drugs lead to substantial increases in bone mineral density at key skeletal sites.
| Anatomical Site | This compound (ACTIVE Trial - 18 months) [8] | Romosozumab (FRAME Trial - 12 months) [2] | Network Meta-Analysis [7] |
| Lumbar Spine | Statistically significant increase vs. placebo | 13.3% increase vs. placebo | Romosozumab consistently ranked as the best treatment for increasing BMD at all locations.[7] |
| Total Hip | Statistically significant increase vs. placebo | 6.8% increase vs. placebo | Romosozumab showed superior BMD gains at the hip compared to other anabolic agents.[2] |
| Femoral Neck | Statistically significant increase vs. placebo | 5.9% increase vs. placebo | Romosozumab demonstrated significant BMD increases at the femoral neck.[2] |
Experimental Protocols
The following outlines the methodologies of the pivotal clinical trials for this compound and Romosozumab.
This compound: The ACTIVE Trial
The this compound Comparator Trial In Vertebral Endpoints (ACTIVE) was a phase 3, randomized, double-blind, placebo-controlled trial.[9]
-
Patient Population: Postmenopausal women with osteoporosis at high risk for fracture.[9]
-
Interventions: Patients were randomized to receive daily subcutaneous injections of this compound 80 µg, placebo, or open-label teriparatide 20 µg for 18 months.[9]
-
Primary Endpoint: The primary efficacy endpoint was the incidence of new vertebral fractures in the this compound group compared to the placebo group.[9]
-
Secondary Endpoints: Included the incidence of nonvertebral fractures, changes in BMD at the lumbar spine, total hip, and femoral neck, and safety assessments.[9]
Romosozumab: The FRAME Trial
The Fracture Study in Postmenopausal Women with Osteoporosis (FRAME) was a phase 3, randomized, double-blind, placebo-controlled trial.[10]
-
Patient Population: Postmenopausal women with a T-score of -2.5 or less at the total hip or femoral neck.[11]
-
Interventions: Patients were randomized to receive monthly subcutaneous injections of Romosozumab 210 mg or placebo for 12 months. This was followed by an open-label period where all patients received denosumab 60 mg every 6 months for 12 months.[10][11]
-
Primary Endpoints: The primary endpoints were the incidence of new vertebral fractures at 12 months and 24 months.[11]
-
Secondary Endpoints: Included the incidence of clinical fractures, nonvertebral fractures, and changes in BMD at various skeletal sites.[11]
Key Methodologies
-
Dual-Energy X-ray Absorptiometry (DXA): BMD was assessed at the lumbar spine, total hip, and femoral neck using DXA scanners. Standardized procedures were followed for patient positioning, scan acquisition, and analysis to ensure consistency and accuracy.[11][12] DXA is the gold standard for diagnosing osteoporosis and monitoring treatment response.[12]
-
Bone Turnover Markers (BTMs): Serum levels of bone formation markers, such as procollagen type I N-terminal propeptide (P1NP), and bone resorption markers, like C-terminal telopeptide of type I collagen (CTX), were measured at baseline and various time points throughout the studies.[10] These markers provide insights into the dynamic changes in bone metabolism in response to treatment.[5]
Conclusion
This compound and Romosozumab are both potent osteoanabolic agents that significantly reduce fracture risk and increase bone mineral density in postmenopausal women with osteoporosis. Their distinct mechanisms of action—PTH1R agonism for this compound and sclerostin inhibition for Romosozumab—offer different approaches to stimulating bone formation. While network meta-analyses suggest Romosozumab may have an advantage in increasing BMD, this compound has shown robust efficacy in reducing both vertebral and non-vertebral fractures.[7] The choice between these therapies may depend on individual patient characteristics, fracture history, and risk factors. Further head-to-head comparative trials would be invaluable in providing a more definitive differentiation of their clinical profiles.
References
- 1. Clinical effects of teriparatide, this compound, and romosozumab in postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical effects of teriparatide, this compound, and romosozumab in postmenopausal osteoporosis | springermedizin.de [springermedizin.de]
- 3. What's better: this compound vs Romosozumab? – meds.is [meds.is]
- 4. The clinical potential of romosozumab for the prevention of fractures in postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmj.com [bmj.com]
- 7. Comparative efficacy of bone anabolic therapies in women with postmenopausal osteoporosis: A systematic review and network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Bone turnover markers predict changes in bone mineral density in men treated with this compound: results from the this compound for the treatment of men with osteoporosis (ATOM) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajronline.org [ajronline.org]
- 11. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Romosozumab: a novel bone anabolic treatment option for osteoporosis? - PMC [pmc.ncbi.nlm.nih.gov]
Abaloparatide: A Comparative Guide for Osteoporosis Therapy in Intolerant Patients
For researchers, scientists, and drug development professionals, understanding the therapeutic landscape for osteoporosis is critical, particularly for patient populations with limited treatment options. This guide provides a comprehensive comparison of abaloparatide's efficacy, with a focus on its potential utility in patients who are intolerant to other osteoporosis therapies. While direct clinical trial data exclusively on an "intolerant" population is limited, this guide synthesizes findings from pivotal clinical trials and real-world evidence in high-risk patient populations, which are inclusive of individuals who have failed or cannot tolerate other treatments.
Comparative Efficacy of this compound
This compound is a synthetic analog of parathyroid hormone-related protein (PTHrP) that acts as an anabolic agent, stimulating new bone formation.[1] Its efficacy has been primarily established in the this compound Comparator Trial in Vertebral Endpoints (ACTIVE) and its extension study, ACTIVExtend. These trials enrolled postmenopausal women with osteoporosis at high risk for fracture, a population that often includes patients with a history of intolerance or inadequate response to other osteoporosis medications.[2][3]
Key Efficacy Data from the ACTIVE Trial
The ACTIVE trial was a randomized, double-blind, placebo-controlled study that compared daily subcutaneous injections of this compound (80 mcg), teriparatide (20 mcg), and placebo over 18 months.
Table 1: Fracture Risk Reduction in the ACTIVE Trial (18 Months)
| Outcome | This compound vs. Placebo (Relative Risk Reduction) | Teriparatide vs. Placebo (Relative Risk Reduction) |
| New Vertebral Fractures | 86% | 80% |
| Nonvertebral Fractures | 43% | 28% (not statistically significant) |
| Major Osteoporotic Fractures | 70% | 51% |
| Clinical Fractures | 43% | 36% |
Table 2: Change in Bone Mineral Density (BMD) in the ACTIVE Trial (18 Months)
| Anatomic Site | Mean Percent Change from Baseline (this compound) | Mean Percent Change from Baseline (Teriparatide) | Mean Percent Change from Baseline (Placebo) |
| Lumbar Spine | +11.2% | +10.5% | +0.6% |
| Total Hip | +4.2% | +3.6% | -0.1% |
| Femoral Neck | +3.6% | +3.1% | -0.4% |
Evidence in Patients with Prior Bisphosphonate Use
While the ACTIVE trial did not have a pre-specified subgroup analysis for patients intolerant to prior therapies, a post-hoc analysis of the ACTIVExtend study provides insights into the efficacy of this compound in a real-world context, where many patients would have previously been on other treatments. The ACTIVExtend study followed patients from the ACTIVE trial who received alendronate for up to 24 months after completing their initial 18-month treatment.
A post-hoc analysis comparing the fracture rates during the 18 months of this compound treatment in ACTIVE with the subsequent 18 months of alendronate treatment in those who had initially received a placebo in ACTIVE suggests a greater reduction in vertebral fractures with this compound.[4]
Experimental Protocols
ACTIVE Trial Methodology
-
Study Design : Randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants : 2,463 postmenopausal women with osteoporosis at high risk for fracture.
-
Intervention : Daily subcutaneous injections of this compound (80 mcg), open-label teriparatide (20 mcg), or placebo for 18 months.
-
Primary Endpoint : Incidence of new vertebral fractures.
-
Secondary Endpoints : Incidence of nonvertebral fractures, changes in bone mineral density (BMD) at the lumbar spine, total hip, and femoral neck.
ACTIVExtend Trial Methodology
-
Study Design : Open-label extension study.
-
Participants : Patients who completed the 18-month ACTIVE trial.
-
Intervention : All participants received 70 mg of oral alendronate weekly for up to 24 months.
-
Primary Endpoint : Incidence of new vertebral fractures during the entire study period (ACTIVE + ACTIVExtend).
-
Secondary Endpoints : Incidence of nonvertebral fractures and changes in BMD.
Signaling Pathways in Osteoporosis Treatment
The following diagrams illustrate the mechanisms of action for this compound and other common osteoporosis therapies.
References
- 1. Background - Bisphosphonates, teriparatide and deno-sumab for the treatment of postmenopausal osteoporosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Real‐World Patient Experience Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.syenza.com [news.syenza.com]
- 4. Effect of this compound vs Alendronate on Fracture Risk Reduction in Postmenopausal Women With Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Abaloparatide Sequential Therapy with Alendronate for Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sequential therapy involving the anabolic agent abaloparatide followed by the antiresorptive agent alendronate for the treatment of postmenopausal osteoporosis. The information presented is based on data from pivotal clinical trials, offering insights into the efficacy and mechanistic underpinnings of this therapeutic approach.
Introduction
Osteoporosis is a progressive skeletal disorder characterized by compromised bone strength, predisposing individuals to an increased risk of fracture. Therapeutic strategies often involve anabolic agents to stimulate new bone formation, followed by antiresorptive agents to maintain or further enhance bone mineral density (BMD). This guide focuses on the sequential use of this compound, a parathyroid hormone-related protein (PTHrP) analog, and alendronate, a bisphosphonate.
Efficacy of Sequential this compound and Alendronate Therapy
The primary evidence supporting the use of this compound followed by alendronate comes from the this compound Comparator Trial In Vertebral Endpoints (ACTIVE) and its extension study, ACTIVExtend.[1][2][3] In the 18-month ACTIVE trial, postmenopausal women with osteoporosis were treated with daily subcutaneous injections of this compound (80 µg) or placebo.[4] Subsequently, in the ACTIVExtend trial, participants from both groups received open-label alendronate (70 mg weekly) for up to an additional 24 months.[4][5]
Bone Mineral Density (BMD) Changes
Sequential therapy with this compound followed by alendronate resulted in significant and progressive increases in BMD at multiple skeletal sites compared to placebo followed by alendronate. The anabolic effect of this compound, followed by the consolidation of bone mass with alendronate, proved to be a highly effective strategy for improving bone density.
Table 1: Mean Percent Change in Bone Mineral Density from Baseline
| Timepoint | Treatment Group | Lumbar Spine | Total Hip | Femoral Neck |
| Month 25 | This compound/Alendronate | 12.8% | 5.5% | 4.5% |
| Placebo/Alendronate | 3.5% | 1.4% | 0.5% | |
| Month 43 | This compound/Alendronate | 17.2% | 5.3% | 4.6% |
| Placebo/Alendronate | 8.6% | 3.0% | 3.1% |
Data from the ACTIVExtend trial.[6][7]
A greater proportion of patients in the this compound/alendronate group achieved clinically meaningful increases in BMD (>3% and >6%) at the lumbar spine, total hip, and femoral neck compared to the placebo/alendronate group at 43 months.[8]
Fracture Risk Reduction
The sequential treatment regimen demonstrated a significant reduction in the incidence of new vertebral and nonvertebral fractures.
Table 2: Fracture Incidence and Risk Reduction over 43 Months (ACTIVE followed by ACTIVExtend)
| Fracture Type | This compound/Alendronate Group | Placebo/Alendronate Group | Relative Risk Reduction (RRR) | p-value |
| New Vertebral Fractures | 0.9% (5/558) | 5.6% (32/581) | 84% | <0.001 |
| Nonvertebral Fractures | 5.0% (27/558) | 8.0% (45/581) | - | 0.038 |
| Clinical Fractures | - | - | 34% | 0.045 |
| Major Osteoporotic Fractures | - | - | 50% | 0.011 |
Data from the ACTIVExtend trial.[4][5]
Notably, the significant reduction in vertebral fracture risk achieved with this compound in the ACTIVE trial was sustained and even enhanced during the alendronate treatment phase in ACTIVExtend.[2][9]
Experimental Protocols
The validation of this compound sequential therapy with alendronate is primarily based on the ACTIVE and ACTIVExtend clinical trials.
ACTIVE Trial (Phase 3)
-
Objective: To evaluate the efficacy and safety of this compound in reducing the risk of vertebral and nonvertebral fractures in postmenopausal women with osteoporosis.[10]
-
Study Design: A randomized, double-blind, placebo-controlled, and active-comparator (teriparatide) trial.[4]
-
Participants: 2,463 postmenopausal women (aged 49 to 86) with osteoporosis.[11]
-
Treatment Arms:
-
This compound 80 µ g/day (subcutaneous injection)
-
Placebo (subcutaneous injection)
-
Open-label teriparatide 20 µ g/day (subcutaneous injection)
-
-
Duration: 18 months.[4]
-
Primary Endpoints: Incidence of new vertebral fractures.[3]
-
Secondary Endpoints: Incidence of nonvertebral fractures, changes in BMD at various sites.
ACTIVExtend Trial
-
Objective: To assess the long-term efficacy and safety of alendronate following treatment with this compound or placebo.[7]
-
Study Design: An open-label extension study.[7]
-
Participants: 1,139 patients who completed the 18-month ACTIVE trial.[7]
-
Treatment: All participants received open-label alendronate 70 mg weekly.[4]
-
Duration: Up to 24 months.[5]
-
Primary Endpoints: Incidence of new morphometric vertebral and nonvertebral fractures.[12]
-
Secondary Endpoints: Changes in BMD from the ACTIVE trial baseline.[8]
Mechanisms of Action and Signaling Pathways
This compound and alendronate have distinct mechanisms of action that contribute to the overall efficacy of the sequential therapy.
This compound: Anabolic Agent
This compound is a synthetic analog of human parathyroid hormone-related protein (PTHrP).[2][13] It acts as an agonist at the parathyroid hormone 1 receptor (PTH1R).[14][15] This interaction preferentially activates the Gs-protein-mediated cyclic AMP (cAMP) signaling pathway, which stimulates osteoblastic activity and bone formation.[10][13][14][16] this compound's selective binding to the RG conformation of the PTH1R results in a more transient signaling response, favoring bone formation over bone resorption and leading to a lower risk of hypercalcemia compared to other PTH analogs.[14][15]
This compound Signaling Pathway
Alendronate: Antiresorptive Agent
Alendronate is a nitrogen-containing bisphosphonate that inhibits osteoclast-mediated bone resorption.[17] It preferentially binds to hydroxyapatite in the bone matrix at sites of active remodeling.[17][18] Osteoclasts internalize alendronate, which then inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[17][18][19] This disruption prevents the prenylation of small GTPase signaling proteins, which are crucial for osteoclast function, morphology, and survival, ultimately leading to osteoclast apoptosis.[17][19]
Alendronate Mechanism of Action
Experimental Workflow
The sequential therapy validation followed a clear and logical experimental workflow through the ACTIVE and ACTIVExtend trials.
References
- 1. This compound: an anabolic treatment to reduce fracture risk in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. droracle.ai [droracle.ai]
- 4. Reduced fracture risk maintained in this compound extension study | MDedge [mdedge.com]
- 5. ACTIVExtend: 24 Months of Alendronate After 18 Months of this compound or Placebo for Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound followed by alendronate in women ≥80 years with osteoporosis: post hoc analysis of ACTIVExtend - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eighteen Months of Treatment With Subcutaneous this compound Followed by 6 Months of Treatment With Alendronate in Postmenopausal Women With Osteoporosis: Results of the ACTIVExtend Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Response rates for hip, femoral neck, and lumbar spine bone mineral density in patients treated with this compound followed by alendronate: Results from phase 3 ACTIVExtend - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound vs Alendronate on Fracture Risk Reduction in Postmenopausal Women With Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. panoramaortho.com [panoramaortho.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. This compound | C174H300N56O49 | CID 76943386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tymlos.com [tymlos.com]
- 17. droracle.ai [droracle.ai]
- 18. ClinPGx [clinpgx.org]
- 19. Alendronic acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Abaloparatide Disposal Protocol for Laboratory Settings
This document provides essential safety and logistical information for the proper disposal of Abaloparatide in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
A lab coat or impervious clothing
Work should be conducted in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of any dust or aerosols.[1][2][3] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][3][4]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.[2][3][4]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[2][3]
Step-by-Step Disposal Procedure
The proper disposal of this compound, as with other research-grade peptides, must adhere to institutional, local, state, and federal regulations for chemical and pharmaceutical waste.[5][6][7] Never dispose of this compound down the drain or in the regular trash, as this can pose environmental and health risks.[1][5]
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including unused or expired solutions, contaminated lab consumables (e.g., pipette tips, vials), and grossly contaminated PPE.
-
Place these materials into a designated, leak-proof, and clearly labeled hazardous waste container.[3][8] The container should be suitable for chemical waste and kept closed when not in use.[3]
-
-
Waste Labeling:
-
Label the hazardous waste container with the following information: "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.[4] This area should be cool and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[2][7]
-
The recommended methods of disposal for this compound are incineration in a licensed facility equipped with an afterburner and scrubber or other approved chemical destruction methods.[2][4]
-
-
Decontamination:
Data Presentation: Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Pharmaceutical / Chemical Waste | [6] |
| Recommended Disposal Method | Incineration or licensed chemical destruction | [2][4] |
| PPE Requirement | Safety goggles, gloves, lab coat | [1][2][3] |
| Environmental Precaution | Do not discharge into sewers or surface water | [4][10] |
| Container Type | Sealed, leak-proof, and clearly labeled hazardous waste container | [3][8] |
Experimental Protocols
The standard procedure for the disposal of this compound does not typically involve experimental inactivation protocols within the laboratory. The primary protocol is the segregation and subsequent transfer to a licensed waste management facility. For any accidental spills, the protocol is as follows:
-
Containment: Prevent further spread of the spill.
-
Absorption: For liquid spills, use an inert, absorbent material (e.g., diatomite, universal binders) to absorb the substance.[9] For powder spills, carefully collect the material mechanically, avoiding dust generation.[3][10]
-
Collection: Place the absorbed material and any contaminated cleaning supplies into a sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or disinfectant.[9]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a research laboratory.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.echemi.com [file.echemi.com]
- 5. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. clinicallab.com [clinicallab.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
